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  • Product: Imidazo[1,5,4-DE][1,4]benzoxazine
  • CAS: 135620-46-1

Core Science & Biosynthesis

Foundational

structural characterization of imidazo[1,5,4-de][1,4]benzoxazine

An In-Depth Technical Guide to the Structural Characterization of Imidazo[1,5,4-de][1][2]benzoxazine For Researchers, Scientists, and Drug Development Professionals Abstract The imidazo[1,5,4-de][1][2]benzoxazine core re...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Characterization of Imidazo[1,5,4-de][1][2]benzoxazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,5,4-de][1][2]benzoxazine core represents a novel and intriguing heterocyclic scaffold with significant potential in medicinal chemistry and materials science. As with any new molecular entity, a thorough and unambiguous structural characterization is paramount to understanding its chemical properties, biological activity, and potential for further development. This guide provides a comprehensive, field-proven framework for the structural elucidation of this specific tricyclic system. We will delve into the core analytical techniques—Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy, and X-ray Crystallography—offering not just procedural steps, but the underlying scientific rationale for each experimental choice. This document is designed to be a self-validating system, grounding its protocols in established methodologies for analogous heterocyclic systems and providing a predictive framework for researchers embarking on the synthesis and characterization of this and related novel compounds.

Introduction: The Imperative of Structural Integrity

The fusion of an imidazole ring with a benzoxazine system in the specific arrangement of imidazo[1,5,4-de][1][2]benzoxazine creates a unique electronic and steric environment. The potential for diverse biological activities is significant, drawing from the known pharmacological profiles of both imidazole and benzoxazine derivatives, which include antifungal, anticancer, and enzyme inhibitory activities.[3][4][5] A precise understanding of the three-dimensional arrangement of atoms, bond lengths, and intermolecular interactions is the bedrock upon which all further research is built. This guide will provide the necessary tools to establish that foundation with confidence.

The Characterization Workflow: A Multi-Technique Approach

The structural elucidation of a novel compound is a puzzle solved by the convergence of evidence from multiple analytical techniques. Each method provides a unique piece of information, and together they create a complete and validated picture of the molecule's identity and structure.

G cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Definitive Confirmation cluster_3 Computational Support Synthesis & Purification Synthesis & Purification Mass Spec Mass Spec Synthesis & Purification->Mass Spec Molecular Weight 1D_NMR 1D_NMR Mass Spec->1D_NMR Confirm Formula 2D_NMR 2D_NMR 1D_NMR->2D_NMR Connectivity Structure Hypothesis Structure Hypothesis 2D_NMR->Structure Hypothesis Xray Xray Structure Hypothesis->Xray 3D Structure DFT DFT Structure Hypothesis->DFT Corroboration Final Structure Final Structure Xray->Final Structure DFT->Final Structure

Caption: Overall workflow for the structural characterization of a novel compound.

Mass Spectrometry: The First Glimpse

Mass spectrometry (MS) provides the molecular weight of the target compound, offering the first critical piece of evidence for its successful synthesis. High-resolution mass spectrometry (HRMS) is particularly powerful, as it can determine the elemental composition of the molecule with high accuracy.

Predicted Mass Spectrometry Data

The fragmentation of the imidazo[1,5,4-de][1][2]benzoxazine core is expected to be influenced by the stability of the fused aromatic system.[6] The protonated molecular ion [M+H]⁺ will be the most prominent peak.

IonProposed FormulaPredicted m/z (Monoisotopic)Notes
[M+H]⁺[C₁₀H₇N₂O]⁺171.0558Protonated molecular ion.
[M+H - CO]⁺[C₉H₇N₂]⁺143.0609Loss of carbon monoxide from the oxazine ring.
[M+H - HCN]⁺[C₉H₆NO]⁺144.0449Loss of hydrogen cyanide from the imidazole ring.
[M+H - CO - HCN]⁺[C₈H₆N]⁺116.0497Subsequent loss of HCN following the loss of CO.
Experimental Protocol: LC-MS/MS Analysis

This protocol is designed to achieve robust ionization and fragmentation data.

  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution data.[7]

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a standard starting point for good protonation.

  • Data Acquisition:

    • Acquire data in positive ion mode.

    • Set the mass range to m/z 50-500.

    • Perform MS/MS analysis on the [M+H]⁺ ion to obtain fragmentation data. Use a collision energy ramp to observe the different fragmentation pathways.

NMR Spectroscopy: Mapping the Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed connectivity of a molecule in solution. A combination of one- and two-dimensional experiments is essential for an unambiguous assignment of all proton and carbon signals.[2]

Predicted ¹H and ¹³C NMR Data

The chemical shifts are predicted based on the electronic environment of the fused ring system, with analogies drawn from related imidazobenzoxazines and other aromatic heterocycles.[2][8][9]

¹H NMR (400 MHz, DMSO-d₆):

ProtonPredicted δ (ppm)MultiplicityJ (Hz)
H17.8 - 8.0sN/A
H38.1 - 8.3sN/A
H57.0 - 7.2d~8.0
H66.8 - 7.0t~7.5
H77.1 - 7.3d~8.0

¹³C NMR (100 MHz, DMSO-d₆):

CarbonPredicted δ (ppm)
C1115 - 120
C3135 - 140
C4a140 - 145
C5118 - 122
C6120 - 125
C7110 - 115
C7a145 - 150
C8a125 - 130
C9a130 - 135
Experimental Protocols: A Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[10]

  • 1D NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR for Structural Elucidation:

    • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks, which will be crucial for assigning the protons on the benzene ring (H5, H6, H7).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is key for piecing together the entire molecular framework, for example, by correlating H1 to C8a and C9a, and H3 to C4a.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which can help confirm the regiochemistry of the fused rings.

G Sample Prep Sample Prep 1H NMR 1H NMR Sample Prep->1H NMR Proton Signals 13C NMR 13C NMR 1H NMR->13C NMR Carbon Skeleton COSY COSY 13C NMR->COSY 1H-1H Correlations HSQC HSQC COSY->HSQC 1H-13C Direct HMBC HMBC HSQC->HMBC 1H-13C Long-Range Final Assignment Final Assignment HMBC->Final Assignment

Caption: Workflow for NMR-based structural assignment.

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state.[11] It offers precise information on bond lengths, bond angles, and intermolecular interactions.

Predicted Crystallographic Data

Based on related heterocyclic structures, the following are reasonable expectations for the crystallographic parameters of imidazo[1,5,4-de][1][2]benzoxazine.[12][13]

ParameterPredicted Value/SystemRationale
Crystal SystemMonoclinic or OrthorhombicCommon for planar aromatic molecules.
Space GroupP2₁/c or P-1Frequently observed for centrosymmetric and non-centrosymmetric packing.[11]
Z (molecules/cell)2 or 4Typical for small organic molecules.[11]
Key Interactionsπ-π stacking, C-H···N or C-H···O hydrogen bondsExpected for a planar, aromatic system with heteroatoms.[13][14]
Experimental Protocol: From Solution to Structure
  • Crystallization:

    • The growth of high-quality single crystals is the most critical and often challenging step.[11]

    • Screen various solvents and solvent combinations (e.g., methanol, ethanol, ethyl acetate, hexane).

    • Employ techniques like slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[11][13]

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[11][14]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the structure using direct methods or Patterson methods to obtain an initial model.

    • Refine the model against the experimental data to obtain the final, high-resolution crystal structure.

Computational Chemistry: A Synergistic Approach

Computational methods, particularly Density Functional Theory (DFT), can be used to complement experimental data. DFT calculations can be employed to:

  • Optimize the molecular geometry, providing theoretical bond lengths and angles for comparison with X-ray data.

  • Predict NMR chemical shifts, which can aid in the assignment of complex spectra.

  • Analyze the molecular orbitals and electronic properties of the molecule.

  • Investigate the thermodynamics of potential reaction pathways.[15][16]

Conclusion

The structural characterization of imidazo[1,5,4-de][1][2]benzoxazine requires a meticulous and multi-faceted approach. By systematically applying the mass spectrometry, NMR, and X-ray crystallography techniques detailed in this guide, researchers can confidently and accurately elucidate the structure of this novel heterocyclic system. The principles and protocols outlined herein provide a robust framework for ensuring the scientific integrity of the data, paving the way for the exploration of the promising chemical and biological properties of this new class of compounds.

References

  • Mari, G., De Crescentini, L., Favi, G., Mantellini, F., & Santeusanio, S. (n.d.). Tailored Aza-Michael Addition as Key Step in the Synthesis of 1H-imidazo[5,1-c][1][2]oxazine Scaffolds. Università degli Studi di Urbino Carlo Bo. Available from: [Link]

  • Labarbera, D. V., & Skibo, E. B. (2005). Synthesis of imidazo[1,5,4-de]quinoxalin-9-ones, benzimidazole analogues of pyrroloiminoquinone marine natural products. Bioorganic & Medicinal Chemistry, 13(2), 387-395. Available from: [Link]

  • Supporting Information. (n.d.). RSC.org. Available from: [Link]

  • Rivara, M., Fantini, M., Acquotti, D., & Zuliani, V. (2010). NMR analysis of a series of imidazobenzoxazines. Magnetic Resonance in Chemistry, 48(6), 500-503. Available from: [Link]

  • Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation. (n.d.). PMC. Available from: [Link]

  • Mari, G., De Crescentini, L., Favi, G., Mantellini, F., & Santeusanio, S. (2020). Tailored Aza-Michael Addition as Key Step in the Synthesis of 1H-imidazo[5,1-c][1][2]oxazine Scaffolds. ChemistrySelect, 5(37), 11593-11597. Available from: [Link]

  • Recent Approaches for the Synthesis of Imidazoquinazolines and Benzimidazoquinazolines. (2023). IntechOpen. Available from: [Link]

  • Main-Chain Benzoxazines Containing an Erythritol Acetal Structure: Thermal and Degradation Properties. (2023). MDPI. Available from: [Link]

  • Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. (2024). ResearchGate. Available from: [Link]

  • Ali, A., Ali, A., & Ahsan, M. J. (2021). Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. Bentham Science. Available from: [Link]

  • CRYSTAL OF IMIDAZO-OXAZINE, PHARMACEUTICAL COMPOSITION CONTAINING SAID CRYSTAL, AND METHOD FOR PRODUCING SAID CRYSTAL. (2016). European Patent Office. Available from: [Link]

  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. (2025). MDPI. Available from: [Link]

  • Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. (2022). IntechOpen. Available from: [Link]

  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (n.d.). PMC. Available from: [Link]

  • Kulhanek, N., Martin, N., & Göttlich, R. (2020). Highly Versatile Preparation of Imidazo[1,5-a]quinolines and Characterization of Their Photoluminescent Properties. ChemistryOpen, 9(4), 455-463. Available from: [Link]

  • An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. (2014). International Journal of Scientific & Technology Research, 3(6). Available from: [Link]

  • Malik, M. S., Alsantali, R. A., Alzahrani, A. Y. A., Jamal, Q. M. S., Hussein, E. M., Alfaidi, K. A., ... & Ahmed, S. A. (2022). Multicomponent synthesis, cytotoxicity, and computational studies of novel imidazopyridazine-based N-phenylbenzamides. Journal of Saudi Chemical Society, 26(3), 101449. Available from: [Link]

  • Synthesis and Characterization of Polyetheramine-type Benzoxazines as Protective Coatings for Low Carbon Steel against Corrosion. (2022). International Journal of Electrochemical Science, 17, 220627. Available from: [Link]

  • Identification of 1,4-Benzoxazin-3-ones in Maize Extracts by Gas-Liquid Chromatography and Mass Spectrometry. (n.d.). PubMed. Available from: [Link]

  • Fagan, V., et al. (2012). COMPARE analysis of the toxicity of an iminoquinone derivative of the imidazo[5,4-f]benzimidazoles with NAD(P)H:quinone oxidoreductase 1 (NQO1) activity and computational docking of quinones as NQO1 substrates. Bioorganic & Medicinal Chemistry, 20. Available from: [Link]

  • Synthesis, Single Crystal X-Ray Analysis, Prediction and Study of Pharmacological Activity of 4-(1H-Benzo[d]imidazol-2-yl)-1-Phenyl-1H-1,2,3-triazol-5-Amine and Its Solvates. (2019). MDPI. Available from: [Link]

  • 1,4-Benzothiazine and 1,4-benzoxazine imidazole derivatives with antifungal activity: a docking study. (2002). PubMed. Available from: [Link]

Sources

Exploratory

Topic: Novel Imidazo[1,5,4-de]benzoxazine Derivatives: A Strategic Guide to Synthesis

An In-Depth Technical Guide Topic: Novel Imidazo[1,5,4-de][1][2]benzoxazine Derivatives: A Strategic Guide to Synthesis Audience: Researchers, Scientists, and Drug Development Professionals Abstract The imidazo[1,5,4-de]...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Topic: Novel Imidazo[1,5,4-de][1][2]benzoxazine Derivatives: A Strategic Guide to Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,5,4-de][1][2]benzoxazine scaffold represents a compelling tricyclic heterocyclic system with significant potential in medicinal chemistry, merging the well-established pharmacophores of imidazole and 1,4-benzoxazine.[3] This guide provides a comprehensive, in-depth exploration of a robust synthetic strategy for accessing novel derivatives of this scaffold. Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind key transformations, offers detailed experimental protocols, and outlines strategies for diversification. The methodologies presented are grounded in established chemical principles, such as intramolecular nucleophilic aromatic substitution and classical imidazole synthesis, to provide a self-validating and reproducible framework for researchers aiming to explore this promising chemical space.

Introduction: The Strategic Value of the Imidazo[1,5,4-de][1][2]benzoxazine Core

The fusion of privileged heterocyclic motifs is a cornerstone of modern drug discovery. The 1,4-benzoxazine ring system is renowned for its broad spectrum of biological activities and is a core component of numerous pharmaceuticals.[4] Similarly, the imidazole ring is a vital component of many biomolecules and drugs, valued for its ability to participate in hydrogen bonding and coordinate to metal ions.[5][6] The strategic amalgamation of these two pharmacophores into the rigid, planar imidazo[1,5,4-de][1][2]benzoxazine system creates a unique chemical entity with a distinct three-dimensional profile, offering novel opportunities for interaction with biological targets.

Derivatives of related fused imidazole systems, such as imidazoquinoxalines and imidazo[1,2-a]pyrazines, have demonstrated a wide array of pharmacological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[1][6] This precedent underscores the potential of the imidazo[1,5,4-de][1][2]benzoxazine core as a template for the development of new therapeutic agents. This guide details a convergent and adaptable synthetic approach designed to empower researchers to efficiently construct and diversify this promising scaffold.

Retrosynthetic Analysis and Core Synthetic Strategy

The primary challenge in constructing the imidazo[1,5,4-de][1][2]benzoxazine core lies in the efficient and regioselective formation of the fused tricyclic system. Our retrosynthetic analysis identifies a key 8-amino-1,4-benzoxazine derivative as a critical precursor. This intermediate allows for the subsequent construction of the imidazole ring in the final cyclization step.

The proposed forward synthesis is a logical, multi-step process designed for flexibility and reliability. It begins with readily available starting materials and proceeds through well-understood, high-yielding transformations.

G cluster_0 Overall Synthetic Workflow Target Imidazo[1,5,4-de][1,4]benzoxazine (Target Molecule) Intermediate2 α-Bromoketone Adduct Target->Intermediate2 Intramolecular Cyclization Intermediate1 8-Amino-4H-benzo[d][1,4]oxazine (Key Intermediate) Intermediate2->Intermediate1 N-Alkylation with α-Bromoketone StartingMaterial Substituted 2-Amino-3-nitrophenol Intermediate1->StartingMaterial 1. O-Alkylation 2. Reductive Cyclization

Caption: High-level retrosynthetic approach.

Synthesis of the Core Scaffold: A Detailed Protocol

This section provides a granular, step-by-step methodology for the synthesis of the imidazo[1,5,4-de][1][2]benzoxazine core. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Step A: Synthesis of the Key Intermediate: 8-Nitro-4H-benzo[b][1][2]oxazin-3(2H)-one

The journey begins with the construction of the benzoxazine ring system, incorporating a nitro group that will later be reduced to the key amine functionality. The use of a nitro group is strategic; it is a strong electron-withdrawing group that activates the ring for subsequent transformations and serves as a reliable precursor to the aniline.

Experimental Protocol:

  • Starting Materials: 2-Amino-3-nitrophenol, ethyl chloroacetate, potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a stirred solution of 2-amino-3-nitrophenol (1.0 eq) in dry DMF, add anhydrous K₂CO₃ (2.5 eq). The base is crucial for deprotonating the phenolic hydroxyl group, rendering it a potent nucleophile.

    • Add ethyl chloroacetate (1.2 eq) dropwise to the mixture at room temperature. The reaction is an O-alkylation (a classic Williamson ether synthesis).

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Progress should be monitored by Thin Layer Chromatography (TLC). The elevated temperature facilitates both the initial O-alkylation and the subsequent intramolecular cyclization.

    • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

    • The resulting precipitate, 8-nitro-4H-benzo[b][1][2]oxazin-3(2H)-one, is collected by filtration, washed with water, and dried under vacuum.

  • Purification & Validation: The crude product can be purified by recrystallization from ethanol. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step B: Reduction to 8-Amino-4H-benzo[b][1][2]oxazin-3(2H)-one

With the nitro-benzoxazine in hand, the next critical step is the reduction of the nitro group to an amine. This amine is the nucleophile that will participate in the final ring-closing step to form the imidazole.

Experimental Protocol:

  • Reagents: 8-Nitro-4H-benzo[b][1][2]oxazin-3(2H)-one, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol.

  • Procedure:

    • Suspend the nitro compound (1.0 eq) in ethanol.

    • Add SnCl₂·2H₂O (4.0-5.0 eq) portion-wise. This is a classic and reliable method for the reduction of aryl nitro groups that is tolerant of the lactam functionality in the benzoxazine ring.

    • Reflux the mixture for 2-3 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction, and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the product into ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

  • Purification & Validation: The crude amine can be purified by column chromatography on silica gel. Characterization is performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Step C: Imidazole Ring Formation and Final Cyclization

This final stage involves a two-step, one-pot sequence: N-alkylation of the newly formed amine with an α-haloketone, followed by an acid-catalyzed intramolecular cyclization to yield the target tricyclic system. This is a variation of the well-established Debus-Radziszewski imidazole synthesis.

Experimental Protocol:

  • Reagents: 8-Amino-4H-benzo[b][1][2]oxazin-3(2H)-one, a suitable α-bromoketone (e.g., 2-bromoacetophenone), ethanol, concentrated hydrochloric acid (HCl).

  • Procedure:

    • Dissolve the amino-benzoxazine (1.0 eq) and the α-bromoketone (1.1 eq) in ethanol.

    • Heat the mixture to reflux for 6-8 hours. This effects the initial N-alkylation of the aromatic amine.

    • After cooling, add a catalytic amount of concentrated HCl to the reaction mixture.

    • Resume reflux and continue heating for an additional 4-6 hours. The acid catalyzes the condensation between the secondary amine and the ketone, followed by dehydration and cyclization to form the aromatic imidazole ring.

    • Neutralize the reaction with a base (e.g., NaHCO₃ solution) and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

    • The combined organic extracts are dried and concentrated.

  • Purification & Validation: The final product is purified by column chromatography. Full characterization by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and FT-IR is essential to confirm the structure of the novel imidazo[1,5,4-de][1][2]benzoxazine derivative.

Mechanistic Considerations: The Imidazole Annulation

The key ring-forming step is the acid-catalyzed cyclization. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

G cluster_1 Mechanism of Imidazole Formation Start N-Alkylated Intermediate Protonation Protonation of Carbonyl Oxygen Start->Protonation H⁺ Attack Intramolecular Nucleophilic Attack Protonation->Attack Dehydration Dehydration (Loss of H₂O) Attack->Dehydration Aromatization Aromatization Dehydration->Aromatization -H⁺ Product Imidazo[1,5,4-de][1,4]benzoxazine Aromatization->Product

Caption: Key steps in the acid-catalyzed cyclization.

  • Protonation: The acidic medium protonates the carbonyl oxygen of the ketone, rendering the carbonyl carbon significantly more electrophilic.

  • Nucleophilic Attack: The secondary amine on the benzoxazine ring acts as a nucleophile, attacking the activated carbonyl carbon to form a carbinolamine intermediate.

  • Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Subsequent elimination of water forms an endocyclic iminium ion.

  • Aromatization: A final deprotonation step results in the formation of the stable, aromatic imidazole ring, driving the reaction to completion.

Scope of Derivatization and Quantitative Data

The true power of this synthetic route lies in its adaptability for creating a library of diverse compounds, a key requirement in drug development.[7][8] Diversity can be introduced at multiple points:

  • R¹ Position: By using variously substituted 2-amino-3-nitrophenols in Step A.

  • R² Position: By employing different α-bromoketones (aliphatic or aromatic) in Step C.

  • R³ Position: Through subsequent N-alkylation or N-acylation of the benzoxazine nitrogen if a non-lactam precursor is used.

The following table summarizes expected outcomes for the synthesis of various derivatives based on this protocol.

EntryR¹ Substituent (Starting Phenol)R² Substituent (α-Bromoketone)Typical Reaction Time (Step C)Expected Yield (%)
1HPhenyl12 h75-85%
26-ChloroPhenyl14 h70-80%
3H4-Methoxyphenyl12 h80-90%
4HMethyl10 h65-75%
56-Fluoro4-Chlorophenyl14 h70-80%

Yields are estimated based on similar transformations reported in the literature and are highly dependent on specific substrates and optimization.

Conclusion

This guide has detailed a robust and scientifically-grounded synthetic pathway to the novel imidazo[1,5,4-de][1][2]benzoxazine heterocyclic system. By providing not only the "how" but also the "why," we have aimed to equip researchers with the foundational knowledge required to confidently synthesize and explore this promising scaffold. The described protocols are designed to be both reliable and adaptable, serving as a springboard for the generation of diverse chemical libraries for screening in various drug discovery programs. The self-validating nature of the protocols, with clear checkpoints for purification and characterization, ensures a high degree of scientific integrity and reproducibility.

References

  • A modified strategy for Pictet-Spengler reaction leading to the synthesis of imidazoquinoxalines on solid phase. PubMed.
  • The Synthesis of 1,4-Benzoxazines: A Journey from Discovery to Modern Methodologies. Benchchem.
  • Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation. PMC.
  • The Pictet-Spengler Reaction Updates Its Habits. MDPI.
  • Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Turkish Journal of Chemistry.
  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences.
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. PMC.
  • Regioselective synthesis of imidazo[1,5-a]quinoxalines and methyl N-phenylbenzimidats on an ionic liquid support. RSC Publishing.
  • Development of an Efficient Large-Scale Synthesis for a 4H-imidazo[5,1-c][1][2]benzoxazine-3-carboxamide Derivative for Depression and Anxiety. ACS Publications. Available at:

  • Intramolecular Ullmann-type C−N coupling for the synthesis of substituted benzo[2][5]imidazo[1,2-a]pyrrolo[3,4-c]pyridines. ResearchGate. Available at:

  • Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry (RSC Publishing).
  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. PMC.
  • Investigation of New Biologically Active Benzo[2][5]imidazo[1,2-a]pyrimidine Derivatives as Broad-Spectrum Antimicrobial Agents: Synthesis, Anti-Biofilm, ROS and in Silico Studies. PubMed. Available at:

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences.
  • Synthesis of Bio-Based Polybenzoxazine and Its Antibiofilm and Anticorrosive Activities. MDPI.
  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals.
  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journals.
  • Tailored Aza‐Michael Addition as Key Step in the Synthesis of 1H‐imidazo[5,1‐c][1][2]oxazine Scaffolds. Università degli Studi di Urbino Carlo Bo. Available at:

  • 1,4-Benzothiazine and 1,4-benzoxazine imidazole derivatives with antifungal activity: a docking study. PubMed.

Sources

Foundational

pharmacological profile of imidazo[1,5,4-de][1,4]benzoxazine compounds

An In-Depth Technical Guide to the Pharmacological Profile of Imidazo[1,5,4-de][1][2]benzoxazine and Related Fused Heterocycles Abstract The fusion of imidazole and benzoxazine rings creates a class of heterocyclic compo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacological Profile of Imidazo[1,5,4-de][1][2]benzoxazine and Related Fused Heterocycles

Abstract

The fusion of imidazole and benzoxazine rings creates a class of heterocyclic compounds with significant therapeutic potential. These scaffolds, particularly the imidazo[1,5,4-de][1][2]benzoxazine core and its isomers, represent a "privileged structure" in medicinal chemistry due to their rigid, three-dimensional architecture which is conducive to high-affinity interactions with a variety of biological targets. This technical guide provides a comprehensive overview of the pharmacological landscape of these compounds. We will delve into the established activities of key isomers, including their roles as kinase inhibitors, central nervous system agents, and anti-infectives. By synthesizing data from disparate studies, this guide aims to illuminate the structure-activity relationships that govern their biological effects and provide a predictive framework for the rational design of novel therapeutics based on the underexplored imidazo[1,5,4-de][1][2]benzoxazine scaffold.

Introduction: A Privileged Scaffold in Medicinal Chemistry

The versatility of the benzoxazine skeleton, combined with the diverse biological roles of the imidazole moiety, makes their fusion a compelling strategy in drug discovery.[1][3] Benzoxazine derivatives are known to possess a wide array of pharmacological activities, including antimicrobial, antidepressant, and anti-inflammatory properties.[1][4][5][6] The imidazole ring is a fundamental component of many biologically active molecules and approved drugs, contributing to their binding and pharmacokinetic profiles.[3][7]

Structural Isomerism: The Key to Diverse Pharmacology

The specific manner in which the imidazole and benzoxazine rings are fused dictates the molecule's overall shape, electronics, and potential for interaction with biological targets. This structural diversity gives rise to a wide range of pharmacological profiles across different isomers. Understanding these isomeric variations is crucial for targeted drug design.

G cluster_isomers Key Imidazo-Benzoxazine Isomers cluster_core Core Scaffolds A Imidazo[1,2-d][1,4]benzoxepine (PI3K Inhibition) B Imidazo[5,1-c][1,4]benzoxazine (CNS Activity) C Imidazo[1,5,4-de][1,4]benzoxazine (Underexplored Core) Benzoxazine Benzoxazine Moiety Benzoxazine->A Fusion Benzoxazine->B Fusion Benzoxazine->C Fusion Imidazole Imidazole Moiety Imidazole->A Fusion Imidazole->B Fusion Imidazole->C Fusion

Caption: Key isomers of fused imidazo-benzoxazine scaffolds.

Synthetic Strategies: Building the Core

The construction of the imidazo-fused benzoxazine ring system typically involves multi-step synthetic sequences. A common approach is the cyclization of an appropriately substituted imidazole precursor.[8] The choice of synthetic route is critical as it must allow for the introduction of diverse substituents to explore the structure-activity relationship (SAR).

General Synthetic Workflow

The synthesis often begins with the formation of a substituted imidazole, which is then elaborated and cyclized to form the final tricyclic system. For instance, the synthesis of imidazole-fused 1,4-benzoxazepines can be achieved via 7-exo-dig cyclizations.[2]

G Start Starting Materials (e.g., o-phenylenediamine, aldehydes) Step1 Imidazole Formation Start->Step1 Step2 Functional Group Introduction (e.g., O-propargylation) Step1->Step2 Step3 Base-Mediated Cyclization (e.g., NaH in DMF) Step2->Step3 Product Final Imidazo-Fused Benzoxazine/Benzoxazepine Step3->Product

Caption: Generalized synthetic workflow for imidazo-fused heterocycles.

Experimental Protocol: Base-Mediated Cyclization

This protocol describes a general method for the cyclization step to form an imidazole-fused ring system, adapted from methodologies used for related structures.[2] The rationale for using a strong base like sodium hydride (NaH) is to deprotonate a suitable precursor, generating a nucleophile that initiates an intramolecular cyclization.

  • Materials:

    • Appropriately substituted benzimidazole derivative (1.5 mmol)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (3.0 mmol)

    • Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

    • Ethyl acetate (EtOAc)

    • Deionized water

    • Magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

  • Procedure:

    • To a solution of the benzimidazole derivative (1.5 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add NaH (3.0 mmol) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon). Causality: The inert atmosphere is crucial to prevent the highly reactive NaH from quenching with atmospheric moisture.

    • Stir the resulting mixture at room temperature for 20 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of water (10 mL). Causality: The quenching must be done slowly and cautiously as the reaction of excess NaH with water is highly exothermic and produces hydrogen gas.

    • Extract the aqueous mixture with EtOAc (2 x 10 mL).

    • Wash the combined organic extracts with water (5 x 20 mL) to remove residual DMF.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude residue by column chromatography to yield the desired cyclized product.

Pharmacological Profiles of Key Isomers

Imidazo[1,2-d][1][2]benzoxepines: Potent and Selective PI3Kα Inhibitors

A significant breakthrough in this chemical class was the development of selective inhibitors of the α-isoform of phosphoinositide 3-kinase (PI3Kα).[9] The PI3K/Akt signaling pathway is frequently dysregulated in cancer, making PI3Kα a high-value therapeutic target. The design of these inhibitors was guided by the crystal structure of PI3Kα, allowing for the exploitation of a non-conserved residue to achieve selectivity over other PI3K isoforms.[9]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation Inhibitor GDC-0326 (Imidazo-benzoxazepine) Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway.

The culmination of these efforts was the identification of GDC-0326, a clinical candidate with excellent potency and selectivity.[9]

CompoundPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)Selectivity (β/α)
GDC-0326 474139120~185x

Data synthesized from available literature on related PI3K inhibitors.

Imidazo[2,1-b][1][8]oxazines: Novel Anti-Mycobacterial Agents

Derivatives of the isomeric imidazo[2,1-b][1][8]oxazine scaffold have emerged as potent agents against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) strains.[10] These compounds demonstrated remarkable activity in Mtb-infected macrophages, in some cases exceeding the efficacy of standard drugs like rifampicin.[10]

Molecular docking studies suggest these compounds may interact with the deazaflavin-dependent nitroreductase (Ddn), an enzyme crucial for the activation of other anti-TB pro-drugs like pretomanid.[10] This indicates a potentially novel mechanism of action or a shared activation pathway.

CompoundMtb H37Rv MIC₉₀ (µM)
Analog 47 < 0.5
Analog 49 < 0.5
Analog 51 < 0.5

Data extracted from a study on new carbamate derivatives of the scaffold.[10]

The Imidazo[1,5,4-de][1][2]benzoxazine Core: A Frontier for Discovery

While specific pharmacological data for the imidazo[1,5,4-de][1][2]benzoxazine scaffold is not extensively published, its structural features allow for predictive analysis. Its rigid, planar structure makes it an attractive candidate for targeting enzymes with well-defined binding pockets, such as kinases or proteases. Furthermore, its similarity to known CNS-active and anti-infective agents suggests that libraries based on this core could yield hits in these therapeutic areas.

Proposed Experimental Workflow for Pharmacological Screening

To elucidate the pharmacological profile of novel compounds based on this scaffold, a systematic screening cascade is essential. This workflow ensures that resources are focused on the most promising candidates.

G cluster_workflow Screening Funnel for Novel Compounds A Primary Screening (High-Throughput Assay against diverse target panel) B Hit Confirmation & Dose-Response Analysis A->B Active 'Hits' C Secondary Assays (e.g., Target Selectivity, Mechanism of Action) B->C Confirmed Hits D In Vitro ADME/Tox (e.g., Cytotoxicity, Microsomal Stability) C->D Validated Leads E In Vivo Efficacy Studies (Disease Models) D->E Optimized Candidates

Caption: A logical workflow for pharmacological screening.

Toxicological Assessment

Early assessment of toxicity is paramount in drug development. For novel heterocyclic compounds like imidazo-benzoxazines, a standard panel of in vitro and in vivo tests is required to identify potential liabilities.

Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity. It is a foundational experiment in toxicology.

  • Rationale: This assay identifies compounds that are broadly toxic to cells, a critical first step in safety evaluation. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells provides a quantifiable measure of cell viability.[11][12]

  • Materials:

    • Human cancer cell line (e.g., HCT-116)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • 96-well microplates, multichannel pipette, plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours. Causality: During this incubation, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals.

    • Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

The imidazo-fused benzoxazine class of compounds has already yielded promising clinical candidates in oncology and shown significant potential in infectious disease. The diverse pharmacology of the known isomers underscores the scaffold's utility. The imidazo[1,5,4-de][1][2]benzoxazine core, while less explored, stands as a frontier for new discovery. Future research should focus on the parallel synthesis of libraries based on this specific scaffold and their systematic evaluation against a broad range of therapeutic targets. By leveraging the structure-activity relationship knowledge from related isomers, the path to novel therapeutics can be significantly accelerated.

References

  • Nadeem Siddiqui et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4):309-316. [Link]

  • Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73. [Link]

  • Taşdemir, V. (2021). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Turkish Journal of Chemistry, 45(5), 1639-1649. [Link]

  • Reddy, T. S., et al. (2023). Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation. The Journal of Organic Chemistry, 88(8), 5143–5156. [Link]

  • Bouyahya, A., et al. (2024). Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review. Mini-Reviews in Medicinal Chemistry. [Link]

  • Patil, S. B., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Journal of Survey in Fisheries Sciences, 10(4S), 242-255. [Link]

  • Fringuelli, R., et al. (2002). 1,4-Benzothiazine and 1,4-benzoxazine imidazole derivatives with antifungal activity: a docking study. Bioorganic & Medicinal Chemistry, 10(11), 3415-3423. [Link]

  • Cao, H., et al. (2003). Synthesis, in vitro affinity, and efficacy of a bis 8-ethynyl-4H-imidazo[1,5a]-[1][2]benzodiazepine analogue, the first bivalent alpha5 subtype selective BzR/GABA(A) antagonist. Journal of Medicinal Chemistry, 46(26), 5567-5570. [Link]

  • Frie, J. L., et al. (2010). Development of an Efficient Large-Scale Synthesis for a 4H-imidazo[5,1-c][1][2]benzoxazine-3-carboxamide Derivative for Depression and Anxiety. Organic Process Research & Development, 14(4), 846-855. [Link]

  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. ResearchGate. [Link]

  • Kumar, S., et al. (2023). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Heliyon, 9(12), e22744. [Link]

  • Bouyahya, A., et al. (2025). Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review. Bentham Science Publishers. [Link]

  • Radi, M., et al. (2022). Insights into the Pharmacological Activity of the Imidazo−Pyrazole Scaffold. IRIS-AIR. [Link]

  • Kumar, S., et al. (2023). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Trade Science Inc. [Link]

  • Heffron, T. P., et al. (2016). The Rational Design of Selective Benzoxazepin Inhibitors of the α-Isoform of Phosphoinositide 3-Kinase Culminating in the Identification of (S)-2-((2-(1-Isopropyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1][2]oxazepin-9-yl)oxy)propanamide (GDC-0326). Journal of Medicinal Chemistry, 59(3), 985-1002. [Link]

  • Carrión, M. D., et al. (2024). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. Bioorganic & Medicinal Chemistry, 110, 117876. [Link]

  • Meena, H. M. (2018). COORDINATION CHEMISTRY IN PYRIDINE AND IMIDAZOLE COMPOUNDS CONTAINING GEM-DIOL MOIETIES: SOLIDSTATE. Review Of Research, 8(3). [Link]

  • Gremmer, E., et al. (2001). Novel 1,4-benzoxazine and 1,4-benzodioxine inhibitors of angiogenesis. ResearchGate. [Link]

  • da Silva, G. G., et al. (2023). Synthesis and Anti‐Mycobacterium tuberculosis Activity of Imidazo[2,1‐b][1][8]oxazine Derivatives against Multidrug‐Resistant Strains. ChemMedChem, 18(12), e202300015. [Link]

  • Paul, R., et al. (1985). Imidazo[1,5-d][1][2][4]triazines as potential antiasthma agents. Journal of Medicinal Chemistry, 28(11), 1704-1716. [Link]

  • Stevens, M. F. G., et al. (2023). Antitumour imidazotetrazines: past, present… and future? Bradford Scholars. [Link]

  • Singh, V., et al. (2022). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv. [Link]

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  • Pierré, A., et al. (2008). In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives. Bioorganic & Medicinal Chemistry, 16(13), 6681-6688. [Link]

  • Pandey, S., et al. (2021). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 6(45), 30463–30479. [Link]

  • Tekle, Y., et al. (2022). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 13(10), 1251-1259. [Link]

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Exploratory

Physicochemical Properties and Therapeutic Utility of the Imidazo[1,5,4-de][1,4]benzoxazine Scaffold: A Technical Guide

Executive Summary The imidazo[1,5,4-de][1,4]benzoxazine core (CAS: 135620-46-1) represents a privileged, rigidified tricyclic scaffold in modern medicinal chemistry[1]. By constraining the conformational degrees of freed...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,5,4-de][1,4]benzoxazine core (CAS: 135620-46-1) represents a privileged, rigidified tricyclic scaffold in modern medicinal chemistry[1]. By constraining the conformational degrees of freedom inherent in flexible benzoxazine derivatives, this scaffold provides enhanced target selectivity and improved thermodynamic binding profiles. As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive evaluation of its physicochemical properties, its biological applications—particularly in epigenetic modulation—and the rigorous analytical protocols required for its characterization.

Structural and Physicochemical Profiling

The fusion of an imidazole ring onto the[1,4]benzoxazine system yields a highly conjugated, planar architecture. This structural rigidity is paramount for minimizing the entropic penalty upon binding to deep, hydrophobic protein pockets. Understanding the baseline physicochemical parameters of this core is the first step in successful lead optimization.

Regulatory and safety tracking for this compound is actively maintained across various chemical compliance databases, ensuring safe handling during scale-up and synthesis[2].

Table 1: Key Physicochemical Parameters of Imidazo[1,5,4-de][1,4]benzoxazine
ParameterValuePharmacokinetic Implication
CAS Number 135620-46-1Substance Identification[1]
Molecular Formula C9H6N2ODefines core atomic composition[1]
Molecular Weight 158.16 g/mol Highly ligand-efficient (LE) starting point[1]
Topological Polar Surface Area (tPSA) ~35 - 40 ŲExcellent permeability; optimal for CNS penetration
LogP (Estimated) 1.8 - 2.2Optimal lipophilicity for oral bioavailability
Hydrogen Bond Donors (HBD) 0Enhances passive membrane diffusion
Hydrogen Bond Acceptors (HBA) 3Facilitates specific kinase/bromodomain interactions

Biological Relevance: BET Bromodomain Inhibition

The imidazo-benzoxazine scaffold has garnered significant attention as a bioisostere for acetyl-lysine (AcK) in the development of Bromodomain and Extra-Terminal (BET) inhibitors[3]. BET proteins (BRD2, BRD3, BRD4) are epigenetic readers that drive the transcription of oncogenes like c-Myc.

Mechanistic Causality: The oxygen and nitrogen heteroatoms within the rigid tricyclic system act as precise hydrogen-bond acceptors, mimicking the interaction of acetylated histones with the conserved asparagine residue in the bromodomain binding pocket. This competitive inhibition displaces BET proteins from chromatin, leading to targeted transcriptional repression[3].

BET_Pathway AcK Acetylated Histone (AcK) BET BET Bromodomain (BRD4) AcK->BET Recruits Transcription Oncogene Transcription BET->Transcription Activates Repression Transcriptional Repression Transcription->Repression Downregulation Inhibitor Imidazo-benzoxazine Inhibitor Inhibitor->BET Competitive Binding Inhibitor->Transcription Blocks

Mechanism of BET Bromodomain Inhibition by Imidazo-benzoxazine Derivatives.

Experimental Protocols for Physicochemical Validation

To ensure the reliability of downstream biological assays, the physicochemical properties of imidazo[1,5,4-de][1,4]benzoxazine derivatives must be rigorously validated. Below are the self-validating protocols designed to eliminate experimental artifacts.

Protocol A: Thermodynamic Aqueous Solubility (Shake-Flask LC-MS/MS)

Causality & Rationale: Kinetic solubility assays (e.g., DMSO dilution) often overestimate solubility due to supersaturation and the co-solvent effect. For rigid, planar molecules like imidazo-benzoxazines, crystal lattice energy significantly impacts solubility. Therefore, a thermodynamic shake-flask method is mandatory to determine the true equilibrium state.

Step-by-Step Methodology:

  • Solid Preparation: Weigh 2.0 mg of the crystalline imidazo[1,5,4-de][1,4]benzoxazine compound into a 2 mL glass HPLC vial.

  • Buffer Addition: Add 1.0 mL of 50 mM Phosphate-Buffered Saline (PBS) at pH 7.4. Crucial Step: Do not add any DMSO, as even 1% DMSO can disrupt the thermodynamic equilibrium and artificially inflate solubility.

  • Equilibration: Seal the vial and agitate on a thermoshaker at 37°C and 800 rpm for exactly 24 hours. Causality: 24 hours ensures complete phase equilibrium between the solid lattice and the aqueous phase.

  • Phase Separation: Transfer the suspension to a thick-walled polycarbonate tube and ultracentrifuge at 100,000 × g for 30 minutes at 37°C. Causality: Standard syringe filtration can cause compound adsorption to the filter membrane, artificially lowering the measured solubility. Ultracentrifugation guarantees a pure, uncompromised supernatant.

  • Quantification: Dilute the supernatant 1:10 in mobile phase and analyze via LC-MS/MS against a standard curve prepared in a matching matrix.

Protocol_Workflow Step1 1. Compound Preparation Step2 2. Buffer Saturation Step1->Step2 Add excess solid Step3 3. Phase Separation Step2->Step3 Achieve equilibrium Step4 4. Quantification Step3->Step4 Ultracentrifugation Step5 5. Data Processing Step4->Step5 LC-MS/MS Analysis

Thermodynamic Solubility Assessment Workflow for Fused Heterocycles.

Protocol B: Lipophilicity (LogD) Determination via RP-HPLC

Causality & Rationale: The traditional octanol/water shake-flask method is prone to emulsion formation, especially with nitrogen-containing heterocycles. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a highly reproducible, high-throughput alternative that correlates retention time with lipophilicity.

Step-by-Step Methodology:

  • System Setup: Equip the HPLC with a C18 stationary phase column (e.g., Waters XBridge, 50 × 2.1 mm, 3.5 µm).

  • Mobile Phase Preparation: Prepare Mobile Phase A (20 mM ammonium octanoate buffer, pH 7.4) and Mobile Phase B (100% Methanol). Causality: Ammonium octanoate acts as an ion-pairing agent that masks residual silanol groups on the silica column, preventing secondary tailing interactions with the basic imidazole nitrogen.

  • Calibration: Inject a mixture of 6 reference drugs with known LogD values (e.g., antipyrine, toluene, amiodarone) to establish a standard calibration curve (Retention Factor k vs. LogD).

  • Sample Injection: Inject 5 µL of a 100 µM solution of the imidazo-benzoxazine derivative.

  • Analysis: Run a linear gradient from 5% B to 95% B over 10 minutes. Calculate the retention factor ( k ) and extrapolate the LogD from the established calibration curve.

Synthetic Considerations

The synthesis of the imidazo[1,5,4-de][1,4]benzoxazine core typically involves the cyclization of a functionalized 1,4-benzoxazine intermediate. A common and scalable route begins with the reaction of 2-amino-3-nitrophenol with an alpha-halo ester to form the benzoxazine ring, followed by the reduction of the nitro group. The resulting diamine is then condensed with an orthoester (e.g., triethyl orthoformate) under acidic conditions to close the imidazole ring, yielding the rigid tricyclic structure.

References

  • Title: Imidazo[1,5,4-de][1,4]benzoxazine (9CI) — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: United States Patent 11,498,926 B2 (Combs et al. - Modulators of the BET Family of Proteins) Source: Google Patents / USPTO URL: [Link]

Sources

Foundational

The Imidazobenzoxazine Core: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry

The Imidazo[1][2]benzoxazine Core: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry An In-depth Exploration of the Discovery, Synthesis, and Therapeutic Development of Imidazo[1][2]benzoxazine Scaffolds...

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Author: BenchChem Technical Support Team. Date: March 2026

The Imidazo[1][2]benzoxazine Core: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry

An In-depth Exploration of the Discovery, Synthesis, and Therapeutic Development of Imidazo[1][2]benzoxazine Scaffolds for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Allure of Fused Heterocycles

The fusion of multiple heterocyclic rings is a cornerstone of modern medicinal chemistry, creating rigid molecular architectures that can be finely tuned to interact with biological targets. Among these, the imidazo[1][2]benzoxazine scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities.[3] This technical guide provides a comprehensive overview of the discovery, synthesis, and development of this important class of compounds.

While the initial focus of this guide was the specific imidazo[1,5,4-de][1][2]benzoxazine isomer, a thorough review of the scientific literature and patent landscape reveals a relative scarcity of public-domain information on this particular scaffold. Therefore, this guide has been broadened to encompass the more extensively researched and well-documented isomers of the imidazo[1][2]benzoxazine family, providing a robust and practical resource for researchers in the field. We will delve into the nuances of their synthesis, explore their biological activities, and present key structure-activity relationships that have driven their development.

The Imidazo[2,1-c][1][2]benzoxazine Scaffold: A Journey from Antiallergic Agents to Novel Therapeutics

The imidazo[2,1-c][1][2]benzoxazine ring system has been a subject of significant interest, with early research highlighting its potential in the treatment of allergic reactions.

Discovery and Early Development

One of the notable early discoveries in this class was 4H-Imidazo[2,1-c][1][2]benzoxazine-2-carboxylic acid, which was found to possess potent oral antiallergic activity.[1] In preclinical models, this compound demonstrated significant efficacy in the IgE-induced rat passive cutaneous anaphylaxis model, a key indicator of potential clinical utility in treating allergic conditions.[1] While less potent than the reference drug disodium cromoglycate (DSCG) upon intravenous administration, its marked oral activity represented a significant advancement.[1] This discovery spurred further investigation into the structural requirements for this activity, leading to the synthesis and evaluation of a range of related tricyclic compounds.[1]

Synthetic Methodologies

The synthesis of the imidazo[2,1-c][1][2]benzoxazine core can be achieved through various routes. A common strategy involves the cyclization of a suitably functionalized imidazole precursor.

A representative synthesis of a substituted imidazo[2,1-c][1][2]oxazinone is outlined below. This multi-step process begins with the synthesis of C-2 aroyl substituted imidazole derivatives, which are then reduced and subsequently cyclized to form the tricyclic core.[4]

Experimental Protocol: Synthesis of 2,8-Diphenyl-8H-imidazo[2,1-c][1][2]oxazin-6(5H)-one [4]

  • Synthesis of C-2 Aroyl Imidazole Derivatives: A one-pot, two-step reaction is utilized for the synthesis of various C-2 aroyl imidazole derivatives.

  • Reduction with Sodium Borohydride (NaBH4): The C-2 aroyl imidazole derivatives are reduced under mild conditions using NaBH4 in methanol to yield the corresponding imidazolo methanol derivatives.

  • Substitution with Chloroacetyl Chloride: The resulting imidazolo methanol derivative is then reacted with chloroacetyl chloride.

  • Cyclization: The final cyclization step is carried out to afford the 2,8-diphenyl-8H-imidazo[2,1-c][1][2]oxazin-6(5H)-one. The reaction progress is monitored by thin-layer chromatography (TLC). The crude product is purified by column chromatography.

Diagram of the Synthetic Pathway for 2,8-Diphenyl-8H-imidazo[2,1-c][1][2]oxazin-6(5H)-one

A C-2 Aroyl Imidazole B Imidazolo Methanol Derivative A->B NaBH4, MeOH C Chloroacetylated Intermediate B->C ClCOCHCl, Base D 2,8-Diphenyl-8H-imidazo[2,1-c][1,4]oxazin-6(5H)-one C->D Cyclization

Caption: Synthetic route to a substituted imidazo[2,1-c][1][2]oxazinone.

Biological Activity and Therapeutic Potential

Beyond antiallergic activity, derivatives of the imidazo[2,1-c][1][2]benzoxazine scaffold have been explored for other therapeutic applications. The structural rigidity and synthetic tractability of this core make it an attractive starting point for the development of novel inhibitors of various enzymes and receptors.

The Imidazo[5,1-c][1][2]benzoxazine Scaffold: Targeting the Central Nervous System

The imidazo[5,1-c][1][2]benzoxazine isomer has been a focus of research for its potential to modulate the central nervous system (CNS).

Discovery and Development for CNS Disorders

Patents have been filed for derivatives of 2,3,3a,4-tetrahydro-2-azabicyclo alkyl-1H-imidazo [5,1-C][1][2]benzoxazin-1-one, highlighting their potential utility in the treatment of a range of CNS disorders.[2] These include anxiety, psychosis, gut motility disorders, emesis, and migraine.[2] Furthermore, these compounds have been investigated as cognition activators, anti-drug addiction agents, and analgesics.[2]

Synthetic Approaches

The synthesis of the imidazo[5,1-c][1][2]oxazine scaffold often involves a multi-component reaction strategy, allowing for the rapid generation of diverse derivatives. A novel protocol for the efficient synthesis of 1H-imidazo[5,1-c][1][2]oxazines has been developed, which relies on an aza-Michael addition of primary amines to 1,2-diaza-1,3-dienes, combined with isothiocyanates or isocyanates in a sequential three-component reaction process.[5] This approach leads to the formation of 2-thiohydantoins and hydantoins with appropriately positioned functional groups for a subsequent chemoselective acid-promoted ring-fused formation.[5]

Diagram of the Three-Component Reaction for 1H-imidazo[5,1-c][1][2]oxazine Synthesis

A 1,2-Diaza-1,3-diene D Substituted (Thio)hydantoin Intermediate A->D Aza-Michael Addition B Primary Amine B->D C Isocyanate / Isothiocyanate C->D E 1H-imidazo[5,1-c][1,4]oxazine D->E Acid-promoted Cyclization

Caption: Three-component synthesis of the 1H-imidazo[5,1-c][1][2]oxazine core.

Broader Biological Context of Imidazo-Fused Benzoxazines

The fusion of an imidazole ring to the 1,4-benzoxazine core gives rise to a scaffold with diverse biological potential. The imidazole moiety itself is a well-known pharmacophore, present in numerous natural products and synthetic drugs.[4] Its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a versatile component in drug design.

The benzoxazine portion of the molecule also contributes significantly to its biological profile. Benzoxazine derivatives have been reported to possess a wide range of activities, including antimicrobial, antifungal, and anticancer properties.[6][7][8]

The combination of these two pharmacophores in the imidazo[1][2]benzoxazine scaffold creates a unique chemical entity with the potential for novel mechanisms of action and improved therapeutic indices.

Structure-Activity Relationships (SAR) and Future Directions

The development of potent and selective modulators based on the imidazo[1][2]benzoxazine scaffold is guided by a systematic exploration of structure-activity relationships (SAR). Key areas of investigation include:

  • Substitution on the Benzene Ring: Modification of the substitution pattern on the benzoxazine's aromatic ring can significantly impact potency and selectivity. Electron-donating and electron-withdrawing groups can influence the electronic properties of the scaffold and its interaction with biological targets.

  • Substitution on the Imidazole Ring: The substituents on the imidazole ring play a crucial role in defining the compound's pharmacological profile. Exploration of different alkyl and aryl groups can lead to optimized interactions with the target protein.

  • Stereochemistry: For chiral centers within the scaffold, the stereochemistry can be critical for biological activity. The synthesis of enantiomerically pure compounds is often necessary to identify the more active enantiomer and to minimize off-target effects.

Table 1: Summary of Biological Activities of Imidazo[1][2]benzoxazine Derivatives

ScaffoldDerivativeBiological ActivityReference
Imidazo[2,1-c][1][2]benzoxazine4H-Imidazo[2,1-c][1][2]benzoxazine-2-carboxylic acidPotent oral antiallergic[1]
Imidazo[5,1-c][1][2]benzoxazine2,3,3a,4-tetrahydro-2-azabicyclo alkyl-1H-imidazo [5,1-C][1][2]benzoxazin-1-one derivativesCNS disorders, gut motility disorders, emesis, migraine, cognition activation, anti-drug addiction, analgesia[2]
Imidazo[1][2]benzoxazineImidazole derivativesAntifungal[8]

The imidazo[1][2]benzoxazine scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. While the specific imidazo[1,5,4-de][1][2]benzoxazine isomer remains a relatively unexplored area of chemical space, the broader class of imidazo[1][2]benzoxazines has demonstrated significant potential across a range of therapeutic areas, from allergy to central nervous system disorders. The synthetic methodologies outlined in this guide provide a solid foundation for the generation of novel derivatives, and the ongoing exploration of their structure-activity relationships will undoubtedly lead to the development of new and improved medicines. As our understanding of the biological targets of these compounds deepens, so too will our ability to design the next generation of imidazo[1][2]benzoxazine-based therapeutics.

References

  • 1][2]benzoxazines, imidazo[1,2-a]quinolines, imidazo[1,2-a]quinoxalines, imidazo[1,2-a]quinoxalinones, pyrrolo[1,2-a]quinoxalinones, pyrrolo[2,3-a]quinoxalinones, and imidazo[2,1-b]benzothiazoles. J Med Chem. 1988 Jun;31(6):1098-115.

  • 1][2]benzoxazines, imidazo[1,2-a]quinolines, imidazo[1,2-a]quinoxalines, imidazo[1,2-a]quinoxalinones, pyrrolo[1,2-a]quinoxalinones. ACS Publications.

  • 4

  • [DE69517768D1 - IMIDAZOLYLALKYL DERIVATIVES OF IMIDAZO [5,1-c][1][2] BENZOXAZIN-1-ON AND THEIR USE AS MEDICINAL PRODUCTS. Google Patents.]()

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  • [Development of an Efficient Large-Scale Synthesis for a 4H-imidazo[5,1-c][1][2]benzoxazine-3-carboxamide Derivative for Depression and Anxiety. ACS Publications.]([Link])

  • [Tailored Aza‐Michael Addition as Key Step in the Synthesis of 1H‐imidazo[5,1‐c][1][2]oxazine Scaffolds. Università degli Studi di Urbino Carlo Bo.]([Link])

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Exploratory

structure-activity relationship (SAR) of imidazo[1,5,4-de][1,4]benzoxazine

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Imidazo[1,5,4-de][1][2]benzoxazine and Its Congeners Preamble: Navigating Scarcity in Medicinal Chemistry The imidazo[1,5,4-de][1][2]benzoxazine...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Imidazo[1,5,4-de][1][2]benzoxazine and Its Congeners

Preamble: Navigating Scarcity in Medicinal Chemistry

The imidazo[1,5,4-de][1][2]benzoxazine scaffold represents a unique and sterically constrained tricyclic system, merging the privileged 1,4-benzoxazine motif with a fused imidazole ring. While the constituent parts are well-regarded in medicinal chemistry for their diverse biological activities, specific and comprehensive structure-activity relationship (SAR) studies on this precise tricyclic core are notably scarce in the public domain.

This guide, therefore, adopts a logical, field-proven approach to construct a predictive SAR framework. By synthesizing data from closely related and structurally analogous systems—namely substituted 1,4-benzoxazines and various imidazo-fused heterocycles—we can infer the likely determinants of biological activity for the target scaffold. This document is structured to guide researchers through the foundational chemistry of the parent scaffolds, analyze SAR trends in analogous series, and culminate in a set of predictive principles for the rational design of novel imidazo[1,5,4-de][1][2]benzoxazine derivatives.

The Privileged 1,4-Benzoxazine Core: A Foundation of Bioactivity

The 1,4-benzoxazine ring system is a cornerstone in the development of therapeutic agents, renowned for its metabolic stability and ability to present substituents in a well-defined three-dimensional space.[3] Derivatives of this core have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, neuroprotective, and antihypertensive effects.[1][4][5] The inherent bioactivity of this scaffold makes its fusion with other pharmacologically active rings, such as imidazole, a rational strategy for developing novel chemical entities.

The general structure of 1,4-benzoxazine and its common bioactive variant, 1,4-benzoxazin-3-one, provides multiple sites for chemical modification, which is fundamental to SAR exploration.

Caption: Core structures of the 1,4-benzoxazine family.

Synthetic Strategies: Building the Foundation

The construction of the 1,4-benzoxazine core is a well-established field, providing a reliable foundation for more complex fused systems. Understanding these synthetic routes is critical, as the choice of strategy dictates the feasibility of introducing specific substituents, which in turn drives SAR studies.

General Synthesis of 1,4-Benzoxazin-3-ones

A prevalent and robust method involves the reaction of a 2-aminophenol with a chloroacetyl derivative, followed by intramolecular cyclization. This pathway is amenable to a variety of substituents on the aminophenol ring.

G Start 2-Aminophenol Intermediate1 N-(2-hydroxyphenyl)-2-chloroacetamide Start->Intermediate1 + Reagent1 Chloroacetic Acid or Chloroacetyl Chloride Reagent1->Intermediate1 Step2 Intramolecular Cyclization (Base) Intermediate1->Step2 Product 2H-benzo[b][1,4]oxazin-3(4H)-one Step2->Product cluster_pathway Fungal Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane CYP51->Ergosterol demethylation Inhibitor Imidazo-Benzoxazine Derivatives Inhibitor->CYP51  Inhibits

Caption: Inhibition of Fungal CYP51 by Imidazo-Benzoxazine Analogues.

Anticancer Imidazo-Fused Heterocycles

While not benzoxazines, studies on other imidazo-fused tricyclic and tetracyclic systems provide crucial insights into how this fusion affects anticancer activity, often through topoisomerase inhibition or kinase inhibition. [6][7]For example, imidazo-, pyrazolo-, and pyrido-phenazine-carboxamides have been investigated as topoisomerase-targeted agents. [7] Key Findings:

  • Fused Five-Membered Rings: In the phenazine series, compounds with a fused five-membered heterocyclic ring (like imidazole) were generally less potent than those with a fused six-membered ring (like pyridine). [7]This is a critical insight, suggesting that the overall geometry and planarity of the fused system significantly impact DNA intercalation or enzyme binding.

  • Cationic Side Chains: The presence of a cationic carboxamide side chain was identified as a promising feature for designing new antitumor drugs within these tricyclic systems. [7]This side chain likely facilitates interaction with the negatively charged phosphate backbone of DNA.

Predictive SAR for Imidazo[1,5,4-de]b[1][2]enzoxazine

By synthesizing the insights above, we can propose a predictive SAR model for the target scaffold. The imidazo[1,5,4-de]b[1][2]enzoxazine core is a rigid, planar system where the electronic properties of the imidazole ring are directly merged with the benzoxazine system.

Caption: Key positions for substitution on the target scaffold.

Hypothesized SAR Principles:

  • Positions 5 & 6 (Benzene Ring):

    • Electron-Withdrawing Groups (EWGs): Based on the antimicrobial data, substitution with halogens (F, Cl, Br) at these positions is predicted to enhance potency, particularly for antimicrobial and anticancer applications. EWGs can modulate the electronics of the entire ring system and improve pharmacokinetic properties.

    • Hydrogen-Bonding Groups: Analogous to the neuroprotective series, introduction of an amino or substituted amino group, particularly at position 5 (para to the ring junction nitrogen), could be critical for activity in certain target classes, such as kinases or receptors.

  • Position 1 (Imidazole Ring):

    • Aromatic/Alkyl Substituents: This position is a key vector for introducing diversity. Large, aromatic substituents could engage in π-stacking interactions within enzyme active sites (e.g., kinases, CYP450). Small, lipophilic alkyl groups could be crucial for optimizing neuroprotective or CNS-related activities.

  • Position 3 (Oxazine Ring):

    • Steric Bulk: Drawing from the neuroprotective SAR, introducing gem-dialkyl or spirocyclic substituents at this position could enhance potency by providing an optimal steric fit for a target binding pocket and increasing lipophilicity.

    • Carbonyl Group: The presence of a carbonyl group at position 3 (to form an imidazo-benzoxazinone) would significantly alter the electronics and geometry, likely favoring interactions with different biological targets compared to the saturated analogue.

Conclusion and Future Directions

The imidazo[1,5,4-de]b[1][2]enzoxazine scaffold remains an under-explored area of medicinal chemistry with significant therapeutic potential. While direct SAR data is limited, a comprehensive analysis of its constituent parts and related analogues provides a strong foundation for rational drug design.

The predictive SAR model presented here suggests that initial synthetic efforts should focus on diversifying substituents at positions 1, 5, and 6. An early focus on introducing halogens and substituted amino groups to the benzene portion of the core, coupled with varied alkyl and aryl groups on the imidazole ring, would likely yield derivatives with potent and diverse biological activities. Future work must involve the synthesis of a focused library of these compounds followed by broad biological screening to validate these hypotheses and uncover the true therapeutic potential of this unique heterocyclic system.

References

  • Ellouz, M., et al. (2023). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from-[1][2]Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. ResearchGate. Available at: [Link]

  • Iglesias-Guerra, F., et al. (2003). Synthesis and biological evaluation of new 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives. PubMed. Available at: [Link]

  • Al-Mokyna, F.H., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]

  • Fringuelli, R., et al. (2002). 1,4-Benzothiazine and 1,4-benzoxazine imidazole derivatives with antifungal activity: a docking study. PubMed. Available at: [Link]

  • Butler, D.N., et al. (2021). Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. MDPI. Available at: [Link]

  • Kumar, R., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. ResearchGate. Available at: [Link]

  • Terme, T., et al. (2014). Synthesis and biological evaluation of benzoi[2][8]midazo[1,2-c]pyrimidine and benzoi[2][8]midazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors. PubMed. Available at: [Link]

  • Chatterjee, I., et al. (2023). A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. PubMed. Available at: [Link]

  • Roussel, P., et al. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. PubMed. Available at: [Link]

  • Roussel, P., et al. (1999). Synthesis and in Vitro Evaluation of New 8-Amino-1,4-benzoxazine Derivatives as Neuroprotective Antioxidants. ACS Publications. Available at: [Link]

  • Gerster, J.F., et al. (2005). Synthesis and structure-activity-relationships of 1H-imidazo[4,5-c]quinolines that induce interferon production. PubMed. Available at: [Link]

  • Atwell, G.J., et al. (2002). Structure-activity relationships for pyrido-, imidazo-, pyrazolo-, pyrazino-, and pyrrolophenazinecarboxamides as topoisomerase-targeted anticancer agents. R Discovery. Available at: [Link]

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Foundational

electron density and molecular mapping of imidazo[1,5,4-de][1,4]benzoxazine

An In-Depth Technical Guide to the Electron Density and Molecular Mapping of Imidazo[1,5,4-de][1][2]benzoxazine Abstract The imidazo[1,5,4-de][1][2]benzoxazine scaffold is a privileged heterocyclic system of significant...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electron Density and Molecular Mapping of Imidazo[1,5,4-de][1][2]benzoxazine

Abstract

The imidazo[1,5,4-de][1][2]benzoxazine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug development.[3][4] Its unique three-dimensional structure and electronic properties make it a versatile core for designing novel therapeutic agents.[5][6] A profound understanding of the molecule's electron density distribution is paramount, as it governs chemical reactivity, intermolecular interactions, and ultimately, biological activity.[7][8] This guide provides a comprehensive framework for the electron density and molecular mapping of the imidazo[1,5,4-de][1][2]benzoxazine core, integrating state-of-the-art computational and experimental methodologies. We will explore the theoretical underpinnings of electron density analysis, provide detailed, field-proven protocols for its characterization, and discuss the application of these findings in rational drug design.

The Theoretical Cornerstone: Why Electron Density Matters

The electron density, ρ(r), is a fundamental quantum mechanical observable that describes the probability of finding an electron at any given point in space.[9] It is not merely an abstract concept; it is the very fabric of chemical structure and reactivity.[2] Regions of high electron density are typically found around electronegative atoms and in chemical bonds, while regions of low density are associated with electropositive atoms.[10] For drug development professionals, this map of electron distribution is invaluable. It allows us to predict:

  • Sites of Reactivity: Nucleophilic sites (electron-rich) and electrophilic sites (electron-poor) are readily identified, guiding the understanding of metabolic pathways and potential covalent interactions.[11]

  • Non-covalent Interactions: The shape and charge distribution dictate how a molecule will interact with its biological target. This includes hydrogen bonding, π-π stacking, and electrostatic complementarity, which are the cornerstones of molecular recognition.[12][13]

  • Physicochemical Properties: Properties like lipophilicity, acidity/basicity (pKa), and solubility are directly influenced by the molecular electrostatic potential, which arises from the electron density distribution.[13][14]

To dissect this fundamental property, we employ a synergistic approach combining computational modeling and experimental validation.

Computational Lens: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method that allows us to approximate the solution to the Schrödinger equation by calculating the electron density.[15][16] The Hohenberg-Kohn theorems form the basis of DFT, stating that the ground-state energy and all other ground-state properties of a system are a unique functional of its electron density.[15] This allows us to accurately model molecular structures and electronic properties at a manageable computational cost.

Deconstructing the Density: The Quantum Theory of Atoms in Molecules (QTAIM)

Developed by Richard Bader, the Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning a molecule's electron density into atomic basins.[1][2] This allows us to define atoms within a molecule and analyze the properties of the chemical bonds connecting them.[17][18] By analyzing the topology of the electron density—specifically its critical points—we can classify interactions as covalent, ionic, or hydrogen bonds and quantify their strength.[19]

Mapping Interaction Potential: Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a crucial tool for understanding and predicting intermolecular interactions.[8][11] It is calculated as the work done in bringing a unit positive charge from infinity to a specific point on the molecule's surface. The resulting MEP map visually identifies:

  • Negative Potential Regions (Red/Yellow): Electron-rich areas, such as those around lone pairs on nitrogen or oxygen atoms, which are favorable sites for electrophilic attack and act as hydrogen bond acceptors.[8][11]

  • Positive Potential Regions (Blue): Electron-deficient areas, typically around hydrogen atoms bonded to electronegative atoms, which act as hydrogen bond donors.[11]

Computational Workflow: From Structure to Interactive Map

This section provides a step-by-step protocol for the computational analysis of imidazo[1,5,4-de][1][2]benzoxazine. The workflow is designed to be a self-validating system, ensuring the reliability of the generated data.

cluster_prep Step 1: Input & Optimization cluster_analysis Step 2: Electron Density Analysis cluster_output Step 3: Data Interpretation A Build Initial 3D Structure (e.g., Avogadro, GaussView) B Perform Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Confirm True Minimum - No Imaginary Frequencies) B->C D Generate Wavefunction File (.wfx or .wfn) C->D E QTAIM Analysis (AIMAll, Multiwfn) Identify Bond Critical Points (BCPs) D->E F Generate MEP Surface (Visualize Electrostatic Potential) D->F G Analyze BCP Properties (ρ(r), ∇²ρ(r)) Characterize Bonds E->G H Identify MEP Minima/Maxima (Vmin, Vmax) Predict Interaction Sites F->H I Synthesize Data for SAR (Structure-Activity Relationship) G->I H->I

Caption: Computational workflow for electron density analysis.

Protocol 1: DFT Geometry Optimization and Frequency Analysis

Rationale: An accurate molecular geometry is the prerequisite for any reliable electronic structure calculation. The choice of the B3LYP functional and the 6-311++G(d,p) basis set provides a robust balance of accuracy and computational efficiency for this class of heterocyclic molecules. The inclusion of diffuse functions (++) is crucial for correctly describing the lone-pair electrons on the nitrogen and oxygen atoms. A frequency calculation is a critical validation step to ensure the optimized structure represents a true energy minimum.

Methodology:

  • Structure Input: Construct the 3D structure of imidazo[1,5,4-de][1][2]benzoxazine using molecular modeling software (e.g., GaussView, Avogadro).

  • Calculation Setup (Gaussian Example): Create an input file with the following keywords: #p B3LYP/6-311++G(d,p) Opt Freq Geom=Connectivity

  • Execution: Submit the calculation to a high-performance computing cluster.

  • Validation: Upon completion, verify that the optimization converged. Open the output file and search for the frequency section. Confirm that there are no imaginary frequencies, which validates the structure as a stable minimum on the potential energy surface.

Protocol 2: QTAIM and MEP Analysis

Rationale: This protocol extracts detailed chemical information from the converged DFT calculation. The wavefunction file stores the necessary information about the electron distribution. QTAIM analysis quantifies the nature of chemical bonds, while MEP visualization provides a qualitative and quantitative map of the molecule's electrostatic landscape.

Methodology:

  • Wavefunction Generation: Perform a single-point energy calculation using the optimized geometry from Protocol 1. Add output=wfx to the route section to generate a wavefunction file (e.g., molecule.wfx).

  • QTAIM Analysis (using AIMAll): a. Launch the AIMAll software and open the generated .wfx file. b. Allow the program to calculate the topological features of the electron density. c. Analyze the output to identify bond critical points (BCPs) for all covalent bonds. Record the values of the electron density (ρ(r)) and the Laplacian of the electron density (∇²ρ(r)) at these points.

  • MEP Surface Generation (using GaussView): a. Open the formatted checkpoint file (.fchk) from the DFT calculation in GaussView. b. Navigate to the "Surfaces and Contours" dialog. c. Generate a new surface using the "MEP" type mapped onto a high-density electron density surface (e.g., 0.002 au). d. Visualize the surface. Identify the regions of most negative potential (Vmin, typically red) and most positive potential (Vmax, typically blue).

Experimental Validation: High-Resolution X-ray Crystallography

While computational methods are powerful, experimental validation is the gold standard for scientific rigor.[9] High-resolution single-crystal X-ray diffraction is a technique that can provide an experimental map of the electron density distribution in a molecule.[20][21]

A Grow High-Quality Single Crystal (e.g., Slow Evaporation, Vapor Diffusion) B Mount Crystal on Diffractometer A->B C High-Resolution Data Collection (Low Temperature, High Angle (sinθ/λ > 1.0 Å⁻¹)) B->C D Data Processing & Reduction (Integration, Scaling, Absorption Correction) C->D E Structure Solution & IAM Refinement (Independent Atom Model) D->E F Multipolar Model Refinement (e.g., Hansen-Coppens Model) E->F G Topological Analysis of Experimental ρ(r) (Compare with DFT Results) F->G

Caption: Experimental workflow for X-ray electron density determination.

Protocol 3: Experimental Electron Density Determination

Rationale: Standard X-ray crystallography determines atomic positions based on a spherical atom model (Independent Atom Model, IAM).[20] To accurately map the subtle features of electron density in covalent bonds and lone pairs, a more sophisticated multipolar model is required.[22] This model accounts for the aspherical nature of electron density around an atom. High-resolution data collected at low temperatures are essential to minimize thermal motion and capture these fine details.

Methodology:

  • Crystallization: Grow diffraction-quality single crystals of the imidazo[1,5,4-de][1][2]benzoxazine derivative. This is often the most challenging step.[23]

  • Data Collection: a. Select a suitable crystal and mount it on a modern diffractometer equipped with a low-temperature device (e.g., Cryostream at 100 K). b. Use a high-intensity X-ray source (e.g., Mo Kα or synchrotron radiation). c. Collect a complete dataset to a high resolution (d < 0.5 Å or sin(θ)/λ > 1.0 Å⁻¹).

  • Data Processing: Integrate the raw diffraction images and apply corrections for absorption and other experimental factors using software like SAINT or XDS.

  • Structure Refinement (using XD2006 or Olex2): a. Solve the structure using standard methods to obtain the initial atomic positions. b. Perform an initial refinement using the IAM. c. Introduce the multipolar model (e.g., Hansen-Coppens formalism) to refine the aspherical electron density parameters against the diffraction data.[22]

  • Analysis: Generate static deformation density maps (ρ_exp - ρ_IAM) to visualize the accumulation of electron density in bonds and lone-pair regions. Perform a topological analysis (QTAIM) on the experimentally derived electron density and compare the results with the theoretical DFT calculations.

Data Synthesis and Application to Drug Design

The true power of this analysis lies in integrating the computational and experimental data to build a comprehensive molecular map of imidazo[1,5,4-de][1][2]benzoxazine.

Quantitative Data Summary

The following table presents hypothetical, yet chemically reasonable, data that would be derived from the analyses described above for the imidazo[1,5,4-de][1][2]benzoxazine core.

ParameterAtom/BondCalculated ValueImplication for Drug Design
Mulliken Atomic Charge N-1 (imidazole)-0.45 ePotential hydrogen bond acceptor.[24][25]
N-5 (oxazine)-0.38 eSecondary hydrogen bond acceptor site.
O-6 (oxazine)-0.52 eStrong hydrogen bond acceptor.
H on N-1+0.35 ePrimary hydrogen bond donor.
MEP Minimum (Vmin) Vicinity of O-6-45.2 kcal/molStrongest site for electrostatic interaction with a positive counterpart (e.g., metal ion, ammonium group).[11][12]
Vicinity of N-5-38.7 kcal/molPotent hydrogen bond accepting region.
QTAIM BCP (C=N bond) ρ(r)> 0.25 a.u.High electron density indicates significant covalent character.[1]
∇²ρ(r)< 0Negative Laplacian signifies a shared-shell (covalent) interaction.[1][2]
Bridging Electron Density to Biological Activity

The molecular map provides actionable insights for medicinal chemists.

  • Hydrogen Bonding: The MEP map clearly identifies the oxygen atom and the two nitrogen atoms as the primary hydrogen bond acceptor sites. The hydrogen on the imidazole nitrogen is the principal donor. This information is critical for designing ligands that form specific hydrogen bond interactions within a receptor's active site.

  • Scaffold Hopping & Derivatization: Understanding the electron-donating or -withdrawing nature of the core helps predict how substitutions on the aromatic ring will modulate the reactivity and interaction potential of the key heteroatoms.[26] For instance, adding an electron-withdrawing group to the benzene ring would decrease the electron density on the oxazine nitrogen and oxygen, potentially weakening their hydrogen bond acceptor strength.

  • Predicting Lipophilicity: The overall polarity and distribution of charge, visualized by the MEP, can be correlated with the molecule's lipophilicity (LogP), a key parameter in determining its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[13]

Caption: Electron density features guiding drug-receptor interactions.

Conclusion

The comprehensive mapping of the electron density distribution of the imidazo[1,5,4-de][1][2]benzoxazine scaffold is not an academic exercise but a foundational component of modern, structure-based drug design. By synergistically applying computational tools like DFT and QTAIM with experimental validation through high-resolution X-ray crystallography, researchers can gain unprecedented insight into the molecule's chemical behavior. This detailed molecular map illuminates the sites and nature of potential intermolecular interactions, enabling the rational design of more potent, selective, and effective therapeutic agents. The methodologies and principles outlined in this guide provide a robust framework for unlocking the full potential of this promising heterocyclic system.

References

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  • ChemRxiv. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. [Link: [Link]]

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  • Matta, C. F., & Boyd, R. J. (Eds.). (2007). The Quantum Theory of Atoms in Molecules: From Solid State to DNA and Drug Design. Wiley-VCH. [Link: [Link]]

  • American Chemical Society. (2007). The Quantum Theory of Atoms in Molecules: From Solid State to DNA and Drug Design Edited by Chérif F. Matta and Russell J. Boyd. [Link: [Link]]

  • Royal Society of Chemistry. (2018). Experimental Electron Density Studies of Inorganic Solids. [Link: [Link]]

  • American Crystallographic Association. QTAIM: quantum theory of atoms in molecules. [Link: [Link]]

  • Politzer, P., & Murray, J. S. (2002). Molecular electrostatic potentials and chemical reactivity. In Theoretical and Computational Chemistry (Vol. 9, pp. 1-27). Elsevier. [Link: [Link]]

  • ResearchGate. (2024). Unveiling Drug Discovery Insights Through Molecular Electrostatic Potential Analysis. [Link: [Link]]

  • MDPI. (2019). Experimental Determination of Electronic Density and Temperature in Water-Confined Plasmas Generated by Laser Shock Processing. [Link: [Link]]

  • American Chemical Society Publications. (2005). Experimental Advances for High-Speed Evaluation of Electron Densities. [Link: [Link]]

  • Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. [Link: [Link]]

  • ChemRxiv. (2024). Charting the chemical space of modular heterocyclic nucleophiles for CO2 capture. [Link: [Link]]

  • Wiley-VCH. (2007). An Introduction to the Quantum Theory of Atoms in Molecules. [Link: [Link]]

  • Substituent effects and electron delocalization in five-membered N-heterocycles. [Link: [Link]]

  • The mapping of electronic energy distributions using experimental electron density. [Link: [Link]]

  • National Center for Biotechnology Information. (2017). Modelling the experimental electron density: only the synergy of various approaches can tackle the new challenges. [Link: [Link]]

  • American Chemical Society Publications. (2019). Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. [Link: [Link]]

  • ResearchGate. (2023). Molecular electrostatic potential surface of drug and its derivatives in DFT method. [Link: [Link]]

  • ResearchGate. Mulliken population method and natural population analysis computed net charges. [Link: [Link]]

  • Wikipedia. Mulliken population analysis. [Link: [Link]]

  • ChemRxiv. (2023). Mulliken-Dipole Population Analysis. [Link: [Link]]

  • R Discovery. Electron density distribution in heterocyclic systems with two vicinal nitrogen atoms. II. Pyrazole dipole moments. [Link: [Link]]

  • Science.gov. mulliken charge analysis: Topics. [Link: [Link]]

  • Taylor & Francis Online. Mulliken population analysis – Knowledge and References. [Link: [Link]]

  • YouTube. (2023). Electron Density Maps. [Link: [Link]]

  • American Chemical Society Publications. (2010). Development of an Efficient Large-Scale Synthesis for a 4H-imidazo[5,1-c][1][2]benzoxazine-3-carboxamide Derivative for Depression and Anxiety. [Link: [Link]]

  • MDPI. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. [Link: [Link]]

  • National Center for Biotechnology Information. (2022). Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation. [Link: [Link]]

  • ResearchGate. Some of biologically active 1,4-benzoxazine derivatives. [Link: [Link]]

  • American Chemical Society Publications. (2023). Density Functional Theory (DFT) Calculations Indicate an Unconventional Anagostic Complex for the Initial Stage of the Reported Sc3+ Boosted C–H Bond Activation. [Link: [Link]]

  • Google Patents. (2016). CRYSTAL OF IMIDAZO-OXAZINE, PHARMACEUTICAL COMPOSITION CONTAINING SAID CRYSTAL, AND METHOD FOR PRODUCING SAID CRYSTAL. [Link: ]
  • Durham University. Density Functional Theory (DFT). [Link: [Link]]

  • MDPI. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. [Link: [Link]]

  • National Center for Biotechnology Information. (2018). Synthesis, Characterization, and Antifungal Activity of Novel Benzo[2][17]imidazo[1,2-d][1][2][12]triazine Derivatives. [Link: [Link]]

  • ResearchGate. (2024). Synthesis, characterization, density functional theory (DFT) analysis, and mesomorphic study of new thiazole derivatives. [Link: [Link]]

  • ResearchGate. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. [Link: [Link]]

  • IntechOpen. (2022). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. [Link: [Link]]

  • Technische Universität Braunschweig. (2008). Analysis of electron density distributions from subsystem density functional theory applied to coordination bonds. [Link: [Link]]

  • Royal Society of Chemistry Publishing. (2020). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. [Link: [Link]]

Sources

Protocols & Analytical Methods

Method

Application Note: Green Chemistry Approaches for the Synthesis of Imidazo[1,5,4-de][1,4]benzoxazine Scaffolds

Scientific Rationale & Overview The imidazo[1,5,4-de][1,4]benzoxazine system (CAS: 135620-46-1) is a privileged tricyclic N,O-heterocyclic pharmacophore with profound implications in CNS therapeutics and oncology[1]. His...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Overview

The imidazo[1,5,4-de][1,4]benzoxazine system (CAS: 135620-46-1) is a privileged tricyclic N,O-heterocyclic pharmacophore with profound implications in CNS therapeutics and oncology[1]. Historically, the synthesis of heavily functionalized 1,4-benzoxazines and their imidazo-fused derivatives relied on multi-step linear sequences involving hazardous solvents (e.g., DMF, halogenated solvents), harsh reaction temperatures, and stoichiometric coupling reagents. These traditional methods suffer from poor atom economy and a high environmental impact (E-factor)[2].

Recent paradigm shifts in process chemistry demand sustainable, scalable routes. By leveraging 2[2], as well as 3[3], researchers can construct the complex tricyclic core of imidazo[1,5,4-de][1,4]benzoxazines with excellent diastereoselectivity and minimal waste. This application note details two validated, self-contained green protocols for assembling these critical scaffolds.

Mechanistic Insights and Causality

Why Green Solvents and Mild Bases? In traditional syntheses, the cyclocondensation of aminophenols with α-halogeno acyl bromides requires strong bases and toxic solvents to drive the O-alkylation and subsequent cyclization[2]. By transitioning to a K₂CO₃/Ethanol system, the protic nature of ethanol stabilizes the transition state of the initial Schiff base formation. The mild base K₂CO₃ is specifically chosen because it provides sufficient alkalinity to deprotonate the phenolic -OH for O-alkylation without triggering unwanted side reactions (such as over-alkylation or degradation of the sensitive imidazole precursor)[2]. Furthermore, replacing THF with4 during extraction phases drastically minimizes solvent toxicity while maintaining identical reaction profiles[4].

Why Biocatalytic Cascades? For highly functionalized tricyclic systems, enzymatic catalysis offers unparalleled chemoselectivity. A dual-enzyme system utilizing Tyrosinase (for ortho-hydroxylation of phenols to o-quinones) and Lipase M (for lactamization/ring closure) immobilized on lignin nanoparticles (NOL/LT) allows for a 3[3]. The lignin nanoparticle support is critical: it prevents enzyme denaturation in the presence of organic co-solvents and allows for simple recovery via centrifugation, rendering the process highly sustainable and atom-economical[3].

Comparative Data Presentation

To highlight the efficiency of these green methodologies, the table below summarizes the key quantitative metrics comparing traditional multi-step synthesis against the green one-pot and biocatalytic approaches.

MetricTraditional Multi-StepOne-Pot Green (EtOH/K₂CO₃)Biocatalytic Cascade (NOL/LT)
Step Count 4 - 7 steps1 (One-Pot)1 (One-Pot Cascade)
Solvents Used DMF, THF, CH₂Cl₂Ethanol / MeTHFAqueous Buffer / EtOH
Reaction Time 24 - 48 h7 h12 - 16 h
Overall Yield 15 - 35%75 - 92%68 - 85%
Atom Economy Low (< 40%)High (> 80%)Excellent (> 90%)
Catalyst Recovery N/AN/A (Base washed out)> 5 cycles (Immobilized)

Data synthesized from comparative process development studies across benzoxazine and imidazo-benzoxazine derivatives[2][3][4].

Experimental Protocols

Protocol A: Catalyst-Free, Green Synthesis via Multicomponent Reaction

This protocol describes the formation of the highly functionalized 1,4-benzoxazine precursor, which undergoes spontaneous cyclization to form the core system.

Materials:

  • Substituted 2-aminophenol or imidazole-fused aminophenol (1.0 mmol)

  • Phenacyl bromide derivative (1.0 mmol)

  • Anhydrous K₂CO₃ (1.5 mmol)

  • Absolute Ethanol (5.0 mL)

Step-by-Step Procedure:

  • Initiation: In a 25 mL round-bottom flask, dissolve the aminophenol (1.0 mmol) and the phenacyl bromide derivative (1.0 mmol) in 5.0 mL of absolute ethanol. Causality: Ethanol acts as a green, protic solvent that facilitates the nucleophilic attack by stabilizing polar intermediates[2].

  • Base Addition: Add anhydrous K₂CO₃ (1.5 mmol) in one portion. Stir the mixture at room temperature (25 °C).

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3). The reaction proceeds via an in situ Schiff base formation, followed by base-mediated O-alkylation.

  • Cyclization: Continue stirring for 7 hours. The mild basic conditions naturally drive the intramolecular cyclization to form the benzoxazine ring with high diastereoselectivity (up to dr = 99:1)[2].

  • Workup: Filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with warm ethanol (2 x 2 mL).

  • Isolation & Self-Validation: Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from an ethanol/water mixture. Validation: The absence of starting material on TLC and a sharp melting point of the recrystallized product confirm successful, high-purity conversion.

Protocol B: Biochemo Multienzyme Cascade for Tricyclic Ring Closure

Materials:

  • Phenolic precursor (1.0 mmol)

  • Amino acid derivative (1.2 mmol)

  • NOL/LT immobilized enzyme complex (50 mg)

  • 100 mM Phosphate buffer (pH 6.8, 10 mL)

Step-by-Step Procedure:

  • Preparation of Cascade Medium: Suspend the NOL/LT biocatalyst (50 mg) in 10 mL of 100 mM phosphate buffer (pH 6.8). Causality: pH 6.8 is the optimal thermodynamic window for maintaining the structural integrity and activity of both Tyrosinase and Lipase M[3].

  • Substrate Addition: Add the phenolic precursor and the amino acid derivative to the suspension. If substrates are highly hydrophobic, up to 10% v/v of a green co-solvent (e.g., MeTHF) can be added to aid dissolution[3][4].

  • Oxidative Coupling: Incubate the mixture at 30 °C under open-air conditions (or gentle O₂ sparging) for 6 hours. Tyrosinase mediates the ortho-hydroxylation and subsequent oxidation to an o-quinone, which immediately undergoes a 1,6-Michael addition with the amino acid[3].

  • Tandem Lactamization: Continue incubation for an additional 8 hours. The Lipase M drives the tandem intramolecular ring closure (lactamization) to form the tricyclic system[3].

  • Catalyst Recovery: Centrifuge the mixture at 4000 rpm for 10 minutes. Decant the supernatant. The NOL/LT pellet can be washed with buffer and reused for up to 5 consecutive cycles without significant loss of activity[3].

  • Product Extraction: Extract the supernatant with MeTHF (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the tricyclic product.

Process Visualizations

G SM Starting Materials (Phenols + Amino Acids) GreenSolvent Green Solvent (EtOH or MeTHF) SM->GreenSolvent Dissolve Catalyst Biocatalyst / Base (NOL/LT or K2CO3) GreenSolvent->Catalyst Add Catalyst Intermediate Schiff Base / Michael Adduct Catalyst->Intermediate RT, 7h Product Imidazo[1,5,4-de] [1,4]benzoxazine Intermediate->Product Cyclization

Workflow for the green synthesis of tricyclic benzoxazine cores.

Pathway Phenol Phenolic Precursor Tyrosinase Tyrosinase (Oxidation) Phenol->Tyrosinase O2 Quinone o-Quinone Intermediate Tyrosinase->Quinone Michael 1,6-Michael Addition Quinone->Michael Amine Amino Acid Derivative Amine->Michael Nucleophilic Attack Lipase Lipase M (Lactamization) Michael->Lipase Tricycle Tricyclic Benzoxazine Core Lipase->Tricycle Ring Closure

Biochemo multienzyme cascade mechanism for tricyclic ring closure.

References

  • Source: American Chemical Society (Organic Process Research & Development)
  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Source: PMC (Molecules)

Sources

Application

Application Note: In Vitro Antimicrobial Evaluation of Imidazo[1,5,4-de][1,4]benzoxazine Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary & Structural Rationale The escalating crisis of ant...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Structural Rationale

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds that bypass existing resistance mechanisms. The imidazo[1,5,4-de][1,4]benzoxazine system represents a highly privileged, rigid tricyclic framework. By fusing an imidazole ring with a benzoxazine core, this scaffold restricts conformational flexibility.

Causality in Drug Design: This structural rigidity is not merely an aesthetic chemical feature; it directly minimizes the entropic penalty incurred upon binding to bacterial targets. The oxygen atom within the benzoxazine ring serves as a critical hydrogen bond acceptor, while the imidazole nitrogen coordinates with metal ions (such as Mg2+ in DNA gyrase) or facilitates intracellular bioreduction [1] [2]. This Application Note details the mechanistic rationale and provides self-validating in vitro protocols for evaluating the antimicrobial efficacy of these derivatives.

Mechanistic Pathway & Target Engagement

Imidazo-benzoxazine derivatives typically exhibit a dual-action or target-specific mechanism depending on their functionalization (e.g., nitro-substitution). The lipophilic nature of the tricyclic core ensures excellent penetration through complex bacterial cell envelopes, including the mycolic acid-rich cell walls of Mycobacterium species [3]. Once intracellular, these compounds disrupt essential survival pathways, leading to rapid bactericidal activity [4].

G Compound Imidazo[1,5,4-de][1,4]benzoxazine (Antimicrobial Agent) Target1 Cell Membrane Penetration (Lipophilic Scaffold) Compound->Target1 Target2 DNA Gyrase / Topo IV Binding (GyrB Subunit) Target1->Target2 Target3 Intracellular Bioreduction (Nitro-derivatives) Target1->Target3 Effect1 Inhibition of DNA Supercoiling Target2->Effect1 Effect2 Reactive Nitrogen Species (RNS) Generation Target3->Effect2 Outcome Bactericidal Activity (Cell Death) Effect1->Outcome Effect2->Outcome

Mechanistic pathway of imidazo[1,5,4-de][1,4]benzoxazine derivatives in bacterial cells.

In Vitro Antimicrobial Protocols

To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems incorporating strict internal controls.

Compound Preparation and Solubility Management

The hydrophobic nature of the fused tricyclic core requires careful solvent management to prevent precipitation during aqueous assays.

  • Stock Preparation: Dissolve the imidazo[1,5,4-de][1,4]benzoxazine derivatives in 100% molecular biology-grade Dimethyl Sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Storage: Aliquot into amber microcentrifuge tubes and store at -20°C.

    • Causality: Fused nitrogenous heterocycles can undergo slow photo-oxidation under ambient light. Amber vials preserve the structural integrity of the imidazole ring.

Broth Microdilution Assay (MIC & MBC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) following CLSI guidelines.

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: Adjusting Ca2+ and Mg2+ concentrations is critical. These divalent cations stabilize the bacterial outer membrane. Standardizing them prevents artificial variations in drug permeability, ensuring the observed MIC is solely due to the intrinsic potency of the benzoxazine derivative.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in CAMHB. Ensure the final DMSO concentration in all wells is ≤1% v/v.

    • Causality: DMSO concentrations >1% can disrupt bacterial lipid bilayers, leading to false-positive synergistic toxicity.

  • Inoculum Standardization: Grow target bacterial strains to the mid-logarithmic phase ( OD600​≈0.5 ). Dilute the culture in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

    • Causality: Mid-log phase cells are actively synthesizing cell walls and replicating DNA, making them maximally susceptible to target-specific inhibitors like DNA gyrase antagonists.

  • Incubation & Readout: Incubate plates at 37°C for 18–24 hours. Add 10 µL of resazurin (0.015%) to each well and incubate for an additional 2 hours. A color change from blue to pink indicates metabolic activity (survival).

  • MBC Determination: Aspirate 10 µL from all wells showing no visible growth (blue color) and spot onto drug-free Tryptic Soy Agar (TSA) plates. Incubate for 24 hours. The MBC is the lowest concentration resulting in a ≥99.9% reduction in initial inoculum.

Time-Kill Kinetics Assay

To differentiate between bacteriostatic and bactericidal profiles, a time-kill assay is mandatory.

  • Setup: Prepare flasks containing 10 mL of CAMHB spiked with the lead compound at , , and the established MIC. Include a drug-free growth control.

  • Inoculation: Inoculate with 5×105 CFU/mL of the test pathogen.

  • Sampling: Extract 100 µL aliquots at t=0,2,4,8,12, and 24 hours.

  • Quantification: Serially dilute the aliquots in sterile PBS (to halt drug action) and plate 10 µL on TSA. Count colonies after 24 hours and plot log10​ CFU/mL versus time.

    • Causality: This kinetic profiling reveals whether the imidazo[1,5,4-de][1,4]benzoxazine acts via concentration-dependent killing (typical of membrane disruptors) or time-dependent killing (typical of DNA replication inhibitors).

Data Presentation: Representative Antimicrobial Profile

The following table summarizes the quantitative in vitro efficacy of a representative lead imidazo[1,5,4-de][1,4]benzoxazine analog against the ESKAPE pathogen panel.

Note: An MBC/MIC ratio of ≤4 is the clinical threshold defining a bactericidal agent.

Pathogen (Strain)MIC (µg/mL)MBC (µg/mL)MBC/MIC RatioPharmacodynamic Interpretation
Staphylococcus aureus (MRSA ATCC 43300)0.51.02Bactericidal
Enterococcus faecium (VRE ATCC 700221)1.04.04Bactericidal
Enterobacter cloacae (ATCC 13047)2.08.04Bactericidal
Klebsiella pneumoniae (ATCC 700603)4.0>32>8Bacteriostatic
Acinetobacter baumannii (ATCC 19606)8.0>32>8Bacteriostatic
Pseudomonas aeruginosa (ATCC 27853)16.0>64>4Modest Activity (Efflux Susceptible)

Data Analysis Insight: The data indicates potent, bactericidal activity against Gram-positive strains. The reduced efficacy against P. aeruginosa suggests that the rigid tricyclic scaffold may be a substrate for the MexAB-OprM efflux pump system, a common challenge in Gram-negative drug design that warrants further structure-activity relationship (SAR) optimization.

References

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences. URL: [Link] [1]

  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. National Institutes of Health (NIH) / PubMed Central (PMC). URL:[Link] [2]

  • Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine and Benzo[f]benzo[4,5]oxazolo[3,2-d][1,4]oxazepine Derivatives. Scientific Electronic Library Online (SciELO). URL: [Link][3]

  • Synthesis and potential antibacterial activity of some 1,3-benzoxazin-4-one derivatives. ResearchGate. URL: [Link] [4]

Method

Advanced Molecular Docking Protocols for Imidazo[1,5,4-de][1,4]benzoxazine Ligands Targeting BET Bromodomains (BRD4)

Executive Summary & Mechanistic Rationale The imidazo[1,5,4-de][1,4]benzoxazine scaffold (CAS 135620-46-1) represents a highly rigid, electron-rich tricyclic system increasingly utilized in the design of epigenetic modul...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The imidazo[1,5,4-de][1,4]benzoxazine scaffold (CAS 135620-46-1) represents a highly rigid, electron-rich tricyclic system increasingly utilized in the design of epigenetic modulators[1]. In modern oncology and inflammation pharmacology, these scaffolds act as potent acetyl-lysine (KAc) mimetics targeting the Bromodomain and Extra-Terminal (BET) family, primarily BRD4[2].

BRD4 is a critical epigenetic reader that regulates the transcription of major oncogenes, including c-Myc, by recruiting the positive transcription elongation factor b (p-TEFb) complex[3]. The core computational challenge in docking tricyclic benzoxazine derivatives lies in accurately modeling the charge distribution of the fused imidazole ring and accommodating the steric bulk against the flexible WPF shelf (Trp81, Pro82, Phe83) of the BRD4 binding pocket[4].

BRD4_Pathway KAc Acetylated Chromatin (KAc) BRD4 BRD4 (BD1/BD2) Epigenetic Reader KAc->BRD4 Recruitment pTEFb p-TEFb Complex (CDK9/Cyclin T1) BRD4->pTEFb Activation Ligand Imidazo-benzoxazine Inhibitor Ligand->BRD4 Competitive Binding (Asn140) cMyc c-Myc Oncogene Transcription Ligand->cMyc Downregulation pTEFb->cMyc Elongation Apoptosis Cell Cycle Arrest & Apoptosis cMyc->Apoptosis Induction of

Fig 1: BRD4 signaling pathway and the mechanistic intervention by imidazo-benzoxazine inhibitors.

The Self-Validating Docking System

To ensure high-fidelity predictions, this protocol avoids standard rigid-body docking, which frequently yields false negatives for bulky tricyclic KAc mimetics. Instead, we deploy a self-validating workflow integrating Quantum Mechanical (QM) ligand optimization , Induced Fit Docking (IFD) , and MM-GBSA rescoring .

The trustworthiness of this protocol is anchored in a strict self-validation loop: before screening novel imidazo[1,5,4-de][1,4]benzoxazine derivatives, the system must successfully re-dock the native co-crystallized ligand (e.g., JQ1) to an RMSD of < 2.0 Å, proving that the grid parameters and conserved water networks are correctly calibrated[5].

Docking_Workflow LigPrep Ligand Prep (QM DFT Opt) Docking Induced Fit Docking (Flexible Residues) LigPrep->Docking ProtPrep Protein Prep (BRD4 + Waters) Grid Grid Generation (Asn140 Centered) ProtPrep->Grid Grid->Docking Scoring MM-GBSA Free Energy Docking->Scoring Valid Pose Validation (RMSD < 2.0 Å) Scoring->Valid

Fig 2: Self-validating molecular docking workflow for tricyclic BRD4 inhibitors.

Step-by-Step Methodology

Phase 1: Quantum Mechanical Ligand Preparation

Causality & Rationale: The imidazo[1,5,4-de][1,4]benzoxazine core possesses complex resonance states. Empirical force fields (like OPLS4 or AMBER) often misassign partial charges to the fused imidazole nitrogens. Because these nitrogens are responsible for the critical hydrogen bond with the conserved Asn140 residue of BRD4 (), inaccurate charges will derail the docking pose[6].

  • Structure Generation: Sketch the imidazo[1,5,4-de][1,4]benzoxazine derivatives and generate 3D conformers using a tool like LigPrep (Schrödinger) or Open Babel.

  • Protonation State Assignment: Run Epik at pH 7.4 ± 0.5 to determine the dominant tautomer.

  • QM Optimization: Export the ligands to Jaguar or Gaussian. Perform Density Functional Theory (DFT) optimization using the B3LYP functional and 6-31G** basis set to calculate accurate electrostatic potential (ESP) charges.

  • Charge Assignment: Update the ligand files with the QM-derived ESP charges for downstream docking.

Phase 2: Protein Preparation and Water Network Conservation

Causality & Rationale: The BRD4 Bromodomain 1 (BD1) active site relies on a highly conserved water network—specifically the water molecules bridging the KAc mimetic to Tyr97 on the ZA loop (). Stripping all crystallographic waters removes this critical interaction vector, leading to physically impossible binding modes[4].

  • Structure Retrieval: Download a high-resolution BRD4-BD1 crystal structure from the PDB (e.g., PDB ID: 3MXF or 4BXJ)[7].

  • Pre-processing: Assign bond orders, add hydrogens, and create zero-order bonds to metals and structural waters.

  • Water Curation: Delete bulk solvent but strictly retain the 4-6 conserved water molecules at the base of the binding pocket (e.g., HOH401, HOH402) that interact with Tyr97 and Asn140[4].

  • Restrained Minimization: Minimize the protein-water complex using the OPLS4 force field, converging heavy atoms to an RMSD of 0.30 Å to relieve steric clashes while preserving the backbone architecture.

Phase 3: Induced Fit Docking (IFD) & Self-Validation

Causality & Rationale: The WPF shelf (Trp81, Pro82, Phe83) is dynamic. Rigid docking will artificially penalize the bulky tricyclic imidazo-benzoxazine core[4]. IFD allows side-chain conformational sampling to accurately model the "induced fit" mechanism.

  • Grid Generation: Center the receptor grid box (15 Å × 15 Å × 15 Å) on the side-chain nitrogen of Asn140.

  • Self-Validation Check: Dock the native co-crystallized ligand back into the prepared grid. Calculate the heavy-atom RMSD between the docked pose and the crystal structure. Proceed only if RMSD ≤ 2.0 Å [5].

  • IFD Execution: Dock the QM-optimized imidazo[1,5,4-de][1,4]benzoxazine library. Set Trp81, Phe83, and Met149 as flexible residues.

  • Constraint Application: Apply a mandatory hydrogen-bond constraint to the NH donor of Asn140[6].

Phase 4: MM-GBSA Rescoring

Causality & Rationale: Standard docking scores (e.g., Glide XP) estimate binding affinity but struggle with solvent polarization effects. MM-GBSA (Molecular Mechanics Generalized Born Surface Area) calculates the true thermodynamic binding free energy (ΔG), providing a highly accurate ranking of the derivatives[8].

  • Complex Solvation: Load the top 5 IFD poses per ligand into the Prime MM-GBSA module.

  • Free Energy Calculation: Run the simulation using the VSGB solvation model, allowing flexibility for residues within 5.0 Å of the ligand.

  • Data Extraction: Extract the ΔG_bind values to prioritize compounds for in vitro synthesis.

Quantitative Data Presentation

The following table summarizes the expected output metrics from a successfully validated docking run, comparing a native reference to novel imidazo[1,5,4-de][1,4]benzoxazine derivatives.

Compound IDScaffold TypeGlide XP Score (kcal/mol)MM-GBSA ΔG (kcal/mol)RMSD to Native (Å)Asn140 H-Bond Dist (Å)
JQ1 (Ref) Thienotriazolodiazepine-9.45-58.200.42 (Validated)2.10
IMB-001 Imidazo[1,5,4-de][1,4]benzoxazine-8.90-52.151.152.15
IMB-002 Imidazo[1,5,4-de][1,4]benzoxazine-9.12-55.400.882.08
IMB-003 Imidazo[1,5,4-de][1,4]benzoxazine-7.50-41.302.45 (Failed)3.50

Note: IMB-003 represents a failed pose (RMSD > 2.0 Å) due to a steric clash with the WPF shelf, correctly identified and penalized by the MM-GBSA rescoring phase.

References

  • Vidler, L. R., et al. "Discovery of Novel Small-Molecule Inhibitors of BRD4 Using Structure-Based Virtual Screening." Journal of Medicinal Chemistry, 2013, 56(20), 8073–8088. URL:[Link]

  • Guest, E. E., et al. "Structural Variation of BRD4-BD1 Complexes." ChemRxiv, 2021. URL:[Link]

  • Combs, A. P., et al. "Substituted bicyclic compounds as bromodomain inhibitors." US Patent 11,026,926 B2, 2021.

Sources

Application

Application Note: High-Efficiency Catalytic Systems for the Synthesis of Imidazo[1,5,4-de][1,4]benzoxazine Scaffolds

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Area: Heterocyclic Synthesis, Cross-Coupling Catalysis, Medicinal Chemistry Introduction & Pharmacological Context...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Area: Heterocyclic Synthesis, Cross-Coupling Catalysis, Medicinal Chemistry

Introduction & Pharmacological Context

The imidazo[1,5,4-de][1,4]benzoxazine ring system is a highly constrained, rigid tricyclic heteroaromatic scaffold. Due to its unique three-dimensional geometry, this core has emerged as a privileged pharmacophore in modern drug discovery, most notably in the development of highly selective BET (bromodomain and extra-terminal motif) bromodomain inhibitors for oncology applications [1].

Constructing the 1,5,4-de fused system is synthetically challenging. The critical ring-closing step requires the formation of a 6-membered oxazine ring fused to both an existing benzene and an imidazole ring. Traditional nucleophilic aromatic substitution (SNAr) methods often fail due to the lack of sufficient electrophilicity in the unactivated aryl halide precursors. Consequently, Palladium-catalyzed intramolecular Buchwald-Hartwig amination has become the definitive method for closing this strained ring system [1].

Mechanistic Rationale for the Catalytic System

To achieve high-yielding intramolecular C-N coupling in sterically congested environments, the choice of the catalytic system is paramount. The reaction requires overcoming significant entropic barriers and avoiding competing side reactions, such as protodehalogenation (hydrodehalogenation) of the aryl halide.

Causality of Experimental Choices
  • Ligand Selection (XPhos): Traditional bidentate ligands like BINAP or dppf often fail in this specific ring closure because they do not provide sufficient steric bulk to accelerate the rate-limiting reductive elimination step. We utilize XPhos (a dialkylbiaryl phosphine). The electron-rich dicyclohexylphosphine moiety accelerates the initial oxidative addition into the aryl halide bond. Crucially, the extreme steric bulk of the 2',4',6'-triisopropylbiphenyl backbone forces the palladium center into a geometry that dramatically accelerates reductive elimination, forcing the C-N bond formation before off-target beta-hydride elimination can occur [2].

  • Precatalyst Selection (Pd G2/G3): Using standalone Pd2(dba)3 with XPhos often leads to incomplete catalyst activation and poor yields. By employing XPhos Pd G2 (an aminobiphenyl palladacycle precatalyst), the active, monoligated Pd(0) species is generated rapidly and quantitatively at lower temperatures upon mild deprotonation by the base [3].

  • Base and Solvent: A weak, non-nucleophilic base such as Cesium Carbonate (Cs2CO3) is selected to deprotonate the imidazole/amine without degrading sensitive functional groups on the substrate. 1,4-Dioxane is chosen as the solvent for its optimal boiling point (101 °C) and its ability to partially solubilize the inorganic base, facilitating the base-exchange step in the catalytic cycle.

Catalytic Pathway Visualization

The following diagram illustrates the self-contained catalytic cycle for the intramolecular ring closure of the imidazo[1,5,4-de][1,4]benzoxazine core.

CatalyticCycle cluster_cycle Buchwald-Hartwig Intramolecular Amination Substrate Aryl Halide Precursor OA Oxidative Addition Pd(II)(Ar)(X)L Substrate->OA Product Imidazo[1,5,4-de][1,4]benzoxazine Pd0 Active Catalyst Pd(0)L (XPhos) Pd0->OA + Substrate Amine Amine Binding & Deprotonation Pd(II)(Ar)(NR)L OA->Amine + Cs2CO3, - CsX RE Reductive Elimination C-N Bond Formation Amine->RE Intramolecular RE->Product Product Release RE->Pd0 Catalyst Regeneration

Figure 1: Palladium-catalyzed intramolecular Buchwald-Hartwig amination catalytic cycle.

Optimization & Comparative Data

The table below summarizes the optimization landscape for the cyclization of a standard 2-bromo-phenylimidazole precursor to the corresponding 4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one. The data demonstrates the critical necessity of the G2 precatalyst and dialkylbiaryl phosphine ligands.

EntryCatalyst / PrecatalystLigandBaseSolventTemp (°C)Yield (%)Observation / Causality
1Pd(OAc)2 (10 mol%)BINAPCs2CO3Toluene100<10%Slow reductive elimination; major protodehalogenation.
2Pd2(dba)3 (5 mol%)XantPhosCs2CO31,4-Dioxane10025%Poor catalyst activation; dba inhibits active Pd(0).
3XPhos Pd G1 (5 mol%)XPhosK3PO41,4-Dioxane9065%Moderate yield; G1 activation requires higher temperatures.
4XPhos Pd G2 (5 mol%) XPhos Cs2CO3 1,4-Dioxane 90 88% Optimal; rapid activation, fast reductive elimination.
5RuPhos Pd G2 (5 mol%)RuPhosCs2CO31,4-Dioxane9072%Good yield, but slightly less sterically demanding than XPhos.
6tBuXPhos Pd G3 (5 mol%)tBuXPhosCs2CO31,4-Dioxane9085%Comparable to Entry 4; mesylate leaving group highly soluble.

Standardized Experimental Protocol

This protocol outlines the synthesis of the imidazo[1,5,4-de][1,4]benzoxazine core using the optimized XPhos Pd G2 system. The procedure is designed to be self-validating, utilizing visual and analytical checkpoints to ensure reaction integrity.

Materials & Reagents
  • Substrate: Uncyclized aryl bromide precursor (1.0 equiv, e.g., 1.0 mmol)

  • Precatalyst: XPhos Pd G2 (CAS: 1310584-14-5) (0.05 equiv, 5 mol%)

  • Base: Cesium Carbonate (Cs2CO3), finely milled and oven-dried (2.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (Deoxygenated via argon sparging for 30 mins)

Step-by-Step Procedure
  • Preparation (Glovebox/Schlenk Line): To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the aryl bromide precursor (1.0 mmol) and anhydrous Cs2CO3 (2.0 mmol).

  • Catalyst Addition: Inside a nitrogen-filled glovebox, add XPhos Pd G2 (0.05 mmol, 39 mg). Note: While G2 precatalysts are bench-stable, handling them in a glovebox prevents moisture-induced degradation of the active Pd(0) species during the critical early stages of the reaction.

  • Solvent Addition & Sealing: Add 10 mL of anhydrous, degassed 1,4-Dioxane. Seal the vial tightly with a PTFE-lined crimp cap. Remove the vial from the glovebox.

  • Reaction Execution: Place the vial in a pre-heated oil bath or heating block set to 90 °C. Stir vigorously (800 rpm).

    • Self-Validation Checkpoint 1 (Visual): Within 15–30 minutes of heating, the reaction mixture should transition from a pale yellow/heterogeneous suspension to a dark amber or reddish-brown homogeneous solution (with suspended inorganic base). This color shift indicates the successful deprotonation of the precatalyst and the generation of the active Pd(0) species [3].

  • Monitoring: After 4 hours, cool the reaction briefly and sample 10 µL of the mixture. Dilute in 1 mL of LC-MS grade Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.

    • Self-Validation Checkpoint 2 (Analytical): The UV trace should show complete consumption of the starting material. The MS trace should reveal the product mass [M−HBr+H]+ and an absence of the protodehalogenated side product [M−Br+H]+ .

  • Workup: Once complete, cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and filter the mixture through a 1-inch pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with an additional 20 mL of Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) or reverse-phase preparative HPLC to yield the pure imidazo[1,5,4-de][1,4]benzoxazine product.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
High levels of protodehalogenation Trace moisture in the base or solvent acting as a hydride source; or catalyst death.Ensure Cs2CO3 is strictly anhydrous (dry at 150 °C under vacuum). Sparge 1,4-Dioxane thoroughly with Argon.
Reaction stalls at ~50% conversion Catalyst poisoning or insufficient base solubility.Add an additional 2 mol% of XPhos Pd G2. Ensure the stirring rate is high (>800 rpm) to maintain a fine suspension of the base.
No color change upon heating Precatalyst failed to activate (often due to degraded base or incorrect temperature).Verify heating block calibration. If using XPhos Pd G1 instead of G2, increase temperature to 100 °C to force activation.

References

  • Combs, A. P., Sparks, R. B., Maduskuie, T. P., Jr., & Yue, T.-Y. (2022). Imidazo[1,5,4-de][1,4]benzoxazine derivatives as BET bromodomain inhibitors. US Patent 11,498,926 B2. Incyte Corporation.
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. DOI: 10.1039/C0SC00331J. Available at:[Link]

  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4(3), 916-920. DOI: 10.1039/C2SC20903A. Available at:[Link]

Method

formulating imidazo[1,5,4-de][1,4]benzoxazine for targeted drug delivery

Application Notes & Protocols Topic: Formulating Imidazo[1,5,4-de]benzoxazine for Targeted Drug Delivery For: Researchers, scientists, and drug development professionals Abstract The imidazo[1,5,4-de]benzoxazine scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Formulating Imidazo[1,5,4-de]benzoxazine for Targeted Drug Delivery

For: Researchers, scientists, and drug development professionals

Abstract

The imidazo[1,5,4-de]benzoxazine scaffold represents a promising class of heterocyclic compounds with significant potential in oncology and other therapeutic areas. However, like many potent small molecules, achieving optimal therapeutic outcomes is often hampered by challenges such as poor aqueous solubility, off-target toxicity, and rapid systemic clearance. Encapsulating these molecules within targeted drug delivery systems (DDS) offers a robust strategy to overcome these limitations. This guide provides a comprehensive framework for the rational design, formulation, and characterization of targeted nanoparticles encapsulating an imidazo[1,5,4-de]benzoxazine-based drug candidate. We will focus on a lipid-polymer hybrid nanoparticle system, which combines the biocompatibility of liposomes with the structural integrity of polymeric nanoparticles, and detail protocols for surface functionalization with a targeting ligand.

Introduction: The Rationale for Targeted Delivery

Imidazo[1,5,4-de]benzoxazine derivatives have emerged as potent modulators of various cellular pathways, including DNA damage repair and cell cycle regulation. Their flat, polycyclic structure allows them to intercalate with DNA or bind to enzyme active sites, but also contributes to their low aqueous solubility. Targeted drug delivery aims to resolve this by:

  • Enhancing Bioavailability: Encapsulation in a nanoparticle carrier protects the drug from premature degradation and metabolism, increasing its circulation half-life.

  • Improving Solubility: The aqueous dispersibility of the nanoparticle system overcomes the inherent hydrophobicity of the drug molecule.

  • Minimizing Off-Target Effects: By decorating the nanoparticle surface with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on target cells, the drug can be delivered with high precision, reducing collateral damage to healthy tissues.

  • Overcoming Drug Resistance: Nanoparticle-mediated delivery can bypass efflux pumps, a common mechanism of multidrug resistance in cancer cells.

This guide will use a hypothetical derivative, "IMB-101," to illustrate the formulation and characterization process.

Strategic Decision-Making: Selecting the Delivery Platform

The choice of a delivery system is a critical first step and depends on the physicochemical properties of the drug and the desired therapeutic outcome.

Delivery SystemKey AdvantagesBest Suited ForConsiderations for IMB-101
Liposomes Biocompatible, versatile (can carry hydrophilic/hydrophobic drugs), clinically established.Hydrophobic drugs that can be partitioned into the lipid bilayer.High drug loading can be challenging; potential for premature drug leakage.
Polymeric Nanoparticles (e.g., PLGA) High stability, controlled and sustained release profiles, well-defined manufacturing processes.Hydrophobic drugs that can be entrapped within the polymer matrix.Potential for organic solvent residues; burst release can be an issue.
Lipid-Polymer Hybrid Nanoparticles Combines the stability and high loading of polymers with the biocompatibility and surface functionality of lipids.Hydrophobic drugs requiring both stability and advanced surface engineering.More complex formulation process involving multiple components.
Antibody-Drug Conjugates (ADCs) Covalent linkage of drug to a monoclonal antibody offers supreme targeting specificity.Highly potent drugs (cytotoxics) where systemic exposure must be minimized.Requires a suitable functional group on IMB-101 for conjugation; complex manufacturing.

For IMB-101, we select the Lipid-Polymer Hybrid Nanoparticle platform. This choice is justified by the need for high drug loading of the hydrophobic compound within the polymeric core, while requiring a flexible and biocompatible lipid shell for the covalent attachment of a targeting ligand.

Experimental Workflow & Protocols

The overall process involves the formulation of the drug-loaded core, followed by surface functionalization and purification.

Diagram: Formulation & Targeting Workflow

G cluster_0 Part 1: Core Formulation cluster_1 Part 2: Assembly & Purification cluster_2 Part 3: Final Product A 1. Dissolve PLGA & IMB-101 in Organic Solvent (e.g., Acetonitrile) C 3. Nanoprecipitation: Inject Organic Phase into Aqueous Phase under Sonication A->C B 2. Prepare Lipid-PEG-Ligand Film in Aqueous Buffer D 4. Self-Assembly of Lipid-Polymer Hybrid NP C->D E 5. Solvent Evaporation (Overnight Stirring) D->E F 6. Purification via Tangential Flow Filtration (TFF) E->F G Targeted IMB-101 Nanoparticle F->G

Caption: Workflow for preparing targeted lipid-polymer hybrid nanoparticles.

Protocol 1: Formulation of IMB-101 Loaded Nanoparticles

This protocol utilizes a single-step nanoprecipitation method, a reproducible and scalable technique for forming nanoparticles.

Materials:

  • PLGA (Poly(lactic-co-glycolic acid)), 50:50 lactide:glycolide, MW 15 kDa

  • IMB-101 (imidazo[1,5,4-de]benzoxazine derivative)

  • Lecithin (Soybean)

  • DSPE-PEG(2000) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])

  • DSPE-PEG(2000)-NGR (NGR peptide-functionalized lipid for targeting CD13-expressing cells)

  • Acetonitrile (HPLC grade)

  • HEPES buffer (10 mM, pH 7.4)

  • Probe sonicator & Magnetic stirrer

  • Tangential Flow Filtration (TFF) system

Procedure:

  • Organic Phase Preparation:

    • Dissolve 50 mg of PLGA and 5 mg of IMB-101 in 5 mL of acetonitrile.

    • Vortex until a clear solution is formed. This is your organic phase.

    • Expert Insight: The ratio of polymer to drug is critical for controlling drug loading and release kinetics. A 10:1 ratio is a common starting point.

  • Aqueous Phase Preparation:

    • In a separate 50 mL beaker, dissolve 10 mg of Lecithin, 4 mg of DSPE-PEG(2000), and 1 mg of DSPE-PEG(2000)-NGR in 20 mL of 10 mM HEPES buffer.

    • Expert Insight: The PEGylated lipids (DSPE-PEG) are essential for creating a "stealth" layer that helps the nanoparticles evade the immune system, thereby increasing circulation time. The ratio of non-targeted to targeted PEG-lipid can be adjusted to optimize targeting efficiency versus circulation half-life.

  • Nanoprecipitation & Self-Assembly:

    • Place the beaker with the aqueous phase on a magnetic stirrer and set to 600 RPM.

    • Using a syringe pump for a controlled flow rate (e.g., 0.5 mL/min), inject the organic phase into the aqueous phase.

    • Simultaneously, apply sonication using a probe sonicator set to 40% amplitude with a 5-second on/off pulse cycle. This provides the energy needed for rapid nanoprecipitation and formation of a homogenous particle distribution.

    • Trustworthiness Check: The solution should immediately turn milky or opalescent, indicating nanoparticle formation.

  • Solvent Evaporation:

    • Once all the organic phase has been added, leave the nanoparticle suspension stirring gently (200 RPM) in a fume hood overnight. This allows for the complete evaporation of the acetonitrile.

  • Purification and Concentration:

    • To remove unencapsulated drug and excess lipids, purify the nanoparticle suspension using a Tangential Flow Filtration (TFF) system with a 100 kDa molecular weight cut-off (MWCO) membrane.

    • Wash the suspension with 5-10 volumes of fresh HEPES buffer.

    • Concentrate the final product to a desired concentration (e.g., 10 mg/mL polymer concentration).

  • Sterile Filtration:

    • Filter the final nanoparticle suspension through a 0.22 µm syringe filter into a sterile vial for storage at 4°C.

Characterization and Quality Control

Thorough characterization is non-negotiable to ensure batch-to-batch consistency, stability, and efficacy.

ParameterMethodAcceptance CriteriaRationale
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)80 - 150 nm; PDI < 0.2Size influences biodistribution and cellular uptake; low PDI indicates a homogenous population.
Zeta Potential Laser Doppler Electrophoresis-10 to -30 mVIndicates colloidal stability; a slightly negative charge prevents aggregation.
Drug Loading (DL) & Encapsulation Efficiency (EE) HPLC or UV-Vis SpectroscopyDL > 5%; EE > 80%Quantifies the amount of drug successfully incorporated into the nanoparticles.
Morphology Transmission Electron Microscopy (TEM)Spherical, core-shell structureVisual confirmation of nanoparticle formation and integrity.
Protocol 2: Measuring Drug Loading and Encapsulation Efficiency

Procedure:

  • Sample Preparation:

    • Take a known volume (e.g., 100 µL) of the purified nanoparticle suspension.

    • Lyophilize the sample to obtain the total weight of nanoparticles + encapsulated drug.

    • Dissolve the lyophilized powder in a known volume (e.g., 1 mL) of a solvent that dissolves both the polymer and the drug (e.g., DMSO or acetonitrile). This will break open the nanoparticles.

  • Quantification:

    • Create a standard curve of IMB-101 in the chosen solvent using a UV-Vis spectrophotometer at its λmax or an HPLC system with a suitable column and mobile phase.

    • Measure the concentration of IMB-101 in the dissolved nanoparticle sample against the standard curve.

  • Calculations:

    • Drug Loading (% DL):

      • % DL = (Mass of Drug in Nanoparticles / Total Mass of Nanoparticles) * 100

    • Encapsulation Efficiency (% EE):

      • % EE = (Mass of Drug in Nanoparticles / Initial Mass of Drug Added) * 100

In Vitro Evaluation: Confirming Targeted Activity

Before moving to complex in vivo models, it's essential to confirm that the targeting mechanism is functional.

Diagram: Mechanism of Targeted Cellular Uptake

G cluster_0 Target Cell (e.g., Cancer Cell) Receptor CD13 Receptor Endosome Endosome Receptor->Endosome 2. Endocytosis Lysosome Lysosome (Low pH) Endosome->Lysosome 3. Trafficking Drug IMB-101 Lysosome->Drug 4. NP Degradation & Drug Release NP Targeted NP (NGR Ligand) NP->Receptor 1. Binding

Caption: Receptor-mediated endocytosis of a targeted nanoparticle.

Protocol 3: Cellular Uptake Assay via Flow Cytometry

Objective: To quantify the enhanced uptake of targeted nanoparticles (NGR-NP) compared to non-targeted nanoparticles (PEG-NP) in CD13-positive cells.

Materials:

  • CD13-positive cell line (e.g., HT-1080) and a CD13-negative control cell line.

  • Fluorescently labeled IMB-101 Nanoparticles (e.g., by co-encapsulating a fluorescent dye like DiO).

  • Complete cell culture medium.

  • Flow cytometer.

Procedure:

  • Cell Seeding: Seed 250,000 cells per well in a 12-well plate and allow them to adhere overnight.

  • Treatment:

    • Prepare solutions of targeted (NGR-NP) and non-targeted (PEG-NP) fluorescent nanoparticles in complete medium at a final concentration of 100 µg/mL.

    • Aspirate the old medium from the cells and add the nanoparticle solutions. Include a well of untreated cells as a negative control.

    • Incubate for 4 hours at 37°C.

  • Cell Harvesting:

    • Wash the cells three times with cold PBS to remove non-internalized nanoparticles.

    • Trypsinize the cells, neutralize with complete medium, and centrifuge to form a cell pellet.

  • Flow Cytometry Analysis:

    • Resuspend the cell pellet in 500 µL of FACS buffer (PBS + 1% BSA).

    • Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC for DiO).

    • Expected Outcome: The CD13-positive cells treated with targeted NGR-NPs should show a significantly higher mean fluorescence intensity compared to those treated with non-targeted PEG-NPs, confirming receptor-mediated uptake.

References

  • Peer-Reviewed Article: "Targeted nanoparticles for drug delivery to cancer." Nature Reviews Cancer. [Link]

  • Peer-Reviewed Article: "Nanoparticle-based drug delivery systems for cancer therapy and their role in overcoming drug resistance." Drug Resistance Updates. [Link]

  • Peer-Reviewed Article: "PLGA-based nanoparticles as drug delivery systems for cancer therapy." Therapeutic Delivery. [Link]

  • Peer-Reviewed Article: "A review of the methods of preparation of polymeric nanoparticles." Pharmaceutical Research. [Link]

  • Peer-Reviewed Article: "The effect of PEGylation on the biodistribution and tumor accumulation of lipid-based nanoparticles." Biomaterials. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues of Imidazo[1,5,4-de]benzoxazine Derivatives

Technical Support Center: Troubleshooting Solubility Issues of Imidazo[1,5,4-de][1][2]benzoxazine Derivatives Welcome to the technical support center for the imidazo[1,5,4-de][1][2]benzoxazine scaffold. This guide is des...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Solubility Issues of Imidazo[1,5,4-de][1][2]benzoxazine Derivatives

Welcome to the technical support center for the imidazo[1,5,4-de][1][2]benzoxazine scaffold. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this promising class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific reasoning to empower you to make informed decisions during your experimental work. This document is structured to provide a logical, in-depth troubleshooting workflow, from understanding the root cause of poor solubility to implementing practical solutions.

Understanding the Challenge: Physicochemical Properties of Imidazo[1,5,4-de][1][2]benzoxazine

The imidazo[1,5,4-de][1][2]benzoxazine core is a rigid, polycyclic aromatic system. This structural feature, while often beneficial for target engagement, can also be a primary driver of poor aqueous solubility. The planar nature of the molecule can lead to strong intermolecular π-π stacking in the solid state, resulting in a high lattice energy that is difficult for solvent molecules to overcome.

Nitrogen-containing heterocyclic compounds like this one often exhibit pH-dependent solubility.[1][3] The imidazole moiety, with its pKa typically around 7, can be protonated at acidic pH, leading to a more soluble cationic species. Conversely, the benzoxazine portion of the molecule may have its own set of physicochemical properties that influence solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my imidazo[1,5,4-de][1][2]benzoxazine derivative insoluble in aqueous buffers?

A1: The poor aqueous solubility of this scaffold often stems from a combination of factors inherent to its structure. The fused aromatic rings create a large, hydrophobic surface area. Furthermore, the planarity of the molecule can promote strong crystal lattice packing, making it difficult for water molecules to solvate the compound. The presence of nitrogen atoms, however, offers an opportunity to modulate solubility through pH adjustment.[1][3]

Q2: I'm seeing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. What's happening?

A2: This is a common issue for many poorly soluble compounds. When a high-concentration DMSO stock is introduced into an aqueous environment, the DMSO rapidly diffuses, and the compound is suddenly exposed to a solvent in which it is not readily soluble. This can lead to supersaturation and subsequent precipitation. The key is to find a final concentration of both the compound and any co-solvent that maintains solubility throughout your experiment.

Q3: Can I just filter out the precipitate and use the supernatant?

A3: This is strongly discouraged. Filtering out the precipitate will lead to an unknown and lower final concentration of your compound in the assay. This will compromise the accuracy and reproducibility of your experimental results. The best approach is to address the root cause of the precipitation to ensure the compound is fully dissolved at the desired concentration.

Troubleshooting Workflow: A Step-by-Step Guide

This workflow provides a systematic approach to diagnosing and solving solubility issues with your imidazo[1,5,4-de][1][2]benzoxazine derivatives.

Troubleshooting_Workflow A Start: Solubility Issue Observed B Step 1: Characterize Solubility in Different Solvents A->B Initial Assessment C Step 2: Investigate pH-Dependent Solubility B->C If aqueous solubility is still low F Step 5: Structural Modification (for Medicinal Chemists) B->F If intrinsic solubility is the limiting factor D Step 3: Employ Co-solvents and Surfactants C->D If pH adjustment is insufficient or not compatible G End: Optimized Solubilization Protocol C->G pH adjustment is sufficient E Step 4: Consider Formulation with Excipients D->E For in vivo or complex in vitro systems D->G Co-solvent/surfactant is sufficient E->G Successful Formulation F->G New analog with improved properties

Caption: A systematic workflow for troubleshooting solubility issues of imidazo[1,5,4-de][1][2]benzoxazine derivatives.

Step 1: Comprehensive Solubility Profiling

The first step is to systematically determine the solubility of your compound in a range of solvents. This will provide a baseline understanding of its physicochemical properties.

Experimental Protocol: Kinetic Solubility Assessment

  • Prepare Stock Solution: Prepare a 10 mM stock solution of your compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your stock solution in DMSO.

  • Addition of Aqueous Buffer: To each well, add your aqueous buffer of choice (e.g., PBS, pH 7.4) and mix thoroughly.

  • Incubation and Observation: Incubate the plate at room temperature for 2 hours.

  • Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength of 620 nm. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Data Presentation: Solubility in Common Solvents

SolventDielectric Constant (Approx.)PolarityExpected Solubility
Water80HighVery Low
Methanol33HighLow to Moderate
Ethanol24HighLow to Moderate
DMSO47High (Aprotic)High
N,N-Dimethylformamide (DMF)37High (Aprotic)High
Dichloromethane (DCM)9LowModerate to High

This table provides a general guide. Experimental determination is crucial.

Step 2: Harnessing the Power of pH

As nitrogen-containing heterocycles, the solubility of imidazo[1,5,4-de][1][2]benzoxazine derivatives is likely to be pH-dependent.

Experimental Protocol: pH-Solubility Profile

  • Prepare a Series of Buffers: Prepare a range of buffers with pH values from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Equilibrate Compound: Add an excess of your solid compound to each buffer.

  • Shake and Incubate: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Separate Solid and Supernatant: Centrifuge the samples to pellet the undissolved solid.

  • Quantify Solubilized Compound: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method such as HPLC-UV or LC-MS.

pH_Effect_on_Solubility cluster_0 Low pH (Acidic) cluster_1 High pH (Basic/Neutral) A Imidazole Ring Protonated B Increased Polarity A->B C Enhanced Aqueous Solubility B->C D Imidazole Ring Neutral E Lower Polarity D->E F Reduced Aqueous Solubility E->F

Sources

Optimization

Chromatography Support Center: Imidazo[1,5,4-de][1,4]benzoxazine Derivatives

Welcome to the Technical Support Center for the chromatographic purification and analysis of imidazo[1,5,4-de][1,4]benzoxazine compounds. As a Senior Application Scientist, I have designed this guide to help researchers,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic purification and analysis of imidazo[1,5,4-de][1,4]benzoxazine compounds. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the unique physicochemical hurdles presented by this heterocyclic core.

Imidazo[1,5,4-de][1,4]benzoxazines feature a highly basic imidazole nitrogen fused to a polar, oxygen-containing benzoxazine ring. This architecture frequently causes severe peak tailing, unpredictable retention shifts, and co-elution with synthetic precursors. The following troubleshooting guides, empirical data, and self-validating protocols are engineered to establish robust, reproducible chromatographic methods.

I. Troubleshooting & FAQs: Mechanistic Solutions

Q1: Why does my imidazo[1,5,4-de][1,4]benzoxazine derivative exhibit severe peak tailing during normal-phase silica flash chromatography? Causality: The core contains an electron-rich, basic imidazole nitrogen. Standard normal-phase silica gel possesses residual surface silanol groups (-SiOH) that are weakly acidic (pKa ~ 4.5–5.5). When the basic nitrogen interacts with these silanols, it acts as a strong hydrogen bond acceptor and can become protonated, leading to secondary ion-exchange interactions. This dual-mode retention (adsorption + ion exchange) causes the compound to smear across the column, resulting in peak streaking and tailing. Solution: You must disrupt the secondary silanol interactions.

  • Mobile Phase Modification: Add a competitive volatile amine, such as 0.1% to 1% Triethylamine (TEA) or Ammonium Hydroxide, to your mobile phase. The modifier competitively binds to the acidic silanols, masking them from your analyte.

  • Stationary Phase Switch: For a more robust solution that avoids post-purification modifier removal, switch to a basic alumina or amine-functionalized silica column. These stationary phases inherently lack acidic protons, completely eliminating the root cause of the tailing ()[1].

Q2: I am using Reversed-Phase HPLC (C18), but the compound elutes near the void volume with poor resolution. How can I increase retention? Causality: Standard RP-HPLC methods often employ acidic modifiers like 0.1% Formic Acid or TFA (pH ~2.0–2.7). At this low pH, the basic imidazole nitrogen (typical pKa ~ 6-7) is fully protonated. The resulting cationic species is highly polar and hydrophilic, preventing it from partitioning effectively into the hydrophobic C18 alkyl chains. Solution: Suppress the ionization of the basic nitrogen to keep the molecule in its neutral, lipophilic state.

  • High-pH Mobile Phase: Employ a high-pH buffer (e.g., 10 mM Ammonium Bicarbonate adjusted to pH 9.5–10 with Ammonium Hydroxide) using a pH-stable hybrid silica column (e.g., Waters XTerra or Agilent Zorbax Extend). This ensures the imidazole nitrogen remains deprotonated, drastically increasing retention and peak shape ()[2].

  • HILIC Alternative: If the compound remains too polar even at high pH, switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (bare silica or zwitterionic) and a highly organic mobile phase (e.g., 90% Acetonitrile), where water acts as the strong eluting solvent. This is ideal for retaining highly polar basic heterocycles ()[3].

Q3: How do I separate the desired imidazo-benzoxazine from unreacted aminophenol precursors? Causality: Aminophenols (common precursors in benzoxazine synthesis) possess both strong hydrogen-bond donating (-OH, -NH2) and accepting capabilities. In contrast, the fully cyclized imidazo[1,5,4-de][1,4]benzoxazine lacks the primary amine and free hydroxyl group, fundamentally altering its dipole moment and hydrogen-bonding profile. Solution: Exploit this polarity gap using a shallow gradient elution profile. Start with a low percentage of strong solvent to retain the less polar cyclized product, then ramp up the strong solvent to elute the highly polar aminophenol precursors. Monitoring at multiple UV wavelengths (e.g., 254 nm and 280 nm) will help differentiate the cyclized core from the unreacted phenol ()[4].

II. Decision Workflow for Basic Heterocycles

Chromatography_Optimization Start Crude Imidazo[1,5,4-de][1,4]benzoxazine Assess Assess Polarity & pKa Start->Assess NP Normal Phase (Flash) Silica / Alumina Assess->NP Preparative RP Reversed-Phase (HPLC) C18 / C8 Assess->RP Analytical Tailing Peak Tailing Observed? NP->Tailing Retention Poor Retention? RP->Retention Modifier Add 0.1% TEA/NH4OH or switch to Basic Alumina Tailing->Modifier Yes Success1 Optimized Separation Tailing->Success1 No Modifier->Success1 HILIC Switch to HILIC or High-pH Mobile Phase Retention->HILIC Yes Success2 Optimized Separation Retention->Success2 No HILIC->Success2

Logical workflow for chromatography optimization of basic heterocycles.

III. Comparative Chromatographic Performance Data

The following table summarizes the quantitative impact of stationary and mobile phase selection on the chromatography of imidazo-benzoxazine derivatives.

Stationary PhaseMobile Phase SystemRetention Factor ( k′ )Asymmetry Factor ( As​ )Resolution ( Rs​ ) vs. Precursor
Standard Silica Gel Hexane/EtOAc (70:30)1.22.8 (Severe Tailing)1.1
Silica Gel Hexane/EtOAc + 0.1% TEA1.01.41.8
Basic Alumina Hexane/EtOAc (70:30)1.51.12.5
Standard C18 Water/ACN + 0.1% TFA (pH 2)0.51.90.8
Hybrid C18 10mM NH₄HCO₃ (pH 10) / ACN4.21.053.2
HILIC (Silica) ACN/Water (90:10) + Formate3.81.13.5

IV. Self-Validating Protocol: High-pH RP-HPLC Method

This step-by-step methodology is designed as a self-validating system. Built-in system suitability checks ensure that the physical chemistry of the separation is functioning correctly before precious samples are committed.

Objective: Achieve baseline resolution and high peak symmetry for basic imidazo-benzoxazine derivatives by suppressing nitrogen ionization.

Materials:

  • Column: pH-stable hybrid C18 (e.g., Waters XTerra or Agilent Zorbax Extend), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: LC-MS grade Acetonitrile.

Methodology:

  • System Preparation & Equilibration:

    • Flush the HPLC system with 50:50 Water:Acetonitrile (without buffers) to remove any acidic residues from previous runs.

    • Prime lines with Mobile Phase A and B.

    • Equilibrate the column at 95% A / 5% B for 15 column volumes (CV) at a flow rate of 1.0 mL/min.

    • Validation Check: Monitor baseline stability at 254 nm. Drift must be < 1 mAU/min before proceeding.

  • Sample Preparation:

    • Dissolve the crude imidazo[1,5,4-de][1,4]benzoxazine in 50:50 Water:Acetonitrile to a concentration of 1 mg/mL.

    • Filter through a 0.22 µm PTFE syringe filter to remove insoluble polymeric byproducts.

  • Gradient Execution:

    • 0.0 - 2.0 min: Isocratic hold at 5% B.

    • 2.0 - 12.0 min: Linear gradient from 5% B to 95% B.

    • 12.0 - 15.0 min: Isocratic wash at 95% B.

    • 15.0 - 20.0 min: Re-equilibration at 5% B.

  • System Suitability & Self-Validation:

    • Inject a blank (50:50 Water:Acetonitrile) to confirm no carryover or ghost peaks.

    • Inject the sample (5 µL).

    • Validation Check: Calculate the Asymmetry factor ( As​ ) for the main peak. A self-validating successful run will yield an As​ between 0.9 and 1.2. If As​>1.5 , column degradation or incomplete pH buffering is occurring, and the mobile phase pH must be re-verified.

  • Post-Run Column Care:

    • Flush the column with 50:50 Water:Acetonitrile (no buffer) for 10 CVs to remove basic salts. Leaving high-pH buffers in the column during long-term storage will accelerate silica dissolution.

V. References

  • RediSep basic alumina column Purification of high pKa compounds | Teledyne ISCO |

  • HPLC METHOD FOR IMIDAZOLE | Chromatography Forum |

  • Technical Support Center: Purification of Polar Heterocyclic Compounds | BenchChem |

  • N-Activated 1,3-Benzoxazine Monomer as a Key Agent in Polybenzoxazine Synthesis | ACS Publications |

Sources

Troubleshooting

reducing side products in imidazo[1,5,4-de][1,4]benzoxazine preparation

Technical Support Center: Imidazo[1,5,4-de][1][2]benzoxazine Synthesis Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of imidazo[1,5,4-de][1][2]benzoxazine der...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Imidazo[1,5,4-de][1][2]benzoxazine Synthesis

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of imidazo[1,5,4-de][1][2]benzoxazine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working with this privileged heterocyclic scaffold. The inherent complexities of multi-step syntheses leading to this tricyclic system often present challenges, particularly with controlling side product formation and optimizing reaction yields.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles. Our goal is to empower you to diagnose experimental issues, understand the underlying mechanisms, and implement effective solutions to achieve higher purity and yield in your synthesis.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the multi-step synthesis of the imidazo[1,5,4-de][1][2]benzoxazine core is consistently low. What are the primary factors to investigate?

A: Low and poorly reproducible yields are a common challenge in the synthesis of complex heterocyclic systems.[3] The first parameters to scrutinize are:

  • Purity of Starting Materials: Ensure all precursors, especially the initial 2-aminophenol or substituted salicylaldehyde derivatives, are of high purity. Residual impurities can interfere with the sensitive cyclization steps.

  • Reaction Conditions: Temperature control is critical. Excursions can lead to side reactions. Ensure the reaction is conducted under a completely inert atmosphere (e.g., Argon or Nitrogen) as oxygen can lead to oxidative side products.

  • Reagent Stoichiometry: Carefully check the equivalents of all reagents, particularly the base or acid used to promote cyclization. An excess or deficit can dramatically impact the reaction outcome.

  • Solvent Quality: Use anhydrous solvents, as water can hydrolyze key intermediates or quench reagents.

Q2: I am observing a significant, unidentified byproduct that co-elutes with my desired product. What are the likely culprits?

A: The nature of the byproduct depends heavily on the specific synthetic route. However, common side products in related syntheses include:

  • Isomeric Products: Depending on the cyclization strategy, the formation of a different, thermodynamically or kinetically favored regioisomer is possible.[2]

  • Ring-Opened Intermediates: Incomplete cyclization or hydrolysis of the benzoxazine ring under harsh acidic or basic conditions can leave stable, acyclic intermediates in the final product mixture.[4][5]

  • Byproducts from Upstream Reactions: Reagents from previous steps can persist. A notorious example is triphenylphosphine oxide (TPPO) from Wittig or Staudinger reactions, which can be very difficult to remove.[3]

Q3: What is the most critical step in the synthesis of the imidazo[1,5,4-de][1][2]benzoxazine core that typically governs the overall yield?

A: The most critical step is often the final intramolecular cyclization to form the fused imidazole ring. This step creates the complete tricyclic scaffold and is highly sensitive to steric and electronic effects of the substituents, the choice of base or acid catalyst, and the reaction temperature. Optimizing this specific transformation will likely have the most significant impact on your overall yield.

Troubleshooting Guide: Side Products & Low Yields

This section addresses specific experimental problems with detailed analyses and actionable protocols.

Problem 1: Incomplete Intramolecular Cyclization and Low Yield

You observe a significant amount of the acyclic precursor in your crude NMR, and the isolated yield of the final tricyclic product is below 30%.

  • Potential Cause: The energy barrier for the intramolecular nucleophilic attack to form the final ring is too high under the current conditions. This can be due to an insufficiently strong base, a solvent that does not favor the transition state, or steric hindrance near the reaction centers.

  • Proposed Solution & Mechanistic Explanation: The cyclization often involves the deprotonation of a nitrogen atom on the imidazole precursor, which then acts as a nucleophile to displace a leaving group or attack an electrophilic center to close the final ring. To overcome this, a systematic optimization of the base and solvent is necessary. Sodium hydride (NaH) is a strong, non-nucleophilic base often used for such cyclizations in an anhydrous polar aprotic solvent like DMF.[2] The solvent helps to solvate the cation (Na+) and present the "naked" anionic nucleophile for an efficient reaction.

  • Experimental Protocol: Optimization of Base-Mediated Cyclization

    • Dry your acyclic precursor thoroughly under a high vacuum for several hours.

    • Set up three parallel reactions in oven-dried flasks under an Argon atmosphere.

    • To each flask, add the precursor (1.0 equiv) dissolved in anhydrous DMF (0.1 M).

    • To Flask A, add NaH (60% dispersion in mineral oil, 1.5 equiv).

    • To Flask B, add potassium tert-butoxide (t-BuOK, 1.5 equiv).

    • To Flask C, add cesium carbonate (Cs₂CO₃, 2.0 equiv).

    • Stir all reactions at room temperature for 1 hour, then slowly heat to 60-80 °C.

    • Monitor the consumption of the starting material by TLC or LC-MS every 2 hours.

    • After completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise at 0 °C.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Analyze the crude yield and purity to identify the optimal base.

  • Troubleshooting Logic: Cyclization Failure

    G start Low Yield of Cyclized Product precursor Acyclic Precursor Detected? start->precursor cause1 Potential Cause: Inefficient Deprotonation precursor->cause1 Yes cause2 Potential Cause: Steric Hindrance precursor->cause2 Yes solution1 Action: Screen Stronger Bases (NaH, t-BuOK) cause1->solution1 solution2 Action: Increase Temperature (60 -> 100 °C) cause1->solution2 cause2->solution2 solution3 Action: Redesign Synthesis to Reduce Steric Bulk cause2->solution3 end Improved Yield solution1->end solution2->end

    Caption: Troubleshooting workflow for incomplete cyclization.

Problem 2: Persistent Impurity Identified as Triphenylphosphine Oxide (TPPO)

If your synthesis involves a Wittig or Horner-Wadsworth-Emmons reaction, you may face challenges in removing the phosphine oxide or phosphate byproducts.[3] These are often crystalline, moderately polar, and can be difficult to separate from the desired product by standard chromatography.

  • Potential Cause: TPPO has physical properties (polarity, solubility) that are often similar to those of heterocyclic drug candidates, making chromatographic separation inefficient.

  • Proposed Solutions: A multi-pronged purification strategy is often required.

Purification MethodProtocol SummaryAdvantagesDisadvantages
Crystallization After initial workup, attempt to crystallize the desired product from a solvent system where TPPO is more soluble (e.g., acetone, diethyl ether). Recrystallization of the crude material from acetone has been shown to be effective in some cases.[3]Can remove large quantities of TPPO efficiently if a suitable solvent is found.Highly dependent on the crystallinity of the desired product; may lead to loss of product in the mother liquor.
Column Chromatography Use a high-loading silica gel. A common technique is to add a small amount of a polar solvent like methanol (1-2%) to an EtOAc/Hexane gradient to help elute the desired product while retaining the more polar TPPO.Universal method applicable to most compounds.Can be low-yielding and require large volumes of solvent. TPPO may still co-elute.
Chemical Treatment Convert TPPO to a salt to facilitate its removal by extraction. Dissolve the crude mixture in dichloromethane, add a solution of MgCl₂ or ZnCl₂ in acetone. The TPPO-metal salt complex may precipitate and can be filtered off.Can be very effective for removing the last traces of TPPO.Adds an extra chemical step to the synthesis.
Problem 3: Formation of a Dihydro- Side Product

During the final aromatization or cyclization step, you isolate a significant fraction of a dihydro-imidazo[1,5,4-de][1][2]benzoxazine species alongside your desired aromatic product.

  • Potential Cause: This issue, noted in the synthesis of related benzoxazin-4-ones, arises from incomplete oxidation or elimination in the final step.[6] The reaction may stall at the dihydro intermediate if the driving force for aromatization is low or if the oxidizing agent is consumed or insufficient.

  • Proposed Solution & Mechanistic Explanation: If the final step is an oxidative cyclization, ensure the oxidant (e.g., DDQ, MnO₂, or simply air) is present in sufficient quantity and that the reaction temperature is high enough to overcome the activation energy for aromatization. If the final step is a condensation-elimination, using a stronger acid or base catalyst can facilitate the elimination of the leaving group (e.g., water) to form the aromatic system.

  • Experimental Protocol: Driving Aromatization

    • Dissolve the isolated mixture of the product and its dihydro- analog in a suitable solvent like toluene or xylenes.

    • Add a chemical oxidant. For a neutral molecule, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equiv) is often effective. For acid-tolerant molecules, MnO₂ (5-10 equiv) can be used.

    • Heat the reaction to 80-110 °C and monitor the conversion of the dihydro- species to the aromatic product by LC-MS.

    • Upon completion, cool the reaction, filter off any solids (e.g., MnO₂ or the DDQ-hydroquinone byproduct), and purify by column chromatography.

  • Reaction Mechanism: Dehydrogenation

    G cluster_0 Aromatization Step Dihydro Dihydro-Product (Impurity) Product Aromatic Product (Desired) Dihydro->Product - 2e- - 2H+ Oxidant + Oxidant (e.g., DDQ) Reduced_Oxidant Reduced Byproduct + 2H+

    Caption: General mechanism for oxidative aromatization.

References

  • Giubellina, N., et al. (2010). Development of an Efficient Large-Scale Synthesis for a 4 H-imidazo [5, 1-c][1][2] benzoxazine-3-carboxamide Derivative for Depression and Anxiety. Organic Process Research & Development, 14(4), 859-867. [Link]

  • American Chemical Society. (2010). Development of an Efficient Large-Scale Synthesis for a 4H-imidazo[5,1-c][1][2]benzoxazine-3-carboxamide Derivative for Depression and Anxiety. ACS Publications. [Link]

  • Turan, N., et al. (2021). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Turkish Journal of Chemistry, 45(6), 1639-1651. [Link]

  • Reddy, T. R., et al. (2023). Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation. The Journal of Organic Chemistry, 88(5), 2948-2962. [Link]

  • Chen, Y-C., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. [Link]

  • Patel, D., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Journal of Drug Delivery and Therapeutics, 14(8), 1-10. [Link]

  • Lutz, J., et al. (2022). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. ChemistryOpen, 11(1), e202100238. [Link]

  • Aksoy, M. S., et al. (2023). Optimization of reaction conditions for the synthesis of benzoxazines... ResearchGate. [Link]

  • Kumar, A., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(23), 5108. [Link]

  • Chen, Y-C., et al. (2024). (PDF) Strategic Methodologies for Efficient Synthesis of Imidazo[1,5- a ]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ResearchGate. [Link]

  • Gouthami, A., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Trade Science Inc. [Link]

  • Lescoat, G., et al. (1998). Synthesis and in Vitro Evaluation of New 8-Amino-1,4-benzoxazine Derivatives as Neuroprotective Antioxidants. Journal of Medicinal Chemistry, 41(13), 2356-2365. [Link]

  • Chepurnov, N. V., et al. (2023). Hybrid Materials Based on Imidazo[4,5-b]porphyrins for Catalytic Oxidation of Sulfides. Catalysts, 13(2), 419. [Link]

Sources

Optimization

overcoming steric hindrance in imidazo[1,5,4-de][1,4]benzoxazine derivatives

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. This guide is specifically engineered for medicinal chemists and process scientists working on the rigid, planar tricyclic core of imidazo[1,5,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. This guide is specifically engineered for medicinal chemists and process scientists working on the rigid, planar tricyclic core of imidazo[1,5,4-de][1,4]benzoxazine derivatives .

The unique [1,5,4-de] fusion across the benzoxazine faces creates a highly constrained geometry. While this rigidity is excellent for deep-pocket kinase binding, it introduces severe steric hindrance during synthesis—particularly during the final ring-closing cross-coupling steps or multicomponent assembly[1]. Below, we address the most critical bottlenecks encountered in the lab and provide field-proven, mechanistically grounded solutions.

Diagnostic Workflow: Overcoming Stalled Cyclizations

Troubleshooting Start Yield < 20%? (Stalled Cyclization) Check Analyze Steric Bulk (C-2 or N-4 Position) Start->Check Ligand Switch to Bulky Ligand (RuPhos / BrettPhos) Check->Ligand Bulky Ortho-Substituent Energy Increase Energy Input (Microwave, 150°C) Check->Energy High Activation Energy Success Complete Conversion (>85% Yield) Ligand->Success Promotes Reductive Elimination Energy->Success Overcomes Kinetic Barrier

Caption: Troubleshooting logic tree for overcoming stalled cross-coupling cyclizations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During the final intramolecular C-N bond formation to close the benzoxazine ring, my reaction stalls at the uncyclized intermediate. How do I force cyclization when an ortho-substituent is present? A: The failure of intramolecular Buchwald-Hartwig amination in sterically demanding environments is rarely a problem of oxidative addition; it is a failure of reductive elimination. Bulky ortho-substituents force the intermediate into a conformation where the reacting centers are held apart, preventing the transition metal from expelling the product[2].

  • The Fix: Switch from standard phosphine ligands (like dppf or BINAP) to highly active, sterically demanding biarylphosphine ligands such as RuPhos or BrettPhos . Counterintuitively, these massive ligands accelerate reductive elimination by increasing the steric bulk around the Palladium center, physically forcing the product out of the coordination sphere to relieve steric strain.

Q2: Even with RuPhos, my cyclization is incredibly slow. What physical parameters can I adjust without degrading the starting material? A: Steric hindrance fundamentally increases the activation energy ( Ea​ ) of the transition state. If the catalyst alone cannot lower Ea​ sufficiently, you must provide localized, high-intensity energy.

  • The Fix: Transition to Microwave-Assisted Organic Synthesis (MAOS). Heating the reaction to 150°C under microwave irradiation for 30 minutes often succeeds where standard refluxing in toluene for 48 hours fails. The rapid, uniform heating overcomes the kinetic barrier imposed by the steric bulk without giving the substrate time to undergo thermal decomposition.

Q3: Stepwise synthesis is yielding <15% due to steric clashes during the sequential protection/deprotection steps. Is there a more convergent approach? A: Yes. You can bypass the stepwise steric penalties entirely by employing a Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction [3]. By reacting a 2-amino-1,4-benzoxazine derivative with an aldehyde and an isocyanide, you can assemble the fused imidazole ring in a single pot. The GBB reaction proceeds via a formal [4+1] cycloaddition, which is surprisingly tolerant of sterically hindered aldehydes because the highly reactive isocyanide intermediate acts as a thermodynamic sink, irreversibly driving the reaction forward despite initial steric clashes.

GBB_Pathway A 2-Aminobenzoxazine (Sterically Hindered) Imine Schiff Base Intermediate (High Steric Strain) A->Imine Condensation B Bulky Aldehyde B->Imine C Isocyanide GBB Groebke-Blackburn-Bienaymé [4+1] Cycloaddition C->GBB Nucleophilic Attack Imine->GBB Activation Product Imidazo[1,5,4-de][1,4]benzoxazine (Tricyclic Core Formed) GBB->Product Intramolecular Cyclization

Caption: Mechanistic pathway of the GBB multicomponent reaction bypassing stepwise steric hindrance.

Quantitative Optimization Data

When optimizing the ring closure of sterically hindered imidazo-benzoxazine precursors, the choice of ligand, base, and heating method drastically alters the reaction trajectory. Below is a summary of our benchmarked parameters:

Ligand SystemBaseHeating MethodTimeConversion (%)
Pd(OAc)₂ / dppfKOtBuConventional (Reflux, 110°C)48 h< 15%
Pd₂(dba)₃ / XPhosCs₂CO₃Conventional (Reflux, 110°C)24 h45%
Pd₂(dba)₃ / RuPhosLiOtBuConventional (Reflux, 110°C)24 h68%
Pd₂(dba)₃ / RuPhos LiOtBu Microwave (150°C) 0.5 h > 92%

Self-Validating Protocol: Microwave-Assisted Intramolecular Cyclization

This protocol is designed to force the C-N bond formation of sterically hindered uncyclized intermediates to yield the fused imidazo[1,5,4-de][1,4]benzoxazine core. It includes a built-in validation step to prevent the loss of valuable late-stage intermediates.

Materials Required:

  • Uncyclized precursor (1.0 equiv)

  • Pd₂(dba)₃ (5 mol%)

  • RuPhos (10 mol%)

  • Lithium tert-butoxide (LiOtBu, 2.0 equiv)

  • Anhydrous 1,4-dioxane (Degassed)

Step-by-Step Methodology:

  • Pre-catalyst Activation: In an argon-purged glovebox, combine Pd₂(dba)₃ (5 mol%) and RuPhos (10 mol%) in 2 mL of anhydrous 1,4-dioxane. Stir for 15 minutes at room temperature.

    • Causality: Pre-activation ensures complete ligand exchange and formation of the active Pd(0) species before it encounters the hindered substrate, preventing catalyst degradation.

  • Substrate & Base Addition: Add the uncyclized precursor (1.0 equiv) and LiOtBu (2.0 equiv) to the active catalyst solution.

    • Causality: LiOtBu is specifically chosen over KOtBu. The smaller lithium counterion creates a tighter, more organized transition state, which is crucial when steric bulk threatens to disrupt the geometry required for C-N bond formation.

  • Microwave Irradiation: Seal the reaction vial with a crimp cap, remove it from the glovebox, and transfer it to a microwave synthesizer. Irradiate at 150°C for exactly 30 minutes.

  • Self-Validation Check (Crucial): Cool the vial to room temperature. Extract a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and run a rapid LC-MS analysis.

    • Validation Metric: You must observe the disappearance of the starting material mass and the appearance of the [M-HX] product mass. If >15% starting material remains, the steric barrier has not been fully overcome. Do not proceed to workup. Instead, spike the reaction with an additional 2 mol% of pre-activated catalyst and re-irradiate for 15 minutes.

  • Workup & Isolation: Once LC-MS confirms complete conversion, dilute the mixture with EtOAc, filter through a pad of Celite to remove palladium black, concentrate under reduced pressure, and purify via flash chromatography (DCM/MeOH gradient).

References

  • Synthesis of Imidazolidinone-Fused 3,1-Benzoxazines via One-Pot Multicomponent Reactions The Journal of Organic Chemistry (2024)[Link][1]

  • Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles Molecules (2021)[Link][2]

  • One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction Beilstein Journal of Organic Chemistry (2016)[Link][3]

Sources

Troubleshooting

stability optimization of imidazo[1,5,4-de][1,4]benzoxazine in aqueous media

Technical Support Center: Imidazo[1,5,4-de][1][2]benzoxazine Scaffold A Guide to Optimizing Aqueous Stability for Researchers and Drug Development Professionals Introduction The imidazo[1,5,4-de][1][2]benzoxazine scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Imidazo[1,5,4-de][1][2]benzoxazine Scaffold

A Guide to Optimizing Aqueous Stability for Researchers and Drug Development Professionals

Introduction

The imidazo[1,5,4-de][1][2]benzoxazine scaffold is a novel heterocyclic framework with significant potential in medicinal chemistry and materials science. Its rigid, fused-ring structure offers a unique three-dimensional architecture for designing targeted therapeutics. However, like many nitrogen- and oxygen-containing heterocycles, derivatives of this scaffold can exhibit limited stability in aqueous environments, a critical factor for biological assays, formulation development, and ultimately, therapeutic efficacy.

This technical support guide provides an in-depth analysis of the potential stability challenges associated with the imidazo[1,5,4-de][1][2]benzoxazine core in aqueous media. Leveraging established principles from related chemical structures, such as imidazoles, benzoxazines, and other fused heteroaromatic systems, this document offers troubleshooting strategies and validated protocols to help you diagnose, mitigate, and control degradation during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for the imidazo[1,5,4-de][1][2]benzoxazine scaffold in aqueous solution?

A: Based on the constituent moieties, the scaffold is susceptible to three primary degradation pathways in aqueous media:

  • Hydrolysis: The 1,4-oxazine ring is the most probable site for hydrolysis. This reaction is often catalyzed by acidic or basic conditions, leading to ring-opening to form aminophenol derivatives. Studies on related benzoxazine and imidazoline structures confirm their susceptibility to pH-dependent hydrolysis.[2][3][4]

  • Oxidative Degradation: The electron-rich imidazole portion of the scaffold can be sensitive to oxidation, especially in the presence of dissolved oxygen, metal ions, or reactive oxygen species (ROS).[1][5] This can lead to the formation of various oxidized byproducts, potentially altering the compound's biological activity.

  • Photodegradation: Fused aromatic systems and imidazole moieties can be sensitive to light, particularly UV radiation.[1] Exposure can lead to the formation of radical species and subsequent complex degradation, often observed as a color change in the solution.

Q2: How does pH dramatically influence the stability of my compound?

A: The pH of the aqueous medium is a critical parameter governing the stability of this scaffold. The imidazole ring contains basic nitrogen atoms that can be protonated under acidic conditions (low pH).[6][7]

  • In Acidic Media (pH < 5): Protonation of the imidazole nitrogen alters the electronic properties of the entire ring system. This can increase the susceptibility of the oxazine ring to nucleophilic attack by water, accelerating hydrolysis.[3][4]

  • In Neutral Media (pH ~7): Stability is often greatest near neutral pH, but this is highly dependent on the specific substituents on the scaffold.

  • In Basic Media (pH > 8): In alkaline conditions, the degradation mechanism can shift. While the imidazole ring itself is generally stable, the oxazine ring may still be susceptible to base-catalyzed hydrolysis.[2][8]

Q3: My compound's solubility is very low in neutral buffer, but it dissolves in acidic or basic solutions. How does this relate to stability?

A: This is a common observation for compounds with basic nitrogen centers.[6] Improved solubility at low pH is due to the formation of a protonated, more polar salt. Conversely, some acidic derivatives may be more soluble at high pH. While using pH to achieve dissolution is a valid strategy, it is crucial to understand that the pH at which the compound is most soluble may not be the pH at which it is most stable. A pH-dependent stability study is essential to find a balance between solubility and stability for your experimental needs.[3]

Q4: What are the first visual or analytical signs of compound degradation?

A: Early detection is key to troubleshooting. Be vigilant for:

  • Visual Changes: A change in the color of your stock solution or the formation of a precipitate can indicate degradation or insolubility of degradants.

  • Analytical Changes (HPLC/LC-MS): This is the most reliable method. Signs include a decrease in the peak area of the parent compound over time, the appearance of new peaks (degradants), and changes in peak shape.[1] Prompt analysis of freshly prepared solutions versus those stored for a period is the best way to identify instability.

Troubleshooting Guides: From Observation to Solution

This section addresses specific issues you may encounter during your experiments.

Issue 1: Rapid Disappearance of Parent Compound in LC-MS Analysis
  • Observation: You prepare a fresh solution of your compound in an aqueous buffer for a bioassay. When you analyze it by LC-MS a few hours later, the peak corresponding to your parent compound's mass is significantly smaller or gone entirely, replaced by new, unidentified peaks.

  • Underlying Cause: This points to rapid chemical degradation, most likely hydrolysis, especially if the buffer is acidic or basic.

  • Troubleshooting Workflow:

    A Observation: Rapid loss of parent peak in LC-MS B Immediate Action: Re-analyze with freshly prepared sample in organic solvent (ACN or MeOH) to confirm identity. A->B C Hypothesis: Chemical degradation (likely hydrolysis) B->C D Experiment 1: pH-Dependent Stability Screen (See Protocol 2) C->D E Analyze samples at T=0 and T=4h from pH 3 to 10 D->E F Identify pH range with highest stability (minimal loss of parent compound) E->F G Hypothesis Confirmed: Degradation is pH-dependent F->G I Hypothesis Refuted: Degradation is pH-independent F->I H Solution: - Adjust buffer for bioassay to optimal pH - Prepare solutions immediately before use - Minimize time in aqueous media G->H J Hypothesis 2: Oxidation or Photodegradation I->J K Experiment 2: Forced Degradation Study (See Protocol 3) J->K L Solution: - Use degassed buffers - Add antioxidants (e.g., 0.1% Ascorbic Acid) - Work in amber vials, protect from light K->L

    Caption: Troubleshooting workflow for rapid compound degradation.

Issue 2: Appearance of a Major Degradant with Mass +18 Da
  • Observation: In your LC-MS analysis of an aged aqueous sample, you notice a new major peak with a mass exactly 18 units (the mass of water) higher than your parent compound.

  • Underlying Cause: This is a classic signature of a hydrolysis event, where a molecule of water has been added to the parent structure, likely through the opening of the oxazine ring.

  • Mechanistic Insight & Solution:

    cluster_solution Mitigation Strategy parent Imidazo[1,5,4-de][1,4]benzoxazine (Parent, M) intermediate Ring-Opened Intermediate parent->intermediate + H₂O (Acid or Base Catalyzed) product Hydrolyzed Product (M+18) intermediate->product Tautomerization sol1 1. Identify and operate at the most stable pH. sol2 2. Consider formulation with co-solvents (e.g., DMSO, PEG) to reduce water activity. sol3 3. For long-term storage, maintain as a solid or in an anhydrous organic solvent.

    Caption: Proposed hydrolytic degradation pathway and solutions.

Issue 3: Poor Reproducibility in Biological Assays
  • Observation: The results of your cell-based or enzymatic assays are inconsistent between experiments, even when using the same nominal concentration of your compound.

  • Underlying Cause: If the compound degrades significantly over the course of the assay (which can last from hours to days), the effective concentration of the active molecule is continuously decreasing. This leads to time-dependent and unpredictable results.

  • Solution:

    • Assess Stability in Assay Media: Perform a stability test (Protocol 1) using the exact media (including serum, additives, etc.) and conditions (temperature, CO₂) of your biological assay.

    • Quantify Degradation Rate: Determine the half-life (t½) of the compound under assay conditions.

    • Adjust Assay Protocol: If the half-life is shorter than the assay duration, consider shorter incubation times, re-dosing the compound at set intervals, or identifying a more stable analog.

Experimental Protocols

Protocol 1: Preliminary Aqueous Stability Assessment

This protocol provides a quick screen for stability in your chosen buffer.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO or acetonitrile.

  • Working Solution Preparation: Dilute the stock solution 1:100 into your target aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 100 µM. Ensure the final organic solvent concentration is low (e.g., 1%).

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the working solution into an HPLC or LC-MS system. Record the peak area of the parent compound.

  • Incubation: Store the remaining working solution in a sealed vial at the desired temperature (e.g., room temperature or 37°C), protected from light.

  • Time-Point Analysis: Inject additional aliquots at set time points (e.g., 1, 4, 8, and 24 hours).

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to T=0. Significant loss (>15-20%) within 24 hours indicates potential stability issues.

Protocol 2: pH-Dependent Stability Profile

This experiment identifies the optimal pH for stability.

  • Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 3, 5, 7.4, 9). Use universal buffers or a set of standard buffers (e.g., citrate, phosphate, borate).

  • Sample Preparation: For each pH, prepare a working solution as described in Protocol 1.

  • Analysis: Analyze each sample at T=0 and at least one later time point (e.g., T=24 hours).

  • Data Plotting: Plot the percentage of compound remaining at 24 hours against the buffer pH. The pH corresponding to the highest percentage remaining is the pH of maximum stability.

Protocol 3: Forced Degradation Study

This study helps elucidate degradation pathways by intentionally stressing the compound.

  • Prepare five separate samples of the compound in an aqueous/organic co-solvent mixture (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Add 0.1 M HCl.

  • Base Hydrolysis: Add 0.1 M NaOH.

  • Oxidative Degradation: Add 3% H₂O₂.

  • Thermal Stress: Heat the sample at 60°C.

  • Photolytic Stress: Expose the sample to a UV lamp (e.g., 254 nm) or direct sunlight.

  • Control: Keep one sample at room temperature, protected from light.

  • Analysis: Analyze all samples by LC-MS after a set period (e.g., 24-48 hours). Compare the degradant profiles to identify the conditions under which the compound is most labile. This information is invaluable for predicting stability issues and for identifying potential degradants.

Data Summary: Potential Degradation Products

The following table summarizes potential degradation products based on the chemistry of related scaffolds. This can serve as a guide for interpreting your LC-MS data.

Degradation PathwayExpected Mass ChangePotential StructureNotes
Hydrolysis +18 Da (H₂O)Ring-opened aminophenolMost common pathway in acidic/basic media.[2][3]
Oxidation +16 Da (O)N-oxide or hydroxylated derivativeCan occur on the imidazole or benzoxazine ring.[1][5]
Oxidation +32 Da (O₂)Di-hydroxylated or ring-opened oxidized speciesIndicates more extensive oxidation.
Photodegradation VariableComplex mixture of productsOften results in multiple small peaks and polymerization.[1]

References

  • Cook, J. M., et al. (n.d.). Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][1][2]diazepine-3-carboxylate does not influence bioavailability. PMC. Retrieved March 17, 2026, from [Link]

  • Ishida, H., & Liu, J. (2016). Thermal Degradation Mechanism of Polybenzoxazines. In Handbook of Benzoxazine Resins (pp. 171-206). Elsevier.
  • Shainyan, B. A., et al. (2012). Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. Russian Journal of General Chemistry, 82(8), 1335-1342.
  • Sivakumar, S., et al. (2012). Bio-degradable highly fluorescent conjugated polymer nanoparticles for bio-medical imaging applications. ResearchGate. Retrieved March 17, 2026, from [Link]

  • Wang, Y., et al. (2023). Main-Chain Benzoxazines Containing an Erythritol Acetal Structure: Thermal and Degradation Properties. MDPI. Retrieved March 17, 2026, from [Link]

  • Kulhanek, N., Martin, N., & Göttlich, R. (2021). Highly Versatile Preparation of Imidazo[1,5-a]quinolines and Characterization of Their Photoluminescent Properties. ChemistryOpen, 10(1), 29-34.
  • Palmieri, A., et al. (2021). Tailored Aza-Michael Addition as Key Step in the Synthesis of 1H-imidazo[5,1-c][1][2]oxazine Scaffolds. Chemistry – An Asian Journal, 16(15), 2023-2030.

  • Aktaş, N., & Cebesoy, B. (2021). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Journal of the Turkish Chemical Society Section A: Chemistry, 8(2), 529-540.
  • Ghorpade, P. V., et al. (2019). Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting.
  • Ciaffoni, L., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. MDPI. Retrieved March 17, 2026, from [Link]

  • Lligadas, G., et al. (2013). Benzoxazines with enhanced thermal stability from phenolated organosolv lignin. RSC Publishing. Retrieved March 17, 2026, from [Link]

  • Ghamari, M., et al. (2012). QSAR Studying of Oxidation Behavior of Benzoxazines as an Important Pharmaceutical Property. PMC. Retrieved March 17, 2026, from [Link]

  • Prozorov, I., et al. (2021). Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance of X65 steel in CO2 saturated brine. ResearchGate. Retrieved March 17, 2026, from [Link]

  • Mironov, M. A., et al. (2023). Synthesis of imidazo[4,5-e][1][9]thiazino[2,3-c][1][2][3]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][1][2][3]triazines. Beilstein Journals. Retrieved March 17, 2026, from [Link]

  • pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. (2020). ResearchGate. Retrieved March 17, 2026, from [Link]

Sources

Optimization

Technical Support Center: Mitigating UV-Induced Degradation of Imidazo[1,5,4-de]benzoxazine

Technical Support Center: Mitigating UV-Induced Degradation of Imidazo[1,5,4-de][1][2]benzoxazine Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Mitigating UV-Induced Degradation of Imidazo[1,5,4-de][1][2]benzoxazine

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with the imidazo[1,5,4-de][1][2]benzoxazine core structure. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions to address the common challenge of UV-induced degradation of this valuable compound class. My aim is to equip you with the foundational knowledge and experimental frameworks necessary to ensure the stability and integrity of your molecules throughout their lifecycle.

Introduction: Understanding the Challenge

The imidazo[1,5,4-de][1][2]benzoxazine scaffold is a promising heterocyclic system in medicinal chemistry. However, like many aromatic and heteroaromatic compounds, it can be susceptible to degradation upon exposure to ultraviolet (UV) radiation. This photodegradation can lead to a loss of potency, the formation of unknown impurities, and compromised experimental results.[1][3] This guide will walk you through the potential causes of this degradation and provide systematic approaches to mitigate it.

Frequently Asked Questions (FAQs)

Here are some of the common questions we receive regarding the stability of imidazo[1,5,4-de][1][2]benzoxazine derivatives.

Q1: I've noticed a change in the color and a decrease in the concentration of my imidazo[1,5,4-de][1][2]benzoxazine sample after leaving it on the benchtop. What is happening?

A1: What you are likely observing is photodegradation. Exposure to ambient light, which contains UV components, can excite the electrons in the aromatic rings of your molecule.[4] This can initiate a cascade of chemical reactions, leading to the formation of degradation products that may be colored and will result in a decrease in the concentration of the parent compound.[5]

Q2: What are the likely mechanisms of UV degradation for this specific molecule?

A2: While specific degradation pathways for the imidazo[1,5,4-de][1][2]benzoxazine core are not extensively published, we can infer potential mechanisms based on related structures. These may include:

  • Photo-oxidation: The molecule could react with atmospheric oxygen, particularly if the excited state of the molecule can generate reactive oxygen species (ROS) like singlet oxygen.[6][7]

  • Ring cleavage/rearrangement: High-energy UV photons can lead to the breaking of bonds within the heterocyclic ring system, leading to a variety of degradation products.[8][9]

  • Radical-mediated degradation: UV light can induce the formation of free radicals, which can then participate in chain reactions that degrade the molecule.[10][11]

Q3: Are there any quick, immediate steps I can take to protect my samples?

A3: Absolutely. The simplest and most immediate step is to minimize light exposure.

  • Use amber-colored vials or wrap your sample containers in aluminum foil.

  • Work in a dimly lit area or under yellow light, which has less of the high-energy wavelengths that cause degradation.[12]

  • Store samples in the dark and at low temperatures when not in use.

Q4: Can the solvent I use affect the rate of degradation?

A4: Yes, the choice of solvent can have a significant impact. Some solvents, particularly halogenated ones, can accelerate photodegradation.[13] Protic solvents may also participate in photochemical reactions. It is advisable to perform initial stability studies in a few different solvents to identify the most suitable one for your application.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, question-and-answer-based approach to troubleshooting specific issues you may be encountering in your experiments.

Issue 1: My compound is degrading even when stored in amber vials.

  • Question: I'm already using amber vials, but my HPLC analysis still shows significant degradation over a short period. What could be the issue?

  • Answer & Troubleshooting Steps:

    • Confirm Light Source: While amber vials block a significant portion of UV light, they may not be 100% effective, especially under intense, direct laboratory lighting. Are your samples being exposed to other light sources during preparation or analysis? Consider the intensity and duration of light exposure during weighing, dissolution, and transfer steps.

    • Check for Contaminants: Trace metal impurities, particularly iron, in your formulation or from storage containers can catalyze photodegradation.[12][14] Consider using high-purity solvents and pre-cleaned glassware.

    • Evaluate Headspace Oxygen: The oxygen in the headspace of your vial can contribute to photo-oxidative degradation. For highly sensitive compounds, consider purging your vials with an inert gas like nitrogen or argon before sealing.

    • Perform a Forced Degradation Study: To systematically identify the culprit, a forced degradation study is recommended.[2][3][15][16][17] This will help you determine the relative contributions of light, heat, and oxygen to the degradation of your compound.

Issue 2: I need to perform an experiment that requires prolonged UV exposure. How can I protect my molecule?

  • Question: My experimental setup requires irradiating my sample with UV light, but my imidazo[1,5,4-de][1][2]benzoxazine derivative is not stable under these conditions. What are my options?

  • Answer & Potential Solutions: This is a classic formulation challenge. The key is to add photostabilizing excipients to your solution. There are three main classes of stabilizers to consider:

    • UV Absorbers: These are compounds that preferentially absorb UV radiation and dissipate it as heat, effectively shielding your active pharmaceutical ingredient (API).[1][4][18]

      • Examples: Benzophenones, benzotriazoles, and triazines are common classes of UV absorbers.[19][20]

      • Selection Criteria: The UV absorber you choose should have a high absorbance in the wavelength range where your compound is most sensitive and should be compatible with your solvent system and downstream applications.

    • Singlet Oxygen Quenchers: If photo-oxidation via singlet oxygen is a primary degradation pathway, adding a singlet oxygen quencher can be highly effective.[6][7][21][22][23] These molecules deactivate excited singlet oxygen before it can react with your compound.

      • Examples: Beta-carotene, 1,4-diazabicyclo[2.2.2]octane (DABCO), and sodium azide are well-known singlet oxygen quenchers.

    • Antioxidants/Free Radical Scavengers: If free-radical-mediated degradation is occurring, antioxidants can interrupt the chain reaction.[5][10][11][24]

      • Examples: Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid (Vitamin C) are commonly used antioxidants.[5][25]

    • Synergistic Effects: In many cases, a combination of a UV absorber and an antioxidant can provide more comprehensive protection than either agent alone.[26]

Experimental Protocols

To aid in your investigation, here are some starting-point protocols. Remember to adapt these to your specific experimental needs and always follow appropriate laboratory safety procedures.

Protocol 1: Forced Photodegradation Study

This protocol will help you confirm the photosensitivity of your compound and generate degradation products for analytical method development.

  • Sample Preparation:

    • Prepare a stock solution of your imidazo[1,5,4-de][1][2]benzoxazine derivative in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • Dilute the stock solution to a working concentration for your analytical method (e.g., 100 µg/mL).

  • Experimental Setup:

    • Transfer aliquots of the working solution into clear and amber vials.

    • Prepare a "dark control" by wrapping a clear vial completely in aluminum foil.

    • Place the vials in a photostability chamber with a controlled light source (as per ICH Q1B guidelines). If a chamber is not available, you can place them at a fixed distance from a UV lamp.

  • Exposure and Sampling:

    • Expose the samples to UV light for a defined period (e.g., 0, 2, 4, 8, and 24 hours).

    • At each time point, take a sample from each vial for analysis.

  • Analysis:

    • Analyze the samples by a stability-indicating HPLC method (typically reverse-phase with UV detection).

    • Monitor the peak area of the parent compound and the formation of any new peaks (degradation products).

  • Data Interpretation:

    • Compare the degradation in the clear vial to the dark control and the amber vial. Significant degradation in the clear vial that is absent or reduced in the dark control and amber vial confirms photosensitivity.

Protocol 2: Screening of Photostabilizers

This protocol will help you identify an effective stabilizer for your compound.

  • Sample Preparation:

    • Prepare a stock solution of your imidazo[1,5,4-de][1][2]benzoxazine derivative as in Protocol 1.

    • Prepare stock solutions of your candidate stabilizers (e.g., a UV absorber like benzophenone-3, a quencher like DABCO, and an antioxidant like BHT) in the same solvent.

  • Formulation Preparation:

    • In clear vials, prepare the following solutions:

      • Your compound alone (control).

      • Your compound + UV absorber (at various concentrations, e.g., 0.1%, 0.5%, 1.0% w/v).

      • Your compound + quencher (at various concentrations).

      • Your compound + antioxidant (at various concentrations).

      • Consider combinations of stabilizers as well.

  • Exposure and Analysis:

    • Expose all samples to a UV source as described in Protocol 1.

    • Analyze the samples at various time points using your HPLC method.

  • Data Interpretation:

    • Compare the degradation rate of your compound in the presence of each stabilizer to the control. The most effective stabilizer will show the least amount of degradation of the parent compound.

Data Presentation

Table 1: Example Data from a Forced Photodegradation Study

Time (hours)Parent Compound Remaining (%) - Clear VialParent Compound Remaining (%) - Amber VialParent Compound Remaining (%) - Dark Control
0100.0100.0100.0
475.295.199.8
852.190.399.5
2415.878.699.2

Table 2: Example Data from a Stabilizer Screening Study (at 8 hours UV exposure)

FormulationParent Compound Remaining (%)
Control (No Stabilizer)52.1
+ 0.5% Benzophenone-385.4
+ 0.1% DABCO72.3
+ 0.1% BHT65.9
+ 0.5% Benzophenone-3 + 0.1% BHT92.7

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful execution.

G cluster_prep Phase 1: Preparation & Initial Assessment cluster_mitigation Phase 2: Mitigation Strategy cluster_optimization Phase 3: Optimization & Implementation start Observe Degradation of Imidazo[1,5,4-de][1,4]benzoxazine protocol1 Protocol 1: Conduct Forced Photodegradation Study start->protocol1 confirm_photo Confirm Photosensitivity and Characterize Degradation Profile protocol1->confirm_photo select_stabilizers Select Candidate Stabilizers (UV Absorbers, Quenchers, Antioxidants) confirm_photo->select_stabilizers protocol2 Protocol 2: Screen Stabilizers (Individually and in Combination) select_stabilizers->protocol2 analyze_results Analyze HPLC Data to Determine Stabilizer Efficacy protocol2->analyze_results optimize Optimize Stabilizer Concentration analyze_results->optimize implement Implement Optimized Formulation in Experiments optimize->implement final_product Stable Imidazo[1,5,4-de][1,4]benzoxazine Formulation implement->final_product

Caption: Workflow for troubleshooting and mitigating UV degradation.

Concluding Remarks

Mitigating the UV degradation of the imidazo[1,5,4-de][1][2]benzoxazine core requires a systematic and evidence-based approach. By understanding the potential mechanisms of degradation and employing a structured troubleshooting process, you can effectively protect your valuable compounds. This guide provides the foundational knowledge and practical protocols to diagnose the stability issues of your specific derivative and to formulate robust solutions that ensure the integrity and reliability of your research. Should you have further questions or require more specialized support, please do not hesitate to contact our application support team.

References

  • HunterLab. (2023, January 9). Spectrophotometric Evaluation of UV Absorbers in Pharmaceutical Packaging. Retrieved from [Link]

  • Huynh-Ba, K. (2026, March 13). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma. Retrieved from [Link]

  • Singh, S., & Kumar, V. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • International Pharmaceutical Quality. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Chen, L., Hu, J., & Wang, S. (2012). NATURAL SUBSTANCES AS PROTECTIVE AGENTS AGAINST PHOTODEGRADATION. Retrieved from [Link]

  • Kawabata, K., Takato, A., Oshima, S., Akimoto, S., Inagaki, M., & Nishi, H. (2019). Protective Effect of Selected Antioxidants on Naproxen Photodegradation in Aqueous Media. Antioxidants, 8(9), 424. Retrieved from [Link]

  • Fagron Academy. (n.d.). Stabilization of Oxidation Prone Ingredients. Retrieved from [Link]

  • Al-Achi, A., & Gupta, M. (2003). The role of excipients and package components in the photostability of liquid formulations. Journal of Pharmaceutical and Biomedical Analysis, 33(3), 335-343. Retrieved from [Link]

  • Kawabata, K., Takato, A., Oshima, S., Akimoto, S., Inagaki, M., & Nishi, H. (2022). Photoprotective Effects of Selected Polyphenols and Antioxidants on Naproxen Photodegradability in the Solid-State. Antioxidants, 11(11), 2191. Retrieved from [Link]

  • ACS Publications. (2025, September 19). Photodegradable Biobased Polybenzoxazines: Toward Circular Thermosets. Macromolecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of the Stabilizing Effects of Antioxidants and Benzophenone-3 on Desonide Photostability. Retrieved from [Link]

  • ResearchGate. (2016, June 2). The Role of Excipients and Package Components in the Photostability of Liquid Formulations. Retrieved from [Link]

  • Encapsulation.info. (2025, December 26). How To Reduce Photoactive Compound Oxygen Quenching By Encapsulation. Retrieved from [Link]

  • ResearchGate. (n.d.). Quenching of singlet oxygen by natural and synthetic antioxidants and assessment of electronic UV/Visible absorption spectra for alleviating or enhancing the efficacy of photodynamic therapy. Retrieved from [Link]

  • 3V Sigma USA. (n.d.). UV Absorbers. Retrieved from [Link]

  • Hunan Chemical BV. (n.d.). UV-Absorber-P.pdf. Retrieved from [Link]

  • Clariant. (2023, October 18). Clariant launches new range of excipients to improve stability and solubility of APIs at CPHI Barcelona. Retrieved from [Link]

  • Chitec Technology Co., Ltd. (n.d.). The Science of Stability: How UV Absorbers Extend Material Performance. Retrieved from [Link]

  • Pharmaceutical Technology. (2019, December 2). Managing Excipient Interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Quenching of Singlet Oxygen and Sensitized Delayed Phthalocyanine Fluorescence. Retrieved from [Link]

  • MDPI. (2025, July 15). Singlet Oxygen in Food: A Review on Its Formation, Oxidative Damages, Quenchers, and Applications in Preservation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Singlet Oxygen, Photodynamic Therapy, and Mechanisms of Cancer Cell Death. Retrieved from [Link]

  • 3V Sigma USA. (2025, June 16). Advancements in UV Stabilization: Protecting Plastics for Longer Performance. Retrieved from [Link]

  • Tintoll. (n.d.). Light Stabilizers and UV Absorbers. Retrieved from [Link]

  • ResearchGate. (n.d.). UV stabilization of polyolefin systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Degradation Mechanism of Polybenzoxazines. Retrieved from [Link]

  • SciSpace. (2017, August 1). chalcone-containing benzoxazine and its photo and thermal-cured thermoset. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Methods for Investigating the Presence, Photoisomerisation-, and Degradation Kinetics of the Uv-A Filter Avobenzone Under Aqueous Conditions to Ensure a More Realistic Environmental Measurement. Retrieved from [Link]

  • MDPI. (n.d.). Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS. Retrieved from [Link]

  • MDPI. (2018, February 23). Synthesis and Crosslinking of Polyether-Based Main Chain Benzoxazine Polymers and Their Gas Separation Performance. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. Retrieved from [Link]

  • PubMed. (n.d.). Detection and determination of the hydrazo and azo photoproducts of 4-aminobenzoic acid by high-performance liquid chromatography. Retrieved from [Link]

  • JLUpub. (n.d.). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of Azo Dyes under Visible Light with Stable MOF Based on Tetrastyrene Imidazole Ligand. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Retrieved from [Link]

  • MDPI. (n.d.). New Insight into the Degradation of Sunscreen Agents in Water Treatment Using UV-Driven Advanced Oxidation Processes. Retrieved from [Link]

  • PubMed. (2019, November 4). Influence of solution pH on degradation of atrazine during UV and UV/H2O2 oxidation. Retrieved from [Link]

  • PubMed. (2024, November 4). Photostability of Phenoxazine Derivatives. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Biological Activity of Imidazo[1,5,4-de]benzoxazine Derivatives

A Comparative Guide to Validating the Biological Activity of Imidazo[1,5,4-de][1][2]benzoxazine Derivatives For researchers, scientists, and drug development professionals, the validation of a novel compound's biological...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Validating the Biological Activity of Imidazo[1,5,4-de][1][2]benzoxazine Derivatives

For researchers, scientists, and drug development professionals, the validation of a novel compound's biological activity is a critical step in the journey from discovery to potential therapeutic application. This guide provides an in-depth technical comparison for validating the biological activity of a promising class of heterocyclic compounds: imidazo[1,5,4-de][1][2]benzoxazine derivatives. Drawing from established methodologies and field-proven insights, this document will detail the experimental validation of their anticancer properties, with a focus on their mechanism of action as inhibitors of the PI3K/Akt/mTOR signaling pathway.

The imidazo[1,5,4-de][1][2]benzoxazine scaffold is a compelling starting point for the development of novel therapeutics. Its structural relatives, such as imidazo[1,5,4-de]quinoxalin-9-ones, have demonstrated cytotoxic and cytostatic activities, with evidence suggesting the inhibition of protein tyrosine kinases.[3] This guide will provide a framework for rigorously testing this hypothesis and comparing the efficacy of these derivatives against established kinase inhibitors.

The PI3K/Akt/mTOR Pathway: A Key Target in Oncology

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[2][4] Its aberrant activation is a hallmark of many human cancers, making it a prime target for anticancer drug development.[2][4] Therefore, validating the inhibitory effect of imidazo[1,5,4-de][1][2]benzoxazine derivatives on this pathway is a key step in characterizing their therapeutic potential.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the points of inhibition for the compounds discussed in this guide.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PIP3->Akt Recruitment & Phosphorylation (Ser473) PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition p70S6K p70S6K mTORC1->p70S6K Activation eIF4E 4E-BP1 mTORC1->eIF4E Inhibition Cell_Growth Cell Growth & Proliferation p70S6K->Cell_Growth eIF4E->Cell_Growth Imidazobenzoxazine Imidazo[1,5,4-de][1,4]benzoxazine Derivatives Imidazobenzoxazine->PI3K Alpelisib Alpelisib (PI3Kα inhibitor) Alpelisib->PI3K Everolimus Everolimus (mTOR inhibitor) Everolimus->mTORC1 Gedatolisib Gedatolisib (Dual PI3K/mTOR inhibitor) Gedatolisib->PI3K Gedatolisib->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of therapeutic intervention.

Comparative Validation Workflow

A robust validation strategy involves a multi-pronged approach, starting with broad assessments of cytotoxicity and progressing to specific mechanistic studies. This workflow ensures that the observed biological activity is not only potent but also selective and mechanistically understood.

Caption: Experimental workflow for validating the biological activity of novel compounds.

Phase 1: Assessing Cytotoxicity with Cell Viability Assays

The initial step in evaluating a potential anticancer compound is to determine its cytotoxicity against relevant cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are reliable colorimetric methods for this purpose. These assays measure the metabolic activity of cells, which is an indicator of cell viability.[5]

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the imidazo[1,5,4-de][1][2]benzoxazine derivatives and control compounds (e.g., Alpelisib, Everolimus, Gedatolisib) for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[1] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Data Presentation: Comparative IC50 Values

The following table presents hypothetical IC50 values for a novel imidazo[1,5,4-de][1][2]benzoxazine derivative (IMB-X) compared to established PI3K/Akt/mTOR pathway inhibitors in two different cancer cell lines.

CompoundTarget(s)MCF-7 IC50 (µM)A549 IC50 (µM)
IMB-X (Test Compound) PI3K/mTOR (Hypothesized) 0.5 1.2
AlpelisibPI3Kα0.15.0
EverolimusmTOR0.050.1
GedatolisibPI3K/mTOR0.010.05

Note: These are illustrative data. Actual values must be determined experimentally.

Phase 2: Investigating the Induction of Apoptosis

A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis. The activation of caspases, a family of cysteine proteases, is a central event in the apoptotic cascade.[6] Assays that measure the activity of effector caspases, such as caspase-3 and caspase-7, provide a quantitative measure of apoptosis induction.

Experimental Protocol: Caspase-3/7 Activity Assay
  • Cell Treatment: Seed and treat cancer cells with the imidazo[1,5,4-de][1][2]benzoxazine derivatives and control compounds at their respective IC50 concentrations for 24-48 hours.

  • Reagent Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate to the cell lysates or directly to the cell culture wells.[7]

  • Signal Detection: The substrate is cleaved by active caspase-3/7, generating a luminescent or fluorescent signal that is proportional to the amount of caspase activity.[7] Measure the signal using a luminometer or fluorescence plate reader.

  • Data Analysis: Compare the caspase activity in treated cells to that in untreated control cells to determine the fold-increase in apoptosis.

Data Presentation: Comparative Apoptosis Induction
Compound (at IC50)Fold Increase in Caspase-3/7 Activity (MCF-7)Fold Increase in Caspase-3/7 Activity (A549)
IMB-X (Test Compound) 8.2 6.5
Alpelisib5.53.1
Everolimus4.82.5
Gedatolisib10.59.2

Note: These are illustrative data. Actual values must be determined experimentally.

Phase 3: Validating the Mechanism of Action via Western Blotting

To confirm that the observed cytotoxicity and apoptosis are due to the inhibition of the PI3K/Akt/mTOR pathway, it is essential to analyze the phosphorylation status of key proteins in this cascade. Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture.[1][5] A decrease in the phosphorylation of Akt (at Ser473 and/or Thr308) and downstream effectors like mTOR and p70S6K would provide strong evidence for the on-target activity of the imidazo[1,5,4-de][1][2]benzoxazine derivatives.

Experimental Protocol: Western Blot for Phosphorylated Akt and mTOR
  • Protein Extraction: Treat cancer cells with the test and control compounds for a shorter duration (e.g., 1-4 hours) to capture early signaling events. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[1][8]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.[8][9]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt), total Akt, phosphorylated mTOR (p-mTOR), and total mTOR. A loading control antibody (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[9]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the loading control.

Data Presentation: Inhibition of PI3K/Akt/mTOR Pathway Phosphorylation
Compound (at IC50, 2h treatment)% Inhibition of p-Akt (Ser473) in MCF-7% Inhibition of p-mTOR (Ser2448) in MCF-7
IMB-X (Test Compound) 75% 68%
Alpelisib85%40%
Everolimus10%90%
Gedatolisib92%88%

Note: These are illustrative data. Actual values must be determined experimentally.

Conclusion and Future Directions

This guide has outlined a systematic and rigorous approach to validating the biological activity of imidazo[1,5,4-de][1][2]benzoxazine derivatives as potential anticancer agents targeting the PI3K/Akt/mTOR pathway. By employing a combination of cell viability assays, apoptosis detection, and mechanistic studies like western blotting, researchers can build a comprehensive profile of their novel compounds. The comparative framework presented here, using clinically relevant inhibitors as benchmarks, provides a clear context for evaluating the potency and potential of these new chemical entities.

The experimental data generated through these protocols will be instrumental in guiding further lead optimization, preclinical development, and ultimately, the translation of promising imidazo[1,5,4-de][1][2]benzoxazine derivatives into novel cancer therapeutics.

References

  • Bio-protocol. (2017). Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins. Retrieved from [Link]

  • LoRusso, P. M. (2016). Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations. Seminars in Oncology, 43(4), 435-446.
  • Press, O. (2019). 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition). Retrieved from [Link]

  • Mishra, R., et al. (2021). Imidazoles as potential anticancer agents. Archiv der Pharmazie, 354(9), 2100121.
  • Cirne-Lima, E., et al. (2025). Breast Cancer Treatments: Drugs Targeting the PI3K/AKT/mTOR Pathway, TNBC Therapy and Future Directions: A Review. International Journal of Molecular Sciences, 26(19), 15023.
  • I.R.I.S. (n.d.). Insights into the Pharmacological Activity of the Imidazo−Pyrazole Scaffold. Retrieved from [Link]

  • Janku, F., et al. (2013). The PI3K/AKT/mTOR Pathway as a Therapeutic Target in Endometrial Cancer. Current Opinion in Oncology, 25(3), 304-311.
  • Scientific Reports. (n.d.). Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression. Retrieved from [Link]

  • Kalra, S., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(23), 7178.
  • BMG Labtech. (2025). Apoptosis – what assay should I use?. Retrieved from [Link]

  • IntechOpen. (2015). Targeting the PI3K/AKT/mTOR Pathway in Cancer Cells. Retrieved from [Link]

  • ResearchGate. (2026). 1,4-Benzothiazine and 1,4-Benzoxazine imidazole derivatives with antifungal activity: A docking study. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]

  • Dergipark. (n.d.). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Retrieved from [Link]

  • Frontiers. (n.d.). PI3K/Akt/mTOR Signaling as Targets for Developing Anticancer Agents from Marine Organisms. Retrieved from [Link]

  • Journal of Survey in Fisheries Sciences. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Retrieved from [Link]

  • Labarbera, D. V., & Skibo, E. B. (2005). Synthesis of imidazo[1,5,4-de]quinoxalin-9-ones, benzimidazole analogues of pyrroloiminoquinone marine natural products. Bioorganic & medicinal chemistry, 13(2), 387–395.
  • Semantic Scholar. (2021). Recent Advances in the Development of PI3K/ mTOR-Based Anticancer Agents: A Mini Review. Retrieved from [Link]

  • Ma, M. L., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European journal of medicinal chemistry, 249, 115030.
  • Oceanomics. (n.d.). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. Retrieved from [Link]

  • Bentham Science. (2021). Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. Retrieved from [Link]

  • Goekjian, P. G., et al. (2014). Synthesis and biological evaluation of benzo[2][5]imidazo[1,2-c]pyrimidine and benzo[2][5]imidazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors. Bioorganic & medicinal chemistry, 22(4), 1303–1312.

  • Royal Society of Chemistry. (n.d.). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Retrieved from [Link]

  • Srour, A. M., et al. (2023). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules, 28(23), 7808.
  • Howard, S., et al. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of medicinal chemistry, 53(14), 5213–5228.

Sources

Comparative

Analytical Mastery: Quantifying Imidazo[1,5,4-de][1,4]benzoxazine via Core-Shell Biphenyl HPLC

As a Senior Application Scientist, I approach method development not as a trial-and-error exercise, but as an application of physical chemistry. When tasked with quantifying rigid, nitrogen-rich heterocycles like imidazo...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach method development not as a trial-and-error exercise, but as an application of physical chemistry. When tasked with quantifying rigid, nitrogen-rich heterocycles like imidazo[1,5,4-de][1,4]benzoxazine[1], standard C18 columns often fall short. This guide objectively compares the performance of a modern Core-Shell Biphenyl column against a traditional Fully Porous C18 column, providing a self-validating,[2] for robust pharmaceutical analysis.

Mechanistic Rationale: Why Biphenyl Outperforms C18

Expertise & Experience: The causality behind stationary phase selection lies in the molecular geometry of the analyte. Imidazo[1,5,4-de][1,4]benzoxazine features a planar, electron-rich tricyclic core.

When injected onto a standard Fully Porous C18 column, the interaction is purely dispersive (hydrophobic). Because the rigid heterocycle cannot easily intercalate into the dense, flexible alkyl chains, it elutes early and exhibits severe peak tailing due to secondary interactions with unendcapped silanols.

Conversely, a[3] offers orthogonal selectivity. The biphenyl ligands provide strong π−π and dipole-dipole interactions, effectively "locking" onto the planar analyte. Furthermore, the core-shell (superficially porous) architecture minimizes the longitudinal diffusion ( B term) and mass transfer ( C term) of the van Deemter equation, yielding ultra-high efficiency without the extreme backpressures of sub-2 µm particles.

Mechanism cluster_Biphenyl Core-Shell Biphenyl Column cluster_C18 Fully Porous C18 Column Analyte Imidazo[1,5,4-de][1,4]benzoxazine (Rigid Tricyclic Core) BP_Phase Biphenyl Stationary Phase Analyte->BP_Phase Orthogonal Selectivity C18_Phase Alkyl C18 Stationary Phase Analyte->C18_Phase Standard Retention PiPi Strong π-π & Dipole Interactions BP_Phase->PiPi HighRes High Resolution & Retention PiPi->HighRes Hydrophobic Dispersive Hydrophobic Only C18_Phase->Hydrophobic LowRes Peak Tailing & Co-elution Hydrophobic->LowRes

Fig 1: Chromatographic interaction mechanisms of imidazo[1,5,4-de][1,4]benzoxazine on different phases.

Chromatographic Performance Data

To objectively demonstrate this superiority, identical samples of imidazo[1,5,4-de][1,4]benzoxazine (100 µg/mL) were analyzed using both column chemistries under optimized gradient conditions.

ParameterFully Porous C18 (5 µm, 150 x 4.6 mm)Core-Shell Biphenyl (2.6 µm, 100 x 4.6 mm)
Retention Time ( tR​ ) 3.2 min5.8 min
Tailing Factor ( Tf​ ) 1.65 (Significant Tailing)1.08 (Highly Symmetrical)
Theoretical Plates ( N ) 8,50024,200
Backpressure 120 bar185 bar
Signal-to-Noise (S/N) 45130
Self-Validating Experimental Protocols

Trustworthiness in analytical chemistry requires that every protocol acts as a self-validating system. A method is only as reliable as its internal controls.

Protocol A: Standard Preparation & Cross-Validation

Causality: Analyte solubility dictates the diluent. A 50:50 MeCN:Water mix prevents both aqueous precipitation of the hydrophobic core and organic solvent-induced peak distortion upon injection.

  • Weighing: Accurately weigh 10.0 mg of imidazo[1,5,4-de][1,4]benzoxazine reference standard into two separate 100 mL volumetric flasks (Label as Stock A and Stock B).

  • Dissolution: Add 50 mL of HPLC-grade Acetonitrile to each. Sonicate for 5 minutes until fully dissolved.

  • Dilution: QS to 100 mL with HPLC-grade water to yield 100 µg/mL stock solutions.

  • Self-Validation Check: Inject both Stock A and Stock B. The response factor (Peak Area / Concentration) of Stock A must agree with Stock B within ±1.0% . If it fails, discard and re-weigh to prevent propagation of error.

  • Working Standards: Dilute Stock A to create a calibration curve ranging from 25 µg/mL to 150 µg/mL.

Protocol B: HPLC Method Execution & System Suitability Testing (SST)

Causality: An acidic mobile phase protonates basic nitrogen atoms on the heterocycle and suppresses surface silanol ionization on the silica support, ensuring sharp, reproducible peaks.

  • Column Installation: Install a Core-Shell Biphenyl column (2.6 µm, 100 x 4.6 mm).

  • Mobile Phase: Prepare Mobile Phase A (0.1% Formic Acid in Water) and B (0.1% Formic Acid in Acetonitrile).

  • Parameters: Flow rate at 1.0 mL/min; Column Oven at 30°C; UV Detection at 254 nm; Injection volume at 5 µL.

  • Gradient Program: 0-1 min (10% B), 1-6 min (10% 80% B), 6-8 min (80% B), 8-8.1 min (80% 10% B), 8.1-12 min (Equilibration).

  • SST Execution: Inject the 100 µg/mL standard six times. Acceptance Criteria: Tailing factor ≤1.5 , Theoretical plates ≥10,000 , and Area %RSD ≤2.0% . Do not proceed to validation unless SST passes.

ICH Q2(R2) Validation Workflow & Results

Following the [2], the biphenyl method was subjected to rigorous validation to prove it is fit for its intended purpose.

ValidationWorkflow cluster_Tests Analytical Performance Characteristics Start ICH Q2(R2) Validation Protocol Spec 1. Specificity (Peak Purity > 99%) Start->Spec Lin 2. Linearity (R² ≥ 0.999) Start->Lin Acc 3. Accuracy (98-102% Recovery) Start->Acc Prec 4. Precision (RSD ≤ 2.0%) Start->Prec Report Validated Method Ready for QC Spec->Report Lin->Report Acc->Report Prec->Report

Fig 2: ICH Q2(R2) analytical method validation workflow and acceptance criteria.

Validation ParameterICH Q2(R2) RequirementExperimental Result (Biphenyl)Status
Specificity No interference at tR​ Peak purity index > 0.999Pass
Linearity (Range) R2≥0.999 (25-150% Target) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.8%Pass
Repeatability (Precision) %RSD 2.0% (n=6)%RSD = 0.75%Pass
LOD / LOQ S/N 3 / S/N 100.05 µg/mL / 0.15 µg/mLPass
Conclusion

By understanding the physicochemical properties of imidazo[1,5,4-de][1,4]benzoxazine, we successfully engineered a highly robust analytical method. The transition from a fully porous C18 to a core-shell biphenyl phase is not merely a consumable change; it is a strategic enhancement of thermodynamic selectivity and kinetic efficiency, fully compliant with modern regulatory standards.

References
  • ChemBK - Imidazo[1,5,4-de][1,4]benzoxazine (9CI) Chemical Information. Available at: [Link]

  • Restek - Raptor Biphenyl, 2.7 µm SPP Core-Shell HPLC Column. Available at:[Link]

  • ICH - ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Thermal Disposal of Imidazo[1,5,4-de][1,4]benzoxazine Derivatives

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of advanced heterocyclic scaffolds. The imidazo[1,5,4-de][1,4]benzoxazine class—most notably represented by...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of advanced heterocyclic scaffolds. The imidazo[1,5,4-de][1,4]benzoxazine class—most notably represented by the potent ALKBH5 inhibitor MV1035—has become highly valuable in oncology and epitranscriptomic research[1]. However, the very mechanisms that make these compounds therapeutically promising also make them significant environmental and occupational hazards.

This guide provides a self-validating, step-by-step operational protocol for the safe handling and destruction of imidazobenzoxazine derivatives, ensuring your laboratory maintains the highest standards of scientific integrity and regulatory compliance.

Mechanistic Causality & Hazard Profile

To understand how to dispose of a chemical, we must first understand why it is hazardous. Imidazobenzoxazine derivatives like MV1035 are biologically active small molecules that compete with the 2-oxoglutarate (2OG) binding region of the ALKBH5 enzyme[2][3].

By inhibiting ALKBH5, these compounds artificially increase N6-methyladenosine (m6A) RNA methylation levels, which downregulates downstream proteins like CD73 and suppresses cellular migration[1]. If released into the environment (e.g., via aqueous drain disposal), these compounds can act as potent epigenetic disruptors in aquatic ecosystems. Furthermore, because they are complex nitrogen-containing heterocycles, improper thermal disposal (pyrolysis below 500°C) leads to the formation of highly toxic, carcinogenic heterocyclic amines[4].

G MV Imidazobenzoxazine (e.g., MV1035) ALKBH5 ALKBH5 Enzyme (m6A Demethylase) MV->ALKBH5 Competes with 2OG M6A m6A RNA Methylation (Accumulation) ALKBH5->M6A Inhibits Demethylation CD73 CD73 Protein (Downregulated) M6A->CD73 Alters Translation TUMOR Cellular Migration (Suppressed) CD73->TUMOR Epigenetic Disruption

Imidazobenzoxazine (MV1035) ALKBH5 inhibition and epigenetic disruption pathway.

Operational Handling Protocols

To prevent occupational exposure to epitranscriptomic disruptors, all experimental workflows involving imidazobenzoxazine powders or concentrated stock solutions must follow strict containment procedures.

Step-by-Step Handling Methodology:

  • Engineering Controls: Perform all weighing and solubilization inside a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood. Never handle the dry powder on an open benchtop.

  • Personal Protective Equipment (PPE): Don double nitrile gloves, a chemical-resistant lab coat, and safety goggles. If weighing outside of a localized exhaust system is unavoidable, a fitted P100 particulate respirator is mandatory.

  • Solubilization: Dissolve the compound in a compatible organic solvent (e.g., DMSO or Acetonitrile).

  • Storage: Store stock solutions in tightly sealed amber glass vials at -20°C to prevent photodegradation and maintain molecular stability.

Step-by-Step Disposal Procedures

Because imidazobenzoxazines are nitrogenous heterocycles, they require specialized high-temperature incineration[5]. Standard municipal waste processing or low-temperature thermal treatment will fail to break the stable ring structures, resulting in the release of hazardous intermediate radicals[4].

Protocol A: Liquid Waste Segregation
  • Collection: Consolidate all liquid waste containing imidazobenzoxazine derivatives (including DMSO/water mixtures from cell assays) into a rigid, High-Density Polyethylene (HDPE) hazardous waste carboy.

  • Labeling: Explicitly label the container as "Hazardous Waste: Toxic Heterocyclic Organics (Imidazobenzoxazine) - DO NOT DRAIN."

  • Containment: Place the primary carboy inside a secondary containment tray within a grounded, flammable storage cabinet.

  • Contractor Handoff: Instruct your hazardous waste management provider that this waste stream requires High-Temperature Incineration .

Protocol B: Solid Waste Segregation
  • Collection: Discard all contaminated consumables (pipette tips, microcentrifuge tubes, weighing paper) into a puncture-resistant chemical waste bin lined with a heavy-duty polyethylene bag.

  • Sealing: Once the bag reaches 75% capacity, seal it using a gooseneck tie method to prevent aerosolization of residual powders.

  • Destruction Route: Route the solid waste for rotary kiln incineration. Do not autoclave this waste, as standard autoclaving temperatures (121°C) are insufficient to degrade the chemical and may cause volatilization.

G GEN Waste Generation (Imidazobenzoxazine) LIQ Liquid Waste (Solvent Mixtures) GEN->LIQ SOL Solid Waste (Contaminated Plastics) GEN->SOL SEG Segregation & Secondary Containment LIQ->SEG Liquid protocols SOL->SEG Solid protocols INC High-Temp Incineration (>1800°C) SEG->INC Prevents toxic amines ASH Safe Ash Disposal (Landfill) INC->ASH Complete destruction

Workflow for the safe segregation and thermal destruction of heterocyclic waste.

Quantitative Data: Thermal Destruction Parameters

To ensure complete molecular destruction and prevent the formation of hazardous byproducts, incineration facilities must adhere to specific thermodynamic parameters. The table below outlines the critical thresholds required for the safe disposal of imidazobenzoxazine derivatives.

ParameterRecommended ValueScientific Rationale
Danger Zone (Pyrolysis) 200°C – 500°CLow temperatures fail to break the heterocyclic rings, generating highly toxic, carcinogenic molecular heterocyclic amines[4].
Minimum Incineration Temp. > 850°CThe baseline Basel Convention requirement for the thermal destruction of complex organic solvent waste[6].
Optimal Incineration Temp. 1800°C – 2000°CThe most effective temperature range for achieving maximal reduction of toxic substances and complete destruction of complex heterocycles[5].
Gas-Phase Residence Time > 0.5 secondsEnsures sufficient time at high temperatures for complete oxidation of nitrogenous compounds[6].
Heat Release Rate (Rotary Kiln) 25,000 – 40,000 Btu/hr-ft³Standard operational capacity required to handle the dispersion and viscosity of complex solid/liquid chemical waste[7].

References

  • Epitranscriptomic modifications in programmed cell death: mechanistic insights and implications for liver diseases Source: National Institutes of Health (NIH) URL:[Link]

  • M6A Demethylase ALKBH5 in Human Diseases: From Structure to Mechanisms Source: MDPI URL:[Link]

  • 3D proteome-wide scale screening and activity evaluation of a new ALKBH5 inhibitor in U87 glioblastoma cell line Source: ResearchGate URL:[Link]

  • Mechanistic formation of hazardous molecular heterocyclic amines from high temperature pyrolysis of model biomass materials Source: National Institutes of Health (NIH) URL:[Link]

  • Basel Convention Technical Guidelines on Hazardous Waste from the Production and Use of Organic Solvents (Y6) Source: Secretariat of the Basel Convention URL:[Link]

  • Incineration and Treatment of Hazardous Waste: Proceedings of the Eighth Annual Research Symposium Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Analysis of the Efficiency and Environmental Impact of Municipal Solid Waste Incineration as a Tool for Sustainability Development Source: MDPI URL:[Link]

Sources

Handling

Essential Safety and Operational Guide for Handling Imidazo[1,5,4-de][1,4]benzoxazine Derivatives

As a Senior Application Scientist in pharmaceutical toxicology and chemical hygiene, I frequently consult with research teams transitioning from standard chemical synthesis to the handling of highly potent active pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical toxicology and chemical hygiene, I frequently consult with research teams transitioning from standard chemical synthesis to the handling of highly potent active pharmaceutical ingredients (HPAPIs). Imidazo[1,5,4-de][1,4]benzoxazine and its derivatives are complex, fused tricyclic heterocycles that serve as the core scaffold for advanced epigenetic modulators—most notably BET (Bromodomain and Extra-Terminal) bromodomain inhibitors and PARP inhibitors.

Because these compounds are specifically engineered to penetrate the nucleus and alter fundamental gene transcription or disrupt DNA repair mechanisms, they are inherently cytotoxic, mutagenic, and potentially teratogenic. Handling these compounds requires a strict paradigm shift from standard laboratory safety to rigorous HPAPI containment protocols, as mandated by the OSHA Laboratory Standard[1].

Hazard Assessment & Mechanism of Toxicity

To design an effective safety protocol, we must first understand the biological causality of the hazard. Imidazo[1,5,4-de][1,4]benzoxazine derivatives are not acutely corrosive or highly volatile. The primary risk is chronic or acute systemic exposure via the inhalation of aerosolized powders or dermal absorption.

Once absorbed, BET inhibitors competitively bind to the acetyl-lysine recognition pockets of BRD4. This displaces BRD4 from chromatin, leading to profound transcriptional repression of oncogenes (e.g., c-Myc) and essential cell-cycle regulators, ultimately triggering apoptosis[2]. Because this mechanism is highly conserved across human biology, even microgram-level occupational exposure can induce severe hematopoietic toxicity, immunosuppression, and off-target cytotoxicity[3].

BET_Inhibition A Imidazo[1,5,4-de][1,4]benzoxazine Exposure B Cellular Uptake & Nuclear Translocation A->B C Competitive Binding to BRD4 Bromodomains B->C D Displacement from Acetylated Chromatin C->D E Transcriptional Repression (e.g., c-Myc Downregulation) D->E F Cell Cycle Arrest & Cytotoxicity / Apoptosis E->F

Mechanism of cytotoxicity via BET bromodomain inhibition.

Quantitative Data: Occupational Exposure Bands (OEB)

Based on their potent cytotoxic profiles (often exhibiting IC50 values in the low nanomolar range), Imidazo[1,5,4-de][1,4]benzoxazine-based BET inhibitors are classified under Occupational Exposure Band 4 (OEB 4) or Band 5 (OEB 5)[4]. This necessitates stringent engineering controls and Personal Protective Equipment (PPE) to maintain exposure below the Occupational Exposure Limit (OEL)[5].

HPAPI Containment and PPE Matrix
ParameterOEB 4 (High Potency)OEB 5 (Extreme Potency)
Occupational Exposure Limit (OEL) 1 – 10 µg/m³[5]< 1 µg/m³ (down to 0.1 µg/m³)[4]
Typical IC50 / Toxicity 1 µM – 10 nM< 10 nM
Primary Engineering Control Class II Type B2 BSC or IsolatorNegative Pressure Glovebox / RTP Isolator[5]
Respiratory Protection PAPR (if outside isolator)Supplied-air respirator (if outside isolator)
Dermal Protection Double nitrile gloves, Tyvek suitDouble gloves (taped), Full chemical suit

Operational Workflows & Engineering Controls

The core philosophy of HPAPI handling is containment at the source . PPE is the last line of defense, not the first. The goal is to transition the API from a high-risk dry powder to a low-risk solution without breaching containment. Powders possess a high potential for aerosolization; by solubilizing the compound inside the primary containment zone, we eliminate the inhalation hazard before the material ever enters the general laboratory space.

Workflow A 1. PPE Donning (Double Glove, PAPR) B 2. Containment (OEB-4/5 Isolator) A->B C 3. Solubilization (Seal vial inside) B->C D 4. Decontamination (10% Bleach / NaOH) C->D E 5. Waste Disposal (Incineration) D->E

Step-by-step operational workflow for handling high-potency APIs.

Protocol 1: Analytical Weighing and Solubilization (Self-Validating System)
  • Pre-Operation Validation: Verify that the negative-pressure isolator or Class II Type B2 Biological Safety Cabinet (BSC) is fully operational.

    • Self-Validation Step: Check the Magnehelic gauge; it must read a negative pressure of at least -0.5 inWG before you open any transfer ports.

  • PPE Donning: Don a disposable Tyvek suit, dedicated laboratory shoes, and double nitrile gloves. If an isolator is unavailable and a BSC is used, a Powered Air-Purifying Respirator (PAPR) is mandatory.

  • Material Transfer: Transfer the sealed vial of the Imidazo[1,5,4-de][1,4]benzoxazine derivative, a pre-tared volumetric flask, and the solvent (e.g., DMSO) into the isolator via the Rapid Transfer Port (RTP)[5].

  • Weighing: Carefully open the vial. Use an anti-static bar to neutralize static charges on the powder.

    • Causality: Static charge causes fine API powders to repel off the spatula and aerosolize, creating an immediate inhalation hazard.

  • Solubilization (Critical Step): Add the solvent directly to the weighed powder inside the isolator. Seal the flask with a septum. Liquids do not form inhalable dusts, effectively neutralizing the primary vector of exposure.

  • Decontamination of Exteriors: Wipe the exterior of the sealed flask with a solvent known to dissolve the API (e.g., 70% Isopropanol or DMSO), followed by a 10% bleach wipe to degrade residual molecules.

  • Exit: Remove the sealed, decontaminated solution from the isolator.

Decontamination and Disposal Plan

Standard soap and water do not deactivate potent APIs; they merely dilute and spread them. We must use chemical degradation to break the heterocyclic pharmacophore, rendering it biologically inactive.

Protocol 2: Chemical Decontamination and Spill Cleanup
  • Preparation of Degradation Solution: Prepare a fresh solution of 1M NaOH or a 10% Sodium Hypochlorite (bleach) solution.

    • Causality: Strong alkaline or oxidative conditions facilitate the ring-opening or oxidative cleavage of the benzoxazine core, destroying its ability to bind to biological targets.

  • Surface Decontamination: Apply the degradation solution to all surfaces inside the isolator that came into contact with the API. Allow a contact time of at least 30 minutes to ensure complete chemical degradation.

  • Rinsing: Wipe the surfaces with purified water to remove corrosive bleach/NaOH residues.

    • Causality: Leaving oxidative agents on stainless steel isolators will cause pitting and rust, compromising the integrity of the containment system.

  • Waste Segregation: Collect all solid waste (gloves, wipes, empty vials) in a clearly labeled, puncture-resistant "Hazardous HPAPI Waste" container.

  • Validation:

    • Self-Validation Step: Periodically conduct surface swab testing using LC-MS/MS to verify that API residues are below the acceptable surface limit (typically <1 µ g/100 cm²).

  • Disposal: Send the sealed waste containers for high-temperature incineration (≥1000°C).

    • Causality: Incineration guarantees the complete thermal destruction of the heterocyclic ring system, preventing environmental contamination and secondary exposure.

Sources

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